molecular formula C29H50N6O9 B15623217 NH2-PEG4-Val-Cit-PAB-OH

NH2-PEG4-Val-Cit-PAB-OH

Cat. No.: B15623217
M. Wt: 626.7 g/mol
InChI Key: FQTHSHGEOOPJDM-AHWVRZQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NH2-PEG4-Val-Cit-PAB-OH is a useful research compound. Its molecular formula is C29H50N6O9 and its molecular weight is 626.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H50N6O9

Molecular Weight

626.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide

InChI

InChI=1S/C29H50N6O9/c1-21(2)26(35-25(37)9-12-41-14-16-43-18-19-44-17-15-42-13-10-30)28(39)34-24(4-3-11-32-29(31)40)27(38)33-23-7-5-22(20-36)6-8-23/h5-8,21,24,26,36H,3-4,9-20,30H2,1-2H3,(H,33,38)(H,34,39)(H,35,37)(H3,31,32,40)/t24-,26-/m0/s1

InChI Key

FQTHSHGEOOPJDM-AHWVRZQESA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to NH2-PEG4-Val-Cit-PAB-OH: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and applications of the advanced linker molecule, NH2-PEG4-Val-Cit-PAB-OH. This trifunctional molecule is a cornerstone in the development of sophisticated bioconjugates, particularly Antibody-Drug Conjugates (ADCs), where it serves as a crucial bridge between a targeting antibody and a therapeutic payload.

Molecular Structure and Core Components

This compound is a cleavable linker system meticulously designed for controlled drug release. Its structure comprises four key functional units:

  • Primary Amine (NH2): This terminal amine group provides a versatile handle for conjugation to antibodies or other targeting moieties. It can readily react with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.

  • Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol spacer is a hydrophilic chain that enhances the solubility and pharmacokinetic properties of the resulting conjugate. It also provides spatial separation between the antibody and the payload, minimizing potential steric hindrance.

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B.[1][2] This enzymatic cleavage is the primary mechanism for intracellular drug release, ensuring that the payload is liberated within the target cell.

  • p-Aminobenzyl Alcohol (PAB-OH): The PAB moiety acts as a self-immolative spacer.[1] Following the enzymatic cleavage of the Val-Cit linker, the PAB group undergoes a 1,6-elimination reaction, leading to the release of the attached drug in its active form. The hydroxyl group (-OH) on the PAB serves as the attachment point for the therapeutic payload.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial synthesis of the core Val-Cit-PAB structure, followed by the conjugation of the NH2-PEG4 moiety. While a variety of synthetic routes have been described in the literature, a high-yield, reproducible method is paramount for producing this critical reagent. An improved methodology for the synthesis of the Val-Cit-PAB core has been reported to proceed in six steps with an overall yield of up to 85%, significantly avoiding epimerization.[3]

Synthesis of the Val-Cit-PAB Core

A robust synthesis of the Fmoc-protected Val-Cit-PAB intermediate is a critical first step. This typically involves:

  • Preparation of Fmoc-Cit-PAB-OH: This intermediate is synthesized by coupling Fmoc-protected L-citrulline with p-aminobenzyl alcohol.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the citrulline residue, typically using a mild base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF).

  • Coupling with Fmoc-Val-OSu: The resulting free amine is then coupled with an activated valine derivative, such as Fmoc-Val-OSu (N-hydroxysuccinimide ester), to form the dipeptide linker.

PEGylation and Final Deprotection

The subsequent step involves the conjugation of the NH2-PEG4 moiety. This is generally achieved by reacting the free N-terminus of the Val-Cit-PAB-OH with a suitable amine-reactive PEG4 derivative. A common strategy involves using a Boc-protected NH2-PEG4-NHS ester.

  • PEGylation: The amine-terminated Val-Cit-PAB-OH is reacted with an activated PEG4 derivative, such as Boc-NH-PEG4-NHS ester, to form the Boc-protected conjugate.

  • Final Deprotection: The Boc protecting group is removed from the terminal amine of the PEG spacer using an acid, such as trifluoroacetic acid (TFA), to yield the final product, this compound.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_core Val-Cit-PAB Core Synthesis cluster_pegylation PEGylation & Final Product Fmoc_Cit Fmoc-L-Citrulline Fmoc_Cit_PAB Fmoc-Cit-PAB-OH Fmoc_Cit->Fmoc_Cit_PAB Coupling PAB_OH p-Aminobenzyl Alcohol PAB_OH->Fmoc_Cit_PAB H2N_Cit_PAB H2N-Cit-PAB-OH Fmoc_Cit_PAB->H2N_Cit_PAB Fmoc Deprotection (Piperidine/DMF) Fmoc_Val_Cit_PAB Fmoc-Val-Cit-PAB-OH H2N_Cit_PAB->Fmoc_Val_Cit_PAB Peptide Coupling Fmoc_Val_OSu Fmoc-Val-OSu Fmoc_Val_OSu->Fmoc_Val_Cit_PAB H2N_Val_Cit_PAB H2N-Val-Cit-PAB-OH Fmoc_Val_Cit_PAB->H2N_Val_Cit_PAB Fmoc Deprotection Boc_PEG4_VC_PAB Boc-NH-PEG4-Val-Cit-PAB-OH H2N_Val_Cit_PAB->Boc_PEG4_VC_PAB PEGylation Boc_PEG4_NHS Boc-NH-PEG4-NHS Boc_PEG4_NHS->Boc_PEG4_VC_PAB Final_Product This compound Boc_PEG4_VC_PAB->Final_Product Boc Deprotection (TFA)

Caption: Synthetic workflow for this compound.

Quantitative Data and Characterization

The purity and identity of this compound are critical for its successful application in drug development. Commercial suppliers typically provide this molecule with a purity of ≥95%, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterTypical ValueSource
Molecular Formula C29H50N6O9[1]
Molecular Weight 626.74 g/mol [1]
Purity (HPLC) ≥95%[4]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and water[1]

Experimental Protocols

General Protocol for Antibody Conjugation

The primary amine of this compound (after payload attachment) can be conjugated to a monoclonal antibody (mAb) through its lysine (B10760008) residues.

  • Antibody Preparation: The mAb is prepared in a suitable buffer, typically phosphate-buffered saline (PBS) at a pH of 7.2-7.4.

  • Linker-Payload Activation: The carboxylic acid of a linker-payload construct is activated to an NHS ester.

  • Conjugation Reaction: The activated linker-payload is added to the antibody solution at a specific molar ratio. The reaction is typically incubated for 1-2 hours at room temperature or 4°C.

  • Purification: The resulting ADC is purified from unconjugated linker-payload and antibody using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Characterization of the Antibody-Drug Conjugate (ADC)

The synthesized ADC should be thoroughly characterized to determine key quality attributes.

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is determined using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

  • Purity and Aggregation: SEC-HPLC is used to assess the purity of the ADC and the presence of aggregates.

  • In Vitro Cytotoxicity: The potency of the ADC is evaluated using cell-based assays on target and non-target cell lines.

The logical relationship for the mechanism of action of an ADC utilizing this linker is depicted below:

ADC_Mechanism ADC Antibody-Drug Conjugate (in circulation) TargetCell Target Cancer Cell ADC->TargetCell Binding to Surface Antigen Internalization Receptor-Mediated Endocytosis TargetCell->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage Release Self-Immolation of PAB Spacer Cleavage->Release Payload Active Payload Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Mechanism of action for an ADC with a cleavable linker.

Conclusion

This compound is a highly sophisticated and versatile linker that plays a pivotal role in the design and development of next-generation ADCs. Its well-defined structure, incorporating a protease-cleavable dipeptide and a self-immolative spacer, allows for efficient and targeted intracellular drug release. A thorough understanding of its synthesis and characterization is essential for researchers and drug developers working to create more effective and safer targeted cancer therapies.

References

An In-Depth Technical Guide to the NH2-PEG4-Val-Cit-PAB-OH Linker: Mechanism of Action and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of biopharmaceuticals. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. This technical guide provides a comprehensive overview of the NH2-PEG4-Val-Cit-PAB-OH linker, a sophisticated, cleavable linker system designed for the targeted delivery and controlled release of therapeutic agents. We will delve into its core mechanism of action, present key quantitative data, provide detailed experimental protocols for its evaluation, and visualize its operational pathways.

Core Components and Their Roles

The this compound linker is a multicomponent system, with each part playing a crucial role in the overall function of the ADC.

  • NH2 (Amine Group): This terminal primary amine serves as a versatile reactive handle for conjugation to the antibody or a payload, often after appropriate activation. It can readily react with activated carboxylic acids to form stable amide bonds.

  • PEG4 (Polyethylene Glycol, 4 units): The tetra-polyethylene glycol spacer is a hydrophilic component that offers several advantages. It enhances the solubility and stability of the ADC, preventing aggregation that can be caused by hydrophobic payloads.[1][2] The PEG spacer can also influence the pharmacokinetic properties of the ADC, potentially leading to a longer circulation half-life.[3]

  • Val-Cit (Valine-Citrulline): This dipeptide sequence is the lynchpin of the linker's controlled release mechanism. It is designed to be specifically recognized and cleaved by proteases, most notably Cathepsin B, which is often overexpressed in the lysosomal compartments of tumor cells.[4][5] This enzymatic cleavage is the initiating step for payload release.

  • PAB (p-Aminobenzyl Alcohol): The p-aminobenzyl group functions as a self-immolative spacer.[6] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction. This electronic cascade results in the release of the payload in its active, unmodified form, along with the fragmentation of the spacer into benign byproducts.[7]

  • OH (Hydroxyl Group): The terminal hydroxyl group on the PAB spacer is the attachment point for the cytotoxic payload, typically through a carbamate (B1207046) linkage.

Mechanism of Action: A Step-by-Step Breakdown

The mechanism of action of an ADC utilizing the this compound linker can be summarized in the following steps:

  • Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the cytotoxic payload. The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome.

  • Enzymatic Cleavage: The acidic environment of the lysosome (pH 4.5-5.0) provides the optimal conditions for the activity of proteases like Cathepsin B.[8] Cathepsin B recognizes and cleaves the amide bond between the citrulline and the p-aminobenzyl spacer of the linker.[9] While Cathepsin B is the primary enzyme targeted in the design of this linker, other lysosomal proteases such as Cathepsin L, S, and F have also been shown to contribute to its cleavage, providing a degree of redundancy to the release mechanism.[10]

  • Self-Immolation and Payload Release: The enzymatic cleavage unmasks a free aniline (B41778) on the PAB spacer. This triggers a rapid, spontaneous 1,6-electronic elimination through the aromatic system. This self-immolative cascade breaks the carbamate bond connecting the payload to the spacer, releasing the active cytotoxic drug inside the cancer cell.[7]

  • Induction of Cell Death: The released payload can then exert its cytotoxic effect, for example, by inhibiting tubulin polymerization (in the case of auristatins like MMAE) or damaging DNA, ultimately leading to apoptosis of the cancer cell.[11]

Data Presentation

The performance of an ADC linker is evaluated based on several key parameters, including its stability in plasma, the efficiency of enzymatic cleavage, and the resulting in vitro cytotoxicity of the ADC. The following tables summarize representative quantitative data for Val-Cit-PAB based linkers.

Table 1: Comparative Plasma Stability of Val-Cit-PAB Containing ADCs

SpeciesPlasma Half-life (t½)Primary Off-Target Cleavage EnzymeReference(s)
Human> 230 days-[8][12]
Cynomolgus Monkey9.6 days-[13]
Rat~2 daysCarboxylesterase (Ces)[6][8]
Mouse~2 daysCarboxylesterase 1c (Ces1c)[8][14][15]

Note: The instability in rodent plasma is a critical consideration for preclinical studies and has led to the development of modified linkers (e.g., Glu-Val-Cit) for improved stability in these models.[14]

Table 2: Cathepsin B Cleavage Kinetics of Model Substrates

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
Z-Phe-Arg-AMC~200~2.5~12,500[16][17]
Z-Arg-Arg-AMC~100~3.0~30,000[12][16]

Note: Direct kinetic parameters for the cleavage of full ADCs are not widely published. The data presented here are for small molecule fluorogenic substrates and serve to illustrate the relative efficiency of Cathepsin B cleavage.

Table 3: In Vitro Cytotoxicity of ADCs with Val-Cit-PAB-MMAE

Cell LineTarget AntigenIC50 (ng/mL)IC50 (nM)Reference(s)
SK-BR-3HER2~3000~2.0[8]
NCI-N87HER2~500~0.33[8]
BT-474HER2-~0.01 (10⁻¹¹ M)[2]
HCC1954HER2--[1]
RamosCD22105~0.07
L540cyCD3099~0.066

Note: IC50 values can vary significantly depending on the specific antibody, payload, cell line, and experimental conditions.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of ADCs containing the this compound linker.

Protocol 1: In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate of payload release from an ADC upon incubation with recombinant human Cathepsin B.

Materials:

  • ADC with this compound linker

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5 (DTT should be added fresh)

  • Quenching Solution: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA)

  • Microcentrifuge tubes or 96-well plate

  • Incubator at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare ADC Solution: Dilute the ADC to a final concentration of 1 µM in the Assay Buffer.

  • Activate Cathepsin B: Prepare a working solution of Cathepsin B (e.g., 1 µM) in the Assay Buffer and pre-incubate at 37°C for 15 minutes.

  • Initiate Reaction: In a microcentrifuge tube, combine the ADC solution with the activated Cathepsin B solution to a final enzyme concentration of approximately 20 nM.[15]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a 4-fold volume of ice-cold Quenching Solution to stop the enzymatic reaction.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the rate of cleavage.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from different species.

Materials:

  • ADC with this compound linker

  • Plasma (e.g., human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein precipitation solution (e.g., acetonitrile with an internal standard)

  • Analytical instruments (e.g., LC-MS, ELISA)

Procedure:

  • ADC Incubation: Dilute the ADC to a final concentration of 100 µg/mL in plasma and a control sample in PBS.

  • Incubation: Incubate the samples at 37°C with gentle shaking.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours) and immediately freeze them at -80°C to stop any degradation.

  • Sample Analysis:

    • To measure the average drug-to-antibody ratio (DAR): Thaw the samples and analyze by hydrophobic interaction chromatography (HIC) or reversed-phase HPLC. A decrease in the average DAR over time indicates linker cleavage.

    • To measure released payload: Thaw the samples, precipitate the plasma proteins with a protein precipitation solution, centrifuge, and analyze the supernatant by LC-MS to quantify the free payload.

  • Data Analysis: Plot the percentage of intact ADC or the average DAR against time to calculate the half-life (t½) of the ADC in plasma.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of the ADC on target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC with this compound linker

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC. Add the diluted ADCs to the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation TargetCell Target Cancer Cell (Antigen Overexpression) ADC->TargetCell 1. Targeting & Binding Internalization 2. Internalization (Endocytosis) ADC->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage SelfImmolation 5. PAB Self-Immolation Cleavage->SelfImmolation PayloadRelease 6. Payload Release SelfImmolation->PayloadRelease Apoptosis 7. Apoptosis PayloadRelease->Apoptosis

Caption: Mechanism of action of an ADC with a cleavable Val-Cit-PAB linker.

Experimental_Workflow cluster_assays In Vitro Evaluation cluster_data Data Output CleavageAssay Cathepsin B Cleavage Assay CleavageData Cleavage Rate (Payload Release vs. Time) CleavageAssay->CleavageData StabilityAssay Plasma Stability Assay StabilityData Plasma Half-life (t½) (Intact ADC vs. Time) StabilityAssay->StabilityData CytotoxicityAssay Cytotoxicity Assay (MTT) CytotoxicityData IC50 Value (Cell Viability vs. Concentration) CytotoxicityAssay->CytotoxicityData

Caption: Experimental workflow for the in vitro evaluation of the ADC linker.

Conclusion

The this compound linker represents a highly engineered and effective system for the targeted delivery of cytotoxic agents in the form of antibody-drug conjugates. Its multi-component design addresses key challenges in ADC development, including solubility, stability, and controlled payload release. A thorough understanding of its mechanism of action and the application of robust in vitro assays are crucial for the successful development of novel ADCs with improved therapeutic windows. This technical guide provides a foundational resource for researchers and drug development professionals working to advance the field of targeted cancer therapy.

References

The Integral Role of NH2-PEG4-Val-Cit-PAB-OH in Advancing Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is being revolutionized by antibody-drug conjugates (ADCs), which synergistically combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. Central to the efficacy and safety of these complex biotherapeutics is the linker molecule that connects the antibody to the payload. This technical guide provides a comprehensive analysis of a pivotal linker component, NH2-PEG4-Val-Cit-PAB-OH, detailing its structure, mechanism of action, and the critical role it plays in the design and performance of next-generation ADCs.

Core Structure and Function of the Linker Components

The this compound linker is a sophisticated, multi-functional molecule engineered for optimal performance within an ADC construct. Its architecture is a testament to the rational design principles guiding modern ADC development, with each component serving a distinct and vital purpose.

  • NH2 (Amine Group): This terminal primary amine serves as a versatile reactive handle. It allows for covalent attachment to the antibody, typically through reaction with activated carboxylic acid groups on the antibody surface, forming a stable amide bond. This initial conjugation step is fundamental to the construction of the ADC.

  • PEG4 (Polyethylene Glycol Spacer): The tetraethylene glycol spacer is a key element for enhancing the physicochemical properties of the ADC. Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the final ADC product, compromising its stability and therapeutic efficacy. The hydrophilic PEG4 spacer improves the overall solubility of the ADC, reduces aggregation, and can also modulate the pharmacokinetics of the conjugate.[1][2]

  • Val-Cit (Valine-Citrulline Dipeptide): This dipeptide sequence is the lynchpin of the linker's conditional cleavage mechanism. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment and highly active within the acidic lysosomes of cancer cells.[3][][][6][7] This enzymatic susceptibility ensures that the cytotoxic payload is preferentially released inside the target cancer cells, thereby minimizing off-target toxicity to healthy tissues. The Val-Cit linker exhibits high stability in systemic circulation, preventing premature drug release.[][7][8]

  • PAB (p-Aminobenzyl Alcohol): The PAB moiety functions as a self-immolative spacer. Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" is a critical step that ensures the traceless release of the unmodified, fully active cytotoxic drug.[9][10]

  • OH (Hydroxyl Group): The terminal hydroxyl group on the PAB spacer is the attachment point for the cytotoxic payload. The drug is typically conjugated to the PAB moiety via a carbamate (B1207046) linkage, which is cleaved during the self-immolation process.

Mechanism of Action: A Stepwise Journey to Cellular Demise

The efficacy of an ADC utilizing the this compound linker is predicated on a precise sequence of events, from systemic circulation to the targeted destruction of cancer cells.

  • Targeting and Internalization: The ADC circulates in the bloodstream and, via its monoclonal antibody component, specifically binds to a target antigen on the surface of a cancer cell.

  • Lysosomal Trafficking: Upon binding, the ADC-antigen complex is internalized by the cancer cell through endocytosis and trafficked to the lysosome.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.

  • Self-Immolation and Payload Release: The cleavage of the dipeptide triggers the spontaneous 1,6-elimination of the PAB spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.

  • Induction of Apoptosis: The released payload, a potent cytotoxic agent such as Monomethyl Auristatin E (MMAE), then exerts its cell-killing effect. MMAE, a common payload for this linker, disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[8][11]

Quantitative Data on ADC Performance

The performance of ADCs is evaluated through a series of quantitative metrics. The following tables summarize key data for ADCs employing Val-Cit-PAB based linkers.

Parameter Method Typical Value/Range Significance References
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)2 - 8Represents the average number of drug molecules conjugated to a single antibody. A higher DAR can increase potency but may also lead to aggregation and faster clearance.[][6][11][12][13][14][15]
Plasma Stability (Human) LC-MSHalf-life > 230 daysHigh stability in human plasma is crucial to prevent premature drug release and minimize off-target toxicity.[3][][8]
Plasma Stability (Mouse) LC-MSUnstableSusceptible to cleavage by mouse carboxylesterase 1c, leading to rapid clearance. This is a key consideration for preclinical model selection.[3][][8][9][16]
ADC Construct Cell Line IC50 (nM) Significance References
Trastuzumab-vc-MMAESK-BR-3 (HER2-positive breast cancer)0.41Demonstrates potent in vitro cytotoxicity against target-positive cancer cells.[17]
Trastuzumab-vc-MMAEVarious HER2-positive cell lines0.056 - 0.15Shows consistent sub-nanomolar potency across different cell lines expressing the target antigen.[18][19]
Anti-TF-MMAEBxPC-3 (Pancreatic cancer)0.97Highlights the applicability of the linker-payload system to different targets and cancer types.[20]
Anti-TF-MMAEPSN-1 (Pancreatic cancer)0.99Consistent potency observed in various pancreatic cancer cell lines.[20]

Detailed Experimental Protocols

Precise and reproducible experimental methodologies are paramount in the development and characterization of ADCs.

Synthesis of this compound

While a specific, publicly available, detailed step-by-step synthesis protocol for this compound is not readily found in the reviewed literature, a general synthetic strategy can be outlined based on the synthesis of similar linker molecules. The synthesis would likely involve a multi-step process employing both solid-phase and solution-phase peptide chemistry.

General Synthetic Scheme:

  • Solid-Phase Synthesis of Val-Cit: The dipeptide backbone would be assembled on a solid support, starting with the attachment of Fmoc-protected citrulline to the resin, followed by deprotection and coupling with Fmoc-protected valine.

  • Coupling of PAB-OH: p-Aminobenzyl alcohol would be coupled to the N-terminus of the resin-bound dipeptide.

  • Cleavage from Resin: The Val-Cit-PAB-OH fragment would be cleaved from the solid support.

  • PEGylation: The NH2-PEG4 moiety would be introduced by reacting the N-terminus of the Val-Cit-PAB-OH with an activated PEG4 derivative.

  • Purification: The final product would be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of an ADC to kill cancer cells in culture.[][6][21]

Materials:

  • Target cancer cell line (e.g., SK-BR-3)

  • Complete cell culture medium

  • ADC constructs and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Replace the existing medium with 100 µL of the diluted ADC solutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the ADC concentration to determine the IC50 value.

In Vitro Cathepsin B Cleavage Assay

This assay confirms the specific enzymatic cleavage of the Val-Cit linker.[3]

Materials:

  • ADC with Val-Cit linker

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 25 mM MES, pH 5.0)

  • Activation solution (e.g., 40 mM DTT)

  • Quenching solution (e.g., 2% formic acid)

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Enzyme Activation: Activate cathepsin B by incubating with the activation solution for 15-30 minutes at 37°C.

  • Reaction Initiation: In a microcentrifuge tube, combine the ADC with the assay buffer and initiate the reaction by adding the activated cathepsin B.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and stop the reaction with the quenching solution.

  • HPLC Analysis: Analyze the samples by RP-HPLC to quantify the amount of released payload over time.

Plasma Stability Assay

This assay assesses the stability of the ADC in plasma.[3][16][22][23][24]

Materials:

  • ADC construct

  • Human and mouse plasma

  • Incubator at 37°C

  • LC-MS/MS system

  • Protein precipitation solution (e.g., acetonitrile)

Procedure:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Preparation: Precipitate the plasma proteins using a cold organic solvent. Centrifuge to pellet the proteins and collect the supernatant containing the released drug. To measure the intact ADC, immunocapture techniques can be employed.

  • LC-MS/MS Analysis: Quantify the amount of released payload or the remaining intact ADC in the samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the half-life of the ADC in plasma.

Visualizing Key Pathways and Processes

Diagrams are essential for illustrating the complex biological and chemical processes involved in ADC function.

Logical Relationship of Linker Components

G Logical Relationship of this compound Components Antibody Antibody NH2 NH2 (Amine Group) Antibody->NH2 Conjugation Site PEG4 PEG4 (Hydrophilic Spacer) NH2->PEG4 Connects to ValCit Val-Cit (Dipeptide) PEG4->ValCit Connects to PAB PAB (Self-immolative Spacer) ValCit->PAB Connects to OH OH (Hydroxyl Group) PAB->OH Attachment Point Payload Cytotoxic Payload OH->Payload Conjugation Site G ADC Mechanism of Action Workflow Circulation 1. ADC in Circulation Binding 2. Binding to Tumor Cell Antigen Circulation->Binding Internalization 3. Endocytosis Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage SelfImmolation 6. PAB Self-Immolation Cleavage->SelfImmolation Release 7. Payload Release SelfImmolation->Release Apoptosis 8. Induction of Apoptosis Release->Apoptosis G MMAE-Induced Apoptosis Signaling Pathway MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Akt_mTOR Akt/mTOR Pathway MMAE->Akt_mTOR Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Caspase9 Caspase-9 Activation G2M_Arrest->Caspase9 Apoptosis Apoptosis Akt_mTOR->Apoptosis Regulates Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis G Experimental Workflow for ADC Development Linker_Synth 1. Linker Synthesis Payload_Conj 2. Payload-Linker Conjugation Linker_Synth->Payload_Conj Ab_Conj 3. Antibody-Linker-Payload Conjugation Payload_Conj->Ab_Conj Purification 4. ADC Purification Ab_Conj->Purification DAR_Analysis 5. DAR Determination (HIC) Purification->DAR_Analysis InVitro_Assays 6. In Vitro Characterization (Cytotoxicity, Stability, Cleavage) DAR_Analysis->InVitro_Assays InVivo_Studies 7. In Vivo Efficacy & Toxicology Studies InVitro_Assays->InVivo_Studies Clinical_Dev 8. Clinical Development InVivo_Studies->Clinical_Dev

References

The Lynchpin of Targeted Therapy: An In-depth Technical Guide to the NH2-PEG4-Val-Cit-PAB-OH Cleavable ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in precision oncology. These sophisticated biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. Central to the design and success of an ADC is the linker, the critical component that connects the antibody to the payload. This technical guide provides a comprehensive exploration of a widely utilized cleavable linker, NH2-PEG4-Val-Cit-PAB-OH, detailing its mechanism of action, performance data, and the experimental protocols essential for its evaluation.

Core Concepts: Structure and Mechanism of Action

The this compound linker is a sophisticated chemical entity meticulously designed for stability in circulation and selective cleavage within the tumor cell.[1][] Its structure can be dissected into four key functional components:

  • Primary Amine (NH2): This functional group serves as the attachment point for conjugation to the monoclonal antibody, typically through reaction with activated carboxylic acid groups on the antibody or a bifunctional crosslinker.[3]

  • Polyethylene Glycol (PEG4) Spacer: The tetra-ethylene glycol spacer is a hydrophilic component that imparts several favorable properties to the ADC. It can enhance solubility, reduce aggregation, and minimize steric hindrance during conjugation and antigen binding.[3][4]

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is the lynchpin of the linker's conditional cleavage. It is specifically designed to be recognized and hydrolyzed by lysosomal proteases, most notably cathepsin B, which are often overexpressed in the tumor microenvironment and within cancer cells.[5][6][7] The Val-Cit linker has demonstrated superior plasma stability compared to more labile linkers like hydrazones.[8][9]

  • p-Aminobenzyl Alcohol (PAB) Self-Immolative Spacer: The PAB group functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified cytotoxic payload.[6][10] This "traceless" release is crucial for ensuring the payload retains its full pharmacological activity.

The overall mechanism of action for an ADC employing this linker follows a well-orchestrated sequence of events, from systemic circulation to intracellular payload delivery.

Quantitative Performance Data

The efficacy and safety of an ADC are critically dependent on the linker's performance. The following tables summarize key quantitative data for ADCs utilizing Val-Cit-PAB-based linkers, providing insights into their stability, cleavage kinetics, and cytotoxic potency.

Table 1: Plasma Stability of Val-Cit-PAB Linker-Based ADCs

ADC ConstructSpeciesIncubation Time% Intact ADC RemainingReference
Trastuzumab-Val-Cit-PAB-MMAEHuman28 daysNo significant degradation[11]
C16-Linker 7-VC-PABC-Aur0101Mouse4.5 daysConsistently high[12]
Mc-Val-Cit-PABOH linkerMouse6.0 days (half-life)50%[13]
Mc-Val-Cit-PABOH linkerMonkey9.6 days (half-life)50%[13]
Sulfatase-cleavable linker conjugateMouse> 7 daysHigh stability[14]
Val-Cit linker conjugateMouse< 1 hourHydrolyzed[14]

Table 2: In Vitro Cytotoxicity of Val-Cit-PAB Linker-Based ADCs

ADC ConstructCell LineTarget AntigenIC50Reference
Trastuzumab-MMAE (β-galactosidase-cleavable linker)-HER28.8 pmol/L[14]
Trastuzumab-MMAE (Val-Cit linker)-HER214.3 pmol/L[14]
Trastuzumab-thailanstatin ADCs (DAR > 3.5)MDA-MB-361-DYT2Moderate HER225-80 ng/mL[15]
Trastuzumab-thailanstatin ADCs (DAR < 3.5)MDA-MB-361-DYT2Moderate HER21500-60000 ng/mL[15]
Cathepsin-cleavable ADCs (3a-c)KPL-4HER2-positiveSubnanomolar[11]
TRX linker-containing ADCsAntigen positive cells-0.07 nmol/L[14]
TRX linker-containing ADCsMDA-MB-468 (Antigen-negative)-0.61 nmol/L[14]

Table 3: In Vivo Efficacy of Val-Cit-PAB Linker-Based ADCs in Xenograft Models

ADC ConstructXenograft ModelDosingTumor Growth InhibitionReference
ADCs with β-galactosidase-cleavable linkerMouse xenograft1 mg/kg (single dose)57% and 58% reduction in tumor volume[14]
Linker 5-VC-PABC-MMADBxPC3 pancreatic xenograft3 mg/kg (single dose)Significant tumor growth inhibition[12]
Linker 7-VC-PABC-MMADBxPC3 pancreatic xenograft3 mg/kg (single dose)Enhanced tumor growth inhibition vs. Linker 5[12]
ADC-treated groupNude rat xenograft1 mg/kgSignificant tumor growth inhibition[8]
VH2-VH1-DGN549CWR22Rv1 xenograft10 µg/kg DGN549 (3 doses)Significant tumor growth inhibition[16]

Visualizing the Process: Diagrams and Workflows

To further elucidate the complex processes involved with ADCs utilizing the this compound linker, the following diagrams have been generated using the Graphviz DOT language.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Receptor-Mediated Endocytosis) Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload_Target Intracellular Target (e.g., Microtubules, DNA) Lysosome->Payload_Target 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload_Target->Apoptosis 5. Cytotoxic Effect Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation 1. Antibody-Linker-Payload Conjugation Purification 2. Purification & Characterization (e.g., SEC, HIC, MS) Conjugation->Purification Stability 3. Plasma Stability Assay Purification->Stability Cleavage 4. Cathepsin B Cleavage Assay Stability->Cleavage Cytotoxicity 5. In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Cleavage->Cytotoxicity Xenograft 6. Xenograft Model Development Cytotoxicity->Xenograft Efficacy 7. In Vivo Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity 8. Toxicity Assessment Efficacy->Toxicity

References

An In-depth Technical Guide on the Cathepsin B-Mediated Cleavage of the Val-Cit-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the valine-citrulline (Val-Cit) p-aminobenzyl carbamate (B1207046) (PAB) linker, a critical component in the design of modern antibody-drug conjugates (ADCs). We will explore the core mechanism of its cleavage by the lysosomal protease cathepsin B, present quantitative data on its performance, detail relevant experimental protocols, and illustrate the key pathways and workflows involved.

Introduction to the Val-Cit-PAB Linker

The Val-Cit-PAB linker is a highly successful, enzymatically cleavable system used in ADCs.[1][2] Its primary function is to stably connect a potent cytotoxic payload to a monoclonal antibody (mAb) during systemic circulation and then to efficiently release the payload inside target cancer cells. This linker's design leverages the unique microenvironment of the lysosome, particularly the high concentration of proteases like cathepsin B, which are often upregulated in tumor cells.[3]

The linker consists of three key components:

  • Valine-Citrulline (Val-Cit) Dipeptide: This sequence is specifically designed to be recognized and cleaved by cathepsin B.[] The Val-Cit motif offers an excellent balance of high stability in plasma and susceptibility to enzymatic cleavage within the lysosome.[1][5]

  • p-Aminobenzyl Carbamate (PAB) Spacer: This self-immolative unit connects the dipeptide to the cytotoxic drug.[3][6] Its role is crucial for ensuring the complete and traceless release of the unmodified active drug following the initial enzymatic cleavage.[7][8]

  • Payload Attachment Site: Typically, the PAB group is linked to an amine or hydroxyl group on the cytotoxic payload, forming a carbamate bond.[1]

Two of the most prominent ADCs utilizing this linker technology are Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin), both of which employ a maleimidocaproyl (mc) spacer to connect to the antibody, followed by the Val-Cit-PAB-MMAE (monomethyl auristatin E) payload system.[7]

The Two-Stage Cleavage Mechanism

The release of the cytotoxic payload from a Val-Cit-PAB-linked ADC is a sophisticated, two-step intracellular process that begins after the ADC is internalized by the target cell.[7]

Stage 1: Enzymatic Cleavage by Cathepsin B After the ADC binds to its target antigen on the cell surface, it is internalized via endocytosis and trafficked to the lysosome.[9][10] Inside the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and hydrolyzes the amide bond between the citrulline and the PAB spacer.[11] While cathepsin B is the primary enzyme associated with this cleavage, studies have shown that other lysosomal cathepsins, such as L, S, and F, can also contribute to this process.[8][11]

Stage 2: Self-Immolative Elimination of the PAB Spacer The initial enzymatic cleavage is the trigger for the second, spontaneous reaction. The cleavage unmasks an amino group on the PAB spacer, initiating a rapid, 1,6-elimination reaction.[6][7] This electronic cascade results in the fragmentation of the PAB spacer into p-aminobenzyl quinone methide and carbon dioxide, thereby liberating the free, unmodified cytotoxic drug in its fully active form.[7] This self-immolative step is critical as it prevents the payload from being released with a linker fragment still attached, which could impede its cytotoxic activity.[8]

G cluster_0 ADC within Lysosome ADC Antibody-Val-Cit-PAB-Drug Cleaved_Intermediate Antibody-Val-Cit + H₂N-PAB-Drug ADC->Cleaved_Intermediate  Step 1: Enzymatic Cleavage (Cathepsin B) Free_Drug Active Drug (Payload) Cleaved_Intermediate->Free_Drug Step 2: 1,6-Elimination (Self-Immolation) Spacer_Fragments p-Aminobenzyl Quinone Methide + CO₂ Cleaved_Intermediate->Spacer_Fragments

Mechanism of Val-Cit-PAB linker cleavage and payload release.

Quantitative Data and Performance Characteristics

The effectiveness of an ADC linker is defined by its stability in circulation and its efficiency of cleavage at the target site. The Val-Cit linker has demonstrated superior plasma stability compared to earlier linker technologies like hydrazones.[1]

Linker TypeHalf-life in Human PlasmaKey Characteristics
Val-Cit (Protease-Sensitive) > 230 days[5][12]Highly stable in human plasma. Cleavage is dependent on protease expression in tumor cells.[12]
Phe-Lys (Protease-Sensitive) ~30 days[5]Less stable than Val-Cit in human plasma.[1]
Hydrazone (pH-Sensitive) ~2 days[5][12]Prone to hydrolysis in circulation, leading to premature drug release.[1][12]
Val-Ala (Protease-Sensitive) Stable[12]Exhibits high stability in human plasma and has lower hydrophobicity than Val-Cit.[5]

Table 1: Comparative Stability of Different Cleavable Linkers in Human Plasma.

It is important to note that while Val-Cit linkers are very stable in human plasma, they can be less stable in rodent plasma due to the presence of carboxylesterase 1C (Ces1C), which can hinder preclinical evaluation.[2][13] Furthermore, undesired cleavage by human neutrophil elastase has been identified as a potential liability, which can lead to off-target toxicity.[2][13][14]

ADC ConstructTarget AntigenCell LineIC50 (ng/mL)
Val-Cit-MMAE ADC HER2+KPL-414.3[12]
β-Galactosidase-cleavable-MMAE ADC HER2+KPL-48.8[12]

Table 2: Comparative In Vitro Potency of ADCs with Different Enzyme-Cleavable Linkers.

Experimental Protocols

In Vitro Cathepsin B Cleavage Assay

This protocol outlines a general procedure to assess the cleavage of the Val-Cit-PAB linker from an ADC by purified cathepsin B.

Objective: To quantify the rate of payload release from an ADC in the presence of cathepsin B.

Materials:

  • ADC with Val-Cit-PAB linker (e.g., 1 µM solution)

  • Purified human cathepsin B (e.g., 20 nM final concentration)[15][16]

  • Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)[16]

  • Quenching Solution: 2% Formic Acid[16]

  • Microcentrifuge tubes or 96-well plate

  • Incubator at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Pre-warm the assay buffer and ADC solution to 37°C. Activate the cathepsin B according to the manufacturer's instructions.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the assay buffer.[15]

  • Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture.[15]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[15]

  • Quenching: Immediately stop the reaction by adding an equal volume of quenching solution (2% formic acid) to the aliquot.[16]

  • Analysis: Analyze the quenched samples using LC-MS/MS. Quantify the amount of intact ADC remaining and the amount of free payload released at each time point.[16] This allows for the calculation of the cleavage rate.

G cluster_workflow Experimental Workflow: In Vitro Cleavage Assay A 1. Prepare Reagents (ADC, Cathepsin B, Buffer) B 2. Initiate Reaction (Mix ADC + Cathepsin B) A->B C 3. Incubate at 37°C B->C D 4. Sample at Time Points (e.g., 0, 1, 4, 8h) C->D E 5. Quench Reaction (Add Formic Acid) D->E F 6. Analyze Samples (LC-MS/MS) E->F G 7. Quantify (Free Payload vs. Intact ADC) F->G

Workflow for an in vitro ADC cleavage assay.

Intracellular Trafficking and Payload Release Pathway

The journey of a Val-Cit-PAB-containing ADC from the bloodstream to releasing its payload in a cancer cell is a multi-step process fundamental to its therapeutic action.

  • Circulation & Targeting: The ADC circulates systemically. The linker must remain stable to prevent premature payload release and associated off-target toxicity.[17] The antibody component targets and binds to a specific antigen overexpressed on the surface of cancer cells.[7]

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis, forming an endosome.[18][19]

  • Lysosomal Trafficking: The endosome matures and fuses with a lysosome.[9] The internal environment of the lysosome is acidic (pH 4.5-5.0) and contains a high concentration of active proteases, including cathepsin B.[18]

  • Linker Cleavage & Payload Release: Inside the lysosome, cathepsin B cleaves the Val-Cit dipeptide. This triggers the self-immolation of the PAB spacer, releasing the active cytotoxic payload.[9][19]

  • Payload Action: The released payload, now free in the lysosome, must exit this compartment to reach its intracellular target (e.g., microtubules or DNA), where it exerts its cell-killing effect, ultimately leading to apoptosis.[9]

G cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm cluster_pathway Internalization Pathway ADC 1. ADC Circulates & Binds to Antigen Endosome 2. Internalization (Endosome) ADC->Endosome Receptor-Mediated Endocytosis Payload_Target 5. Payload Reaches Target (e.g., Microtubules) Apoptosis Apoptosis Payload_Target->Apoptosis Induces Lysosome 3. Trafficking to Lysosome Endosome->Lysosome Release 4. Cathepsin B Cleavage & Payload Release Lysosome->Release Release->Payload_Target Payload Efflux

Intracellular trafficking and payload release pathway of an ADC.

Conclusion

The Val-Cit-PAB linker system represents a highly refined and robust strategy for achieving tumor-specific drug release in antibody-drug conjugates.[15] Its design, which relies on a specific enzymatic trigger followed by a spontaneous self-immolation cascade, provides an excellent balance of systemic stability and efficient intracellular payload release.[6] Understanding the nuances of its cleavage mechanism, performance characteristics, and the cellular pathways it relies upon is essential for researchers and drug developers seeking to optimize existing ADCs and design the next generation of targeted cancer therapies.

References

The Strategic Imperative of PEG4 Spacers in Antibody-Drug Conjugate (ADC) Linker Technology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, the chemical bridge connecting these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and ultimate efficacy. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) spacers, particularly the tetra-ethylene glycol (PEG4) moiety, has emerged as a pivotal strategy to overcome key challenges in ADC development. This technical guide provides a comprehensive overview of the importance of the PEG4 spacer in ADC linkers, detailing its impact on physicochemical properties, summarizing quantitative data, and providing detailed experimental protocols for the synthesis and evaluation of PEGylated ADCs.

The Multifaceted Role of the PEG4 Spacer in Enhancing ADC Performance

The inclusion of a PEG4 spacer within an ADC linker is not merely a means of connecting the antibody to the payload; it is a strategic design element that imparts several crucial advantages.[] The inherent properties of the PEG chain, such as its hydrophilicity, flexibility, and biocompatibility, directly address many of the challenges associated with conjugating hydrophobic cytotoxic drugs to large antibody scaffolds.[2]

Mitigating Hydrophobicity and Enhancing Solubility

Many potent cytotoxic payloads used in ADCs are highly hydrophobic, which can lead to aggregation and poor solubility of the final conjugate.[3] The incorporation of a hydrophilic PEG4 spacer helps to counteract this hydrophobicity, improving the overall aqueous solubility of the ADC.[2][4] This enhanced solubility is critical for preventing aggregation during manufacturing, storage, and systemic circulation, which can otherwise lead to reduced efficacy and potential immunogenicity.[]

Improving Pharmacokinetics and Bioavailability

The PEG4 spacer can significantly influence the pharmacokinetic (PK) profile of an ADC.[5] The hydrophilic nature of the PEG chain creates a hydration shell around the payload, which can shield it from enzymatic degradation and reduce non-specific uptake by the reticuloendothelial system.[4] This shielding effect can lead to a longer circulation half-life, allowing for greater tumor accumulation and an improved therapeutic window.[] While longer PEG chains can have a more pronounced effect on half-life, even a short PEG4 spacer can contribute to favorable PK properties.[6]

Optimizing Drug-to-Antibody Ratio (DAR) and Homogeneity

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, directly impacting its potency and safety.[] The use of PEG spacers can facilitate the conjugation of a higher number of drug molecules per antibody without inducing aggregation.[4] Interestingly, studies have shown that intermediate-length PEG spacers (e.g., PEG8) can sometimes lead to higher drug loading compared to shorter (PEG4) or longer (PEG24) spacers, suggesting an optimal length for maximizing DAR while maintaining desirable physicochemical properties.[8] Furthermore, the use of well-defined, monodisperse PEG linkers, such as PEG4, contributes to the production of more homogeneous ADCs with a consistent DAR, which is crucial for predictable in vivo performance and regulatory approval.[9]

Quantitative Impact of PEG4 Spacers on ADC Properties

The benefits of incorporating a PEG4 spacer into an ADC linker are not just qualitative. The following tables summarize quantitative data from various studies, illustrating the measurable impact of PEGylation on key ADC parameters.

Table 1: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

Linker TypePEG Spacer LengthAverage DARReference
Cysteine-reactivePEG42.5[8]
Cysteine-reactivePEG84.8[8]
Cysteine-reactivePEG123.7[8]
Cysteine-reactivePEG243.0[8]

Table 2: Effect of PEGylation on ADC Pharmacokinetics in Rats

ADC ConstructPEG Spacer LengthClearance Rate (mL/hr/kg)Half-life (t½)Reference
Non-PEGylated ControlNoneNot specified10.4 days[10]
PEGylated ADCNot specified0.79.9 days[10]
ADC with short PEG< PEG8IncreasedNot specified[6]
ADC with longer PEG≥ PEG8MinimizedNot specified[6]

Table 3: In Vitro Cytotoxicity of ADCs with PEG Linkers

ADC TargetCell LineLinker-PayloadIC50 (ng/mL)Reference
HER2N87Thailanstatin-PEG413-43[11]
HER2BT474Thailanstatin-PEG413-43[11]
EGFR-highMDA-MB-468CPT-PEGLower IC50[12]
HER2-highSK-BR-3CPT-PEGLower IC50[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of ADCs incorporating PEG4 spacers.

Synthesis of a Site-Specific ADC using a PEG4-aminooxy-MMAF Linker

This protocol describes the generation of aldehyde functionalities on a monoclonal antibody (mAb) followed by conjugation of a PEG4-aminooxy-MMAF drug-linker via a stable oxime bond.[13]

Materials:

  • Monoclonal antibody (mAb)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium periodate (B1199274) (NaIO4)

  • Propylene (B89431) glycol

  • PEG4-aminooxy-MMAF drug-linker

  • Aniline (B41778) (catalyst)

  • Amicon® Ultra centrifugal filter units (or equivalent)

  • Size Exclusion Chromatography (SEC) system

Protocol:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange of the mAb into PBS, pH 7.4, using a centrifugal filter unit.[13]

    • Adjust the final antibody concentration to 5-10 mg/mL.

  • Antibody Oxidation:

    • Add a final concentration of 1-2 mM sodium periodate to the antibody solution.

    • Incubate the reaction for 30 minutes at room temperature in the dark.

    • Quench the reaction by adding a final concentration of 1 mM propylene glycol and incubate for 10 minutes at room temperature in the dark.

    • Purify the oxidized antibody using a desalting column or centrifugal filter unit to remove excess reagents.

  • Drug-Linker Conjugation:

    • Add a 5-10 fold molar excess of the PEG4-aminooxy-MMAF drug-linker to the oxidized antibody solution.[13]

    • Add a final concentration of 1-2 mM aniline as a catalyst.

    • Incubate the reaction mixture at room temperature for 2-24 hours with gentle shaking, protected from light.[13]

  • Purification and Characterization:

    • Purify the resulting ADC using SEC to remove excess drug-linker and other reagents.[13]

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, predicting the potential for premature payload release.[14][15]

Materials:

  • Purified ADC with PEG4 linker

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G magnetic beads

  • LC-MS system

Protocol:

  • Incubation:

    • Incubate the ADC in plasma at a concentration of approximately 1 mg/mL at 37°C.[14] A control sample in PBS should be included.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[16]

  • Sample Processing:

    • Isolate the ADC from the plasma samples using Protein A or G magnetic beads.[14]

    • Wash the beads to remove non-specifically bound proteins.

  • Analysis:

    • Elute the ADC from the beads.

    • Analyze the eluted ADC by LC-MS to determine the average DAR at each time point.[14]

    • The supernatant can also be analyzed by LC-MS to quantify the amount of released payload.[14]

  • Data Interpretation:

    • A stable ADC will show minimal loss in DAR over the incubation period.

Lysosomal Stability Assay

This assay simulates the intracellular environment to assess the efficiency of payload release.[14][17]

Materials:

  • Purified ADC with PEG4 linker

  • Isolated human liver lysosomes or S9 fractions[18]

  • Catabolic buffer

  • LC-MS system

Protocol:

  • Incubation:

    • Incubate the ADC with isolated lysosomes or S9 fractions at 37°C in a catabolic buffer that maintains metabolic activity.[18]

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[14]

  • Sample Processing:

    • Stop the reaction, typically by heat inactivation.[14]

    • Precipitate the proteins to separate the released payload from the ADC and lysosomal proteins.[14]

  • Analysis:

    • Analyze the supernatant containing the released payload by LC-MS to quantify the amount of cleavage over time.[14]

  • Data Interpretation:

    • An effective cleavable linker will show efficient payload release in the lysosomal fraction.

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate critical workflows and pathways in ADC development and function.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_oxidation Antibody Oxidation cluster_conjugation Drug-Linker Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody buffer_exchange Buffer Exchange (PBS, pH 7.4) mAb->buffer_exchange oxidized_mAb Oxidized mAb (Aldehyde Groups) buffer_exchange->oxidized_mAb NaIO4 conjugated_ADC Crude ADC oxidized_mAb->conjugated_ADC drug_linker PEG4-aminooxy-MMAF drug_linker->conjugated_ADC purified_ADC Purified ADC conjugated_ADC->purified_ADC SEC characterization DAR, Purity, Aggregation Analysis purified_ADC->characterization

Caption: Workflow for the synthesis of a site-specific ADC with a PEG4 linker.

ADC_Cellular_Pathway cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_internalization Cellular Internalization cluster_payload_release Payload Release & Action ADC_circ ADC in Circulation ADC_bind ADC Binds to Tumor Antigen ADC_circ->ADC_bind endocytosis Endocytosis ADC_bind->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome linker_cleavage Linker Cleavage lysosome->linker_cleavage payload_release Payload Release linker_cleavage->payload_release cell_death Apoptosis payload_release->cell_death

Caption: Cellular mechanism of action for an antibody-drug conjugate.

Conclusion

The PEG4 spacer is a critical component in modern ADC linker design, offering a versatile solution to many of the challenges associated with developing safe and effective targeted therapies. Its ability to enhance solubility, improve pharmacokinetics, and enable the production of homogeneous ADCs with optimal drug loading makes it an indispensable tool for researchers and drug developers. The strategic incorporation of PEG4 linkers, guided by robust experimental evaluation as outlined in this guide, will continue to be a key factor in the successful clinical translation of the next generation of antibody-drug conjugates.

References

An In-depth Technical Guide to NH2-PEG4-Val-Cit-PAB-OH for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant stride towards personalized and potent treatment modalities. The efficacy of these complex biotherapeutics is critically dependent on the synergy between the monoclonal antibody, the cytotoxic payload, and the linker that connects them. Among the advanced linker technologies, the cleavable NH2-PEG4-Val-Cit-PAB-OH linker has emerged as a cornerstone for developing next-generation ADCs. This technical guide provides a comprehensive overview of this linker's core attributes, including its mechanism of action, synthesis, and application in ADC development. We present a compilation of quantitative data from studies on closely related linker systems to illustrate expected performance metrics. Furthermore, detailed experimental protocols and visual workflows are provided to equip researchers with the practical knowledge required for the successful implementation of this technology in their therapeutic development pipelines.

Introduction: The Critical Role of Linker Technology in ADCs

Antibody-drug conjugates are designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[1] The linker component of an ADC is a critical determinant of its success, influencing its stability in circulation, the efficiency of payload release at the tumor site, and its overall pharmacokinetic and pharmacodynamic profile.[2]

The this compound linker is a sophisticated, multi-component system designed for optimal performance. It belongs to the class of enzymatically cleavable linkers, which are engineered to release the cytotoxic payload in response to the unique biochemical environment of the tumor.[] This linker's design incorporates several key features:

  • A Valine-Citrulline (Val-Cit) dipeptide: This sequence is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[][5]

  • A p-aminobenzyl alcohol (PAB) self-immolative spacer: Upon cleavage of the Val-Cit dipeptide, the PAB spacer undergoes spontaneous 1,6-elimination to release the payload in its unmodified, active form.

  • A polyethylene (B3416737) glycol (PEG4) spacer: The inclusion of a hydrophilic PEG spacer enhances the linker's aqueous solubility, which can improve the pharmacokinetic properties of the ADC and allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[6][7]

  • A terminal primary amine (NH2): This functional group provides a versatile handle for conjugation to either the cytotoxic payload or the antibody, depending on the overall synthetic strategy.

Mechanism of Action: Targeted Payload Release

The therapeutic efficacy of an ADC constructed with the this compound linker is predicated on a precise, multi-step process that ensures the cytotoxic payload is released preferentially within the target cancer cells.

Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell_surface Cancer Cell Surface cluster_intracellular Intracellular Compartments ADC_circulating ADC in Circulation (Stable) Antigen_binding 1. Antigen Binding ADC_circulating->Antigen_binding Targeting Endocytosis 2. Receptor-Mediated Endocytosis Antigen_binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Low pH, High Cathepsin B) Endosome->Lysosome Fusion Cleavage 3. Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage Self_immolation 4. PAB Self-Immolation Cleavage->Self_immolation Payload_release 5. Payload Release Self_immolation->Payload_release Target_interaction 6. Interaction with Intracellular Target (e.g., Tubulin, DNA) Payload_release->Target_interaction Apoptosis Cell Death (Apoptosis) Target_interaction->Apoptosis

Figure 1: Mechanism of action of an ADC with a Val-Cit-PAB linker.

The process begins with the ADC circulating in the bloodstream, where the linker remains stable, preventing premature release of the cytotoxic payload.[] Upon reaching the tumor site, the antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[5] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, a cellular organelle characterized by a low pH and a high concentration of degradative enzymes, including Cathepsin B.[5]

Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide of the linker.[] This enzymatic cleavage is the critical, rate-limiting step that initiates the payload release cascade. Following the cleavage of the dipeptide, the PAB self-immolative spacer spontaneously undergoes a 1,6-elimination reaction, which results in the release of the cytotoxic payload in its fully active, unmodified form. The released payload is then free to interact with its intracellular target, such as microtubules or DNA, ultimately leading to cell cycle arrest and apoptosis.

Quantitative Data on ADC Performance

The following tables summarize representative quantitative data from preclinical studies of ADCs utilizing Val-Cit linkers, some of which incorporate PEG spacers. This data provides a comparative overview of the expected performance characteristics of ADCs constructed with the this compound linker. It is important to note that direct comparisons should be made with caution, as the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental conditions can significantly influence the observed potency and stability.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Val-Cit Linker Technology

Linker TypePayloadTarget Cell LineIC50 (pmol/L)Reference(s)
Val-CitMMAEHER2+14.3[8]
Val-AlaMMAEHER2+92[8]
Non-cleavableMMAFHER2+609[8]
EVCitMMAFKPL-4 (HER2+)100-120[9]
EVCitMMAFJIMT-1 (HER2+)78-100[9]
EVCitMMAFBT-474 (HER2+)58-63[9]
EVCitMMAFSKBR-3 (HER2+)270-340[9]

Lower IC50 values indicate higher potency.

Table 2: Plasma Stability of ADCs with Val-Cit Linker Variants

Linker TypePlasma SourceIncubation Time% Intact ADC RemainingReference(s)
Val-CitHuman28 days>95%[9]
Val-CitMouse14 days<5%[9]
EVCitHuman28 days>95%[9]
EVCitMouse14 days~100%[9]
Sulfatase-cleavableMouse7 days>95%[8]
Val-AlaMouse1 hour<50%[8]

The Val-Cit linker is known to be susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), leading to instability in mouse plasma, a phenomenon not observed in human plasma. The addition of a glutamic acid residue (EVCit) has been shown to significantly improve stability in mouse plasma.[9]

Table 3: Cathepsin B-Mediated Payload Release from ADCs

Linker TypeHalf-life (hours)Reference(s)
Val-Cit4.6[9]
SVCit5.4[9]
EVCit2.8[9]
Val-Cit>80% release in 30 mins[10]

Shorter half-life indicates faster payload release in the presence of Cathepsin B.

Experimental Protocols

Accurate and reproducible assessment of ADC performance is fundamental to preclinical development. Below are detailed methodologies for key experiments used to synthesize and validate ADCs incorporating the this compound linker.

Synthesis and Conjugation Workflow

The synthesis of a functional ADC is a multi-step process that involves the preparation of the drug-linker conjugate followed by its conjugation to the monoclonal antibody.

ADC_Synthesis_Workflow Linker_Payload 1. Drug-Linker Synthesis (this compound + Payload) Conjugation 3. Conjugation Reaction Linker_Payload->Conjugation Antibody_Prep 2. Antibody Preparation (e.g., Disulfide Reduction) Antibody_Prep->Conjugation Purification 4. Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Characterization 5. Characterization (e.g., DAR determination by MS) Purification->Characterization Final_ADC Purified and Characterized ADC Characterization->Final_ADC

Figure 2: General workflow for the synthesis and conjugation of an ADC.

Protocol 4.1.1: Synthesis of the Drug-Linker Conjugate (Payload-PEG4-Val-Cit-PAB-OH)

This protocol outlines the conjugation of a payload containing a carboxylic acid group to the this compound linker.

  • Materials:

    • This compound

    • Payload with a carboxylic acid functional group (e.g., MMAE)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the payload in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the payload solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

    • In a separate vial, dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add the linker solution to the activated payload solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.

    • Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.

Protocol 4.1.2: Antibody-Drug Conjugation

This protocol describes the conjugation of the drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.

  • Materials:

    • Monoclonal antibody (mAb)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Drug-linker with a maleimide (B117702) group (synthesized by activating the -OH group of the PAB moiety and reacting with a maleimide-containing molecule)

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Prepare a solution of the mAb in PBS.

    • Add a 10-fold molar excess of TCEP to the mAb solution to reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column.

    • Immediately add the maleimide-functionalized drug-linker to the reduced mAb solution at a 5-10 fold molar excess.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker.

Characterization of the ADC

Protocol 4.2.1: Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry

The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to an antibody.

DAR_Determination_Workflow ADC_Sample ADC Sample Deglycosylation 1. Deglycosylation (optional) (PNGase F) ADC_Sample->Deglycosylation Reduction 2. Reduction (optional) (DTT or TCEP) Deglycosylation->Reduction LC_MS 3. LC-MS Analysis (Reversed-Phase or HIC) Reduction->LC_MS Deconvolution 4. Deconvolution of Mass Spectra LC_MS->Deconvolution DAR_Calculation 5. DAR Calculation (Weighted Average) Deconvolution->DAR_Calculation DAR_Value Average DAR and Distribution DAR_Calculation->DAR_Value

Figure 3: Workflow for determining the Drug-to-Antibody Ratio (DAR) by mass spectrometry.
  • Materials:

    • Purified ADC sample

    • LC-MS system (e.g., Q-TOF or Orbitrap)

    • Reversed-phase column suitable for proteins

  • Procedure:

    • Sample Preparation: The ADC sample may be analyzed intact, or for more detailed information, it can be deglycosylated using PNGase F and/or reduced to separate the heavy and light chains.

    • LC-MS Analysis: Inject the prepared sample onto the LC-MS system. Elute the ADC species using a suitable gradient of mobile phases (e.g., water and acetonitrile (B52724) with 0.1% formic acid).

    • Data Acquisition: Acquire mass spectra over an appropriate m/z range.

    • Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species. The number of conjugated drug-linkers can be determined by the mass shift compared to the unconjugated antibody. The average DAR is calculated as a weighted average of the different species.[6]

In Vitro Efficacy Assays

Protocol 4.3.1: Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill cancer cells and is a primary determinant of its in vitro potency.

  • Materials:

    • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

    • ADC

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed Ag+ and Ag- cells into separate 96-well plates at an optimal density and incubate overnight.

    • ADC Treatment: Treat the cells with a serial dilution of the ADC and incubate for 72-96 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilization: Add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[11][12]

Conclusion

The this compound linker represents a highly refined and versatile platform for the development of advanced antibody-drug conjugates. Its multi-component design, featuring a protease-cleavable dipeptide, a self-immolative spacer, and a hydrophilic PEG moiety, addresses key challenges in ADC development, including stability, solubility, and targeted payload release. The data from related linker systems strongly support the potential for ADCs incorporating this technology to exhibit high potency and a favorable pharmacokinetic profile. The detailed experimental protocols provided in this guide offer a practical framework for researchers to effectively synthesize, characterize, and evaluate ADCs based on this promising linker technology, thereby accelerating the development of next-generation targeted cancer therapeutics.

References

An In-Depth Technical Guide to the Bioconjugation Applications of NH2-PEG4-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted therapeutics has been revolutionized by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potency of cytotoxic agents. A critical component of ADC design is the linker that connects the antibody to the payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet be efficiently cleaved to release the cytotoxic agent within the target tumor cells.

This technical guide provides a comprehensive overview of NH2-PEG4-Val-Cit-PAB-OH, a widely utilized cleavable linker system in ADC development. This linker is composed of four key components:

  • NH2 (Amino group): A primary amine that serves as a versatile reactive handle for conjugation to antibodies, typically through amide bond formation with lysine (B10760008) residues or after modification for other conjugation strategies.

  • PEG4 (Polyethylene Glycol): A four-unit polyethylene (B3416737) glycol spacer that enhances the hydrophilicity and solubility of the linker and the resulting ADC, which can help to improve pharmacokinetics and reduce aggregation.[1]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, undergoes a 1,6-elimination reaction to release the unmodified cytotoxic payload.[1]

  • OH (Hydroxyl group): The attachment point for the cytotoxic payload, typically forming a carbamate (B1207046) linkage.

The strategic combination of these elements results in a linker that offers a balance of stability in circulation and efficient, specific payload release within the target cell, making it a cornerstone of modern ADC design.

Mechanism of Action: Intracellular Cleavage and Payload Release

The efficacy of ADCs employing the Val-Cit-PAB linker is predicated on a multi-step intracellular process that ensures targeted drug delivery.

  • ADC Internalization: The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. This is followed by receptor-mediated endocytosis, where the entire ADC-antigen complex is internalized into an endosome.

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, an organelle containing a cocktail of degradative enzymes, including proteases, and characterized by an acidic environment.

  • Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide of the linker is recognized and cleaved by proteases, primarily Cathepsin B. This enzymatic cleavage is the key event that triggers the drug release cascade.

  • Self-Immolation and Payload Release: The cleavage of the amide bond between citrulline and the PAB spacer initiates a spontaneous 1,6-electronic elimination through the PAB moiety. This self-immolative cascade results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell, along with carbon dioxide and a remnant of the PAB spacer.[1] The released payload can then exert its cytotoxic effect, for example, by inhibiting tubulin polymerization or inducing DNA damage, leading to apoptosis of the cancer cell.

Quantitative Data Summary

The performance of an ADC is critically dependent on the stability and cleavage characteristics of its linker. The following tables summarize key quantitative data for ADCs utilizing the Val-Cit-PAB linker system, compiled from various studies.

Table 1: Plasma Stability of Val-Cit-PAB Containing ADCs

SpeciesLinker TypeHalf-life (t½)Key Findings & ConsiderationsReference
HumanVal-Cit-PAB> 230 daysExhibits high stability in human plasma, minimizing premature payload release and off-target toxicity.[3]
MouseVal-Cit-PABSignificantly shorter than in human plasmaSusceptible to cleavage by mouse carboxylesterase 1c (Ces1c), leading to rapid clearance. This is a critical consideration for preclinical evaluation in murine models.[3]
MouseGlu-Val-Cit-PAB (EVCit)~12 daysThe addition of a glutamic acid residue significantly enhances stability in mouse plasma by reducing susceptibility to Ces1c.[4]
MouseSulfatase-cleavable linker> 7 daysDemonstrates high stability in mouse plasma, offering an alternative to peptide-based linkers for preclinical studies.[5]

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Val-Cit-PAB Linker

Target Cell LineHER2 ExpressionPayloadADC LinkerIC50 (ng/mL)Reference
N87HighThailanstatinVal-Cit-PAB13 - 50[6]
BT474HighThailanstatinVal-Cit-PAB13 - 50[6]
HCC1954HighThailanstatinVal-Cit-PAB13 - 50[6]
MDA-MB-361-DYT2ModerateThailanstatinVal-Cit-PAB (DAR > 3.5)25 - 80[6]
MDA-MB-361-DYT2ModerateThailanstatinVal-Cit-PAB (DAR < 3.5)1500 - 60000[6]
KPL-4HighMMAEGlu-Val-Cit-PAB0.10 - 0.12 nM[7]
JIMT-1HighMMAEGlu-Val-Cit-PAB0.078 - 0.10 nM[7]
BT-474HighMMAEGlu-Val-Cit-PAB0.058 - 0.063 nM[7]
SKBR-3HighMMAEGlu-Val-Cit-PAB0.27 - 0.34 nM[7]

Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.

Table 3: Cathepsin B-Mediated Cleavage of Val-Cit-PAB Containing ADCs

ADC LinkerHalf-life (t½) in presence of human liver cathepsin BReference
Val-Cit-PAB (VCit)4.6 h[7]
Ser-Val-Cit-PAB (SVCit)5.4 h[7]
Glu-Val-Cit-PAB (EVCit)2.8 h[7]

Experimental Protocols

The following sections provide a detailed methodology for the synthesis of a drug-linker conjugate using this compound and its subsequent conjugation to a monoclonal antibody.

Protocol 1: Synthesis of the Drug-Linker Conjugate (Payload Attachment)

This protocol describes the attachment of a cytotoxic payload containing a carboxylic acid functional group to the hydroxyl group of the this compound linker.

Materials:

  • This compound linker

  • Cytotoxic payload with a carboxylic acid group (e.g., MMAE)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Coupling agents:

    • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the cytotoxic payload (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Activation of Payload:

    • Using HATU: Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

    • Using EDC/NHS: Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

  • Conjugation Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by HPLC or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Purification: Upon completion, purify the crude product by semi-preparative RP-HPLC to isolate the desired drug-linker conjugate.

  • Lyophilization: Lyophilize the purified fractions to obtain the final drug-linker conjugate as a solid.

  • Characterization: Confirm the identity and purity of the product using LC-MS and NMR.

Protocol 2: Antibody-Drug Conjugation (Amine Coupling)

This protocol outlines the conjugation of the synthesized drug-linker to a monoclonal antibody via the primary amines of lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4-8.5

  • Activated drug-linker conjugate (e.g., with an NHS-ester group at the NH2-terminus of the PEG spacer)

  • Reaction Buffer: PBS, pH 8.0-8.5

  • Quenching solution: e.g., 1 M Tris-HCl, pH 8.0

  • Purification: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system

  • Characterization equipment: UV-Vis spectrophotometer, Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Activation of the Linker (if necessary): If the NH2-PEG4-Val-Cit-PAB-Drug conjugate does not have a reactive group for antibody conjugation, it needs to be activated. For example, the primary amine can be reacted with an NHS-ester crosslinker to form a reactive handle.

  • Conjugation Reaction: Add the activated drug-linker conjugate to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of drug-linker to antibody) to achieve the desired drug-to-antibody ratio (DAR). Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to cap any unreacted drug-linker molecules.

  • Purification: Remove the excess drug-linker and other reaction components by purifying the ADC using SEC or TFF. Exchange the buffer to a formulation buffer suitable for storage.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload. Alternatively, HIC can be used to determine the distribution of different DAR species.

    • Aggregation: Assess the level of aggregation using SEC.

    • Purity: Analyze the purity of the ADC using SDS-PAGE.

    • In vitro Cell-Based Assays: Evaluate the potency and specificity of the ADC using cytotoxicity assays on target and non-target cell lines.

Visualizations

Signaling Pathways and Experimental Workflows

Cleavage_Mechanism ADC Antibody-Drug Conjugate (Val-Cit-PAB Linker) Internalization Receptor-Mediated Endocytosis ADC->Internalization Binds to Tumor Antigen Endosome Endosome Internalization->Endosome Lysosome Lysosome (Acidic pH, Cathepsin B) Endosome->Lysosome Fusion Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage SelfImmolation 1,6-Self-Immolation of PAB Spacer Cleavage->SelfImmolation Payload Active Cytotoxic Payload SelfImmolation->Payload Apoptosis Cell Apoptosis Payload->Apoptosis Induces

Caption: Mechanism of ADC internalization and Cathepsin B-mediated payload release.

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_conjugation Antibody Conjugation cluster_characterization Characterization Linker This compound Coupling Coupling Reaction (e.g., EDC/NHS or HATU) Linker->Coupling Payload Cytotoxic Payload (e.g., with COOH) Payload->Coupling Purification1 RP-HPLC Purification Coupling->Purification1 DrugLinker Drug-Linker Conjugate Purification1->DrugLinker Activation Linker Activation (e.g., NHS ester formation) DrugLinker->Activation Antibody Monoclonal Antibody Conjugation Conjugation to Antibody (e.g., Lysine residues) Antibody->Conjugation Activation->Conjugation Purification2 SEC/TFF Purification Conjugation->Purification2 ADC Purified ADC Purification2->ADC DAR DAR Determination (UV-Vis, HIC) ADC->DAR Purity Purity & Aggregation (SDS-PAGE, SEC) ADC->Purity Activity In Vitro Cytotoxicity (IC50) ADC->Activity

Caption: General workflow for the synthesis and characterization of an ADC.

Conclusion

The this compound linker represents a sophisticated and highly effective tool in the development of antibody-drug conjugates. Its design leverages the specific enzymatic conditions within tumor cell lysosomes to achieve controlled and efficient release of cytotoxic payloads, thereby maximizing therapeutic efficacy while minimizing systemic toxicity. The inclusion of a PEG spacer further enhances its properties by improving solubility and pharmacokinetic profiles.

This technical guide has provided a detailed overview of the mechanism of action, a summary of key quantitative data, and comprehensive experimental protocols for the application of this linker in ADC construction. The provided diagrams illustrate the critical pathways and workflows involved. As the field of ADCs continues to evolve, a thorough understanding of linker technologies, such as the Val-Cit-PAB system, remains paramount for the successful design and development of the next generation of targeted cancer therapies.

References

The Core of Targeted Therapy: An In-depth Technical Guide to ADC Linker Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical components of Antibody-Drug Conjugate (ADC) linkers. We delve into the chemistry, function, and characterization of these pivotal elements that bridge the gap between monoclonal antibodies and potent cytotoxic payloads, ultimately dictating the efficacy and safety of this promising class of therapeutics.

Introduction to ADC Linkers: The Keystone of Specificity and Potency

Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals designed to selectively deliver cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[][2][3] An ADC consists of three main components: a monoclonal antibody (mAb) that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the mAb to the payload. The linker is a critical component that plays a crucial role in the overall performance of an ADC, influencing its stability, pharmacokinetics, and mechanism of action.[][2]

An ideal linker must ensure that the ADC remains intact in systemic circulation, preventing premature release of the cytotoxic payload that could lead to off-target toxicity.[][2][3][4] Upon reaching the target tumor cell, the linker must facilitate the efficient and specific release of the payload to induce cell death.[3][4] The choice of linker technology is therefore a key consideration in the design and development of novel ADCs.

Classification of ADC Linkers

ADC linkers are broadly classified into two main categories: cleavable and non-cleavable linkers, based on their mechanism of payload release.[][2][5]

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the target cancer cell, leading to the release of the cytotoxic payload.[][2] This targeted release mechanism can enhance the therapeutic window of the ADC. Cleavable linkers can be further categorized based on their cleavage mechanism:

  • Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for specific enzymes, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[6][7][] The most common enzyme-cleavable linkers are based on dipeptides like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[][7][] Upon internalization and trafficking to the lysosome, these peptide linkers are cleaved, releasing the payload.[7][9]

  • Acid-Labile Linkers: These linkers are designed to be stable at physiological pH (7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[3][6][10][11][] Hydrazones and carbonates are common examples of acid-sensitive functional groups used in these linkers.[3][6][10][11]

  • Reducible (Disulfide) Linkers: These linkers contain a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing intracellular environment of the tumor cell, where the concentration of glutathione (B108866) (GSH) is significantly higher.[6][13] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[13]

Non-Cleavable Linkers

Non-cleavable linkers form a stable covalent bond between the antibody and the payload. The release of the payload from these linkers relies on the complete lysosomal degradation of the antibody, which liberates the drug with the linker and a residual amino acid attached.[][2][14] Thioether linkers, formed by the reaction of a maleimide (B117702) group with a thiol, are the most common type of non-cleavable linker.[] Non-cleavable linkers generally exhibit greater plasma stability compared to cleavable linkers, which can lead to a more favorable safety profile by minimizing premature drug release.[][2][14]

Quantitative Data on Linker Performance

The choice of linker significantly impacts the Drug-to-Antibody Ratio (DAR), stability, and ultimately, the therapeutic index of an ADC. The following tables summarize key quantitative data for different linker types.

Linker TypeSub-typePlasma Stability (% Intact ADC after 7 days)Bystander EffectApproved ADC Example(s)
Cleavable Valine-Citrulline (vc)~85-90%[5]Yes[14]Adcetris® (Brentuximab Vedotin)[]
HydrazoneVariable, can be low (t1/2 = 2 days for some)[11][15]YesMylotarg® (Gemtuzumab Ozogamicin)
DisulfideGenerally high, can be tuned with steric hindranceYes
Non-Cleavable Thioether (e.g., SMCC-based)> 95%[5]Limited to none[5][14]Kadcyla® (Trastuzumab Emtansine)[]

Note: The data presented are illustrative and can vary based on the specific antibody, payload, conjugation method, and experimental conditions.

Conjugation MethodTypical Average DARHomogeneity
Stochastic (Cysteine) 0-8 (often targeted for 2-4)[16][17][18]Heterogeneous
Stochastic (Lysine) 0-8 (average of 3-4)[18][19]Highly Heterogeneous
Site-Specific (Engineered Cysteine) 2 or 4[19][20]Homogeneous
Site-Specific (Enzymatic) 2 or 4Homogeneous

Experimental Protocols

Detailed methodologies are essential for the synthesis, conjugation, and characterization of ADC linkers.

Synthesis of a Valine-Citrulline (vc) Based Linker (Mc-Val-Cit-PABC-PNP)

This protocol describes a common method for synthesizing a cleavable dipeptide linker.

Materials:

  • L-Citrulline

  • Fmoc-Val-OSu (N-α-Fmoc-L-valine-N-hydroxysuccinimide ester)

  • p-Aminobenzyl alcohol (PABA)

  • Maleimidocaproic acid (Mc)

  • Bis(4-nitrophenyl) carbonate (PNP-carbonate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Triethylamine (B128534)

  • DMF (N,N-Dimethylformamide)

  • Standard reagents for workup and purification (e.g., ethyl acetate, sodium bicarbonate, brine, magnesium sulfate (B86663), silica (B1680970) gel for chromatography)

Procedure:

  • Synthesis of Fmoc-Cit-PABOH:

    • Dissolve L-Citrulline and p-Aminobenzyl alcohol in DMF.

    • Add HATU and DIPEA and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • Synthesis of Fmoc-Val-Cit-PABOH:

    • Deprotect Fmoc-Cit-PABOH using triethylamine in DMF.

    • React the resulting amine with Fmoc-Val-OSu.

    • Purify the dipeptide by column chromatography.[21]

  • Synthesis of Mc-Val-Cit-PABOH:

    • Deprotect Fmoc-Val-Cit-PABOH using triethylamine in DMF.

    • Couple the resulting amine with maleimidocaproic acid using a suitable coupling agent (e.g., HATU, HOBt/EDC).

    • Purify the product by column chromatography.

  • Activation with PNP-carbonate:

    • React Mc-Val-Cit-PABOH with bis(4-nitrophenyl) carbonate in the presence of a base like DIPEA in DMF.[22]

    • The resulting Mc-Val-Cit-PABC-PNP is the activated linker ready for conjugation to a payload containing a primary or secondary amine.

Maleimide-Based Conjugation to a Thiol-Containing Antibody

This protocol outlines the steps for conjugating a maleimide-activated linker-payload to an antibody via cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

  • Maleimide-activated linker-payload dissolved in a water-miscible organic solvent (e.g., DMSO)

  • Quenching reagent: N-acetylcysteine or L-cysteine

  • Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS with EDTA).

    • Add a reducing agent (e.g., TCEP) to the antibody solution at a specific molar ratio to control the number of reduced interchain disulfide bonds.

    • Incubate the reaction at 37°C for 1-2 hours.[23][24]

  • Conjugation:

    • Cool the reduced antibody solution on ice.

    • Add the maleimide-activated linker-payload solution to the reduced antibody. The molar ratio of linker-payload to antibody will influence the final DAR.

    • Incubate the reaction at 4°C or room temperature for 1-4 hours.[25]

  • Quenching:

    • Add a quenching reagent to cap any unreacted maleimide groups.

    • Incubate for an additional 15-30 minutes.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using SEC or TFF.

    • Exchange the buffer to a suitable formulation buffer.

  • Characterization:

    • Determine the protein concentration, DAR, and aggregation level of the final ADC product.

Characterization of the Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method for determining the DAR and the distribution of drug-loaded species in an ADC.

Materials:

  • ADC sample

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species with higher DAR are more hydrophobic and will elute later.

  • Data Analysis:

    • Integrate the peaks corresponding to the unconjugated antibody and the different drug-loaded species (DAR=1, 2, 3, etc.).

    • Calculate the area percentage for each peak.

    • The average DAR is calculated using the following formula: Average DAR = Σ [(Peak Area % of each species) x (DAR of each species)] / 100

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in the study of ADC linkers.

ADC_Linker_Classification Classification of ADC Linkers ADC_Linkers ADC Linkers Cleavable Cleavable Linkers ADC_Linkers->Cleavable NonCleavable Non-Cleavable Linkers ADC_Linkers->NonCleavable Enzyme Enzyme-Cleavable (e.g., Val-Cit) Cleavable->Enzyme Acid Acid-Labile (e.g., Hydrazone) Cleavable->Acid Reducible Reducible (e.g., Disulfide) Cleavable->Reducible Thioether Thioether (e.g., SMCC) NonCleavable->Thioether

Classification of ADC Linkers

Cleavable_Linker_MOA Mechanism of Action: Cleavable Linker cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_stable Intact ADC Internalization Internalization ADC_stable->Internalization Targeting Lysosome Lysosome (Acidic pH, High Enzyme Conc.) Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload_release Payload Release Cleavage->Payload_release Cell_death Cell Death Payload_release->Cell_death

Mechanism of Action: Cleavable Linker

NonCleavable_Linker_MOA Mechanism of Action: Non-Cleavable Linker cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_stable Intact ADC Internalization Internalization ADC_stable->Internalization Targeting Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_release Payload-Linker-Amino Acid Release Degradation->Payload_release Cell_death Cell Death Payload_release->Cell_death

Mechanism of Action: Non-Cleavable Linker

ADC_Development_Workflow General ADC Development Workflow Linker_Synthesis Linker Synthesis & Activation Payload_Conjugation Payload Conjugation to Linker Linker_Synthesis->Payload_Conjugation ADC_Conjugation ADC Conjugation Payload_Conjugation->ADC_Conjugation Antibody_Modification Antibody Modification (e.g., Reduction) Antibody_Modification->ADC_Conjugation Purification Purification (e.g., SEC) ADC_Conjugation->Purification Characterization Characterization (DAR, Aggregation, etc.) Purification->Characterization In_Vitro_Testing In Vitro Testing (Cytotoxicity, Stability) Characterization->In_Vitro_Testing In_Vivo_Testing In Vivo Testing (Efficacy, PK) In_Vitro_Testing->In_Vivo_Testing

General ADC Development Workflow

Conclusion

The linker is a cornerstone of ADC technology, with its chemical properties profoundly influencing the therapeutic index of these targeted therapies. A deep understanding of the different linker types, their mechanisms of action, and the analytical methods for their characterization is paramount for the rational design of safe and effective ADCs. As our knowledge of the tumor microenvironment and cancer cell biology expands, so too will the innovation in linker chemistry, paving the way for the next generation of highly optimized and potent antibody-drug conjugates.

References

A Comprehensive Technical Guide to NH2-PEG4-Val-Cit-PAB-OH: A Key Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG4-Val-Cit-PAB-OH, with the CAS number 2055024-61-6, is a highly specialized and crucial component in the development of next-generation cancer therapeutics, specifically in the field of Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of its core attributes, synthesis, and application, offering valuable insights for researchers and professionals in drug development. This linker system is designed for controlled and targeted release of cytotoxic payloads within tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.

At its core, this compound is a cleavable linker that connects a potent drug payload to a monoclonal antibody (mAb). The mAb component of the ADC directs the conjugate to specific antigens overexpressed on the surface of cancer cells. Upon internalization, the linker is designed to be cleaved by intracellular enzymes, releasing the cytotoxic agent and inducing cell death. This targeted delivery mechanism is a significant advancement over traditional chemotherapy, which often affects healthy and cancerous cells alike.

The structure of this compound incorporates several key functional units: a primary amine (NH2) for conjugation to a payload or further modification, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, a dipeptide sequence of Valine-Citrulline (Val-Cit), and a p-aminobenzyl alcohol (PAB) self-immolative spacer. Each of these components plays a critical role in the overall performance and efficacy of the resulting ADC.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its function as an effective ADC linker. The incorporation of a PEG4 spacer significantly influences its solubility and pharmacokinetic profile.[1][2][3][4][5][6][][8][9] PEGylation, the process of attaching PEG chains, is a well-established strategy to increase the hydrophilicity of molecules, which can prevent aggregation and improve stability in aqueous environments.[1][2][6][][8][9]

PropertyValueReference
CAS Number 2055024-61-6N/A
Molecular Formula C29H50N6O9--INVALID-LINK--
Molecular Weight 626.74 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water, DMSO, DMF--INVALID-LINK--
Purity Typically >95%--INVALID-LINK--
Storage -20°C--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound is a multi-step process that is typically achieved through the synthesis of a protected intermediate, Fmoc-PEG4-Val-Cit-PAB-OH, followed by the deprotection of the Fmoc group to yield the final product.

Experimental Protocol: Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol describes the synthesis of the core peptide-spacer component, which is a precursor to the PEGylated final product.

Materials:

Procedure:

  • Dissolve p-aminobenzyl alcohol (1.0 equivalent) in a mixture of dichloromethane and methanol.

  • Add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) (2.0 equivalents) to the solution and stir for 5 minutes at room temperature.[]

  • Add Fmoc-Val-Cit-OH (1.0 equivalent) to the reaction mixture in one portion.[]

  • Stir the resulting solution at room temperature for 14-18 hours.[]

  • Remove the solvents under reduced pressure (in vacuo).

  • Triturate the residue with diethyl ether and wash sequentially with diethyl ether, ethyl acetate, and again with diethyl ether to yield Fmoc-Val-Cit-PAB-OH as a solid.[]

StepReactant/ReagentMolar RatioSolventReaction TimeYieldReference
CouplingFmoc-Val-Cit-OH1.0DCM/MeOH14-18 h~98%[]
p-Aminobenzyl alcohol1.0
EEDQ2.0
Experimental Protocol: Synthesis of Fmoc-PEG4-Val-Cit-PAB-OH and Deprotection

Materials:

  • Fmoc-Val-Cit-PAB-OH

  • Fmoc-NH-PEG4-COOH

  • Coupling agents (e.g., HATU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Piperidine (B6355638)

Procedure:

  • The synthesis of the PEGylated intermediate, Fmoc-PEG4-Val-Cit-PAB-OH, can be achieved by coupling Fmoc-NH-PEG4-COOH to the Val-Cit-PAB-OH moiety. This would typically involve standard peptide coupling conditions using agents like HATU and DIPEA in DMF.

  • Fmoc Deprotection: To obtain this compound, the Fmoc protecting group is removed from Fmoc-PEG4-Val-Cit-PAB-OH.[11]

  • Dissolve the Fmoc-protected compound in DMF.

  • Add piperidine (typically 20% v/v in DMF) to the solution.[11]

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess piperidine under reduced pressure to yield the final product, this compound.

Mechanism of Action in Antibody-Drug Conjugates

The functionality of this compound as an ADC linker is predicated on a sequence of well-defined biological events that lead to the targeted release of the cytotoxic payload.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (in circulation) Binding Binding to Cell Surface Antigen ADC->Binding TargetCell Target Cancer Cell (Antigen Expression) Internalization Internalization (Endocytosis) TargetCell->Internalization Binding->TargetCell Endosome Endosome Internalization->Endosome Lysosome Lysosome (Low pH, Cathepsin B) Endosome->Lysosome Fusion Cleavage Val-Cit Cleavage by Cathepsin B Lysosome->Cleavage SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation PayloadRelease Payload Release SelfImmolation->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

ADC Mechanism of Action
  • Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody recognizes and binds to a specific antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through a process called endocytosis.[12][13][14][15][16]

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle within the cell that contains a variety of degradative enzymes and has an acidic environment.[13]

  • Enzymatic Cleavage: Inside the lysosome, the enzyme Cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the peptide bond between the valine and citrulline residues of the linker.

  • Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide triggers a spontaneous 1,6-elimination reaction of the p-aminobenzyl carbamate (B1207046) (PABC) spacer. This self-immolative process ensures the efficient release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.

  • Induction of Apoptosis: The released payload can then exert its cytotoxic effect, for instance, by inhibiting tubulin polymerization or damaging DNA, ultimately leading to apoptosis (programmed cell death) of the cancer cell.

A significant advantage of this cleavable linker is the potential for a "bystander effect".[][17][18][19][20] Once the payload is released, if it is membrane-permeable, it can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells within the tumor microenvironment.[][17][18][19][20] This can be particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.[17]

Experimental Protocols for ADC Development and Characterization

Experimental Protocol: ADC Conjugation

This protocol outlines a general procedure for conjugating a drug-linker construct containing the this compound core to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Drug-linker construct (e.g., activated ester of the drug-linker)

  • Reduction buffer (e.g., PBS with EDTA)

  • Reducing agent (e.g., TCEP)

  • Conjugation buffer (e.g., PBS)

  • Organic co-solvent (e.g., DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody in a suitable buffer. If conjugating to cysteine residues, the interchain disulfide bonds of the antibody need to be partially or fully reduced.

  • Reduction (for cysteine conjugation): Add a reducing agent like TCEP to the antibody solution and incubate to expose the reactive thiol groups.

  • Drug-Linker Preparation: Dissolve the activated drug-linker construct in an organic co-solvent like DMSO.

  • Conjugation: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Incubation: Gently mix the reaction and incubate at a specified temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours).

  • Quenching: Stop the reaction by adding a quenching reagent if necessary.

  • Purification: Purify the resulting ADC from unconjugated drug-linker and other reactants using techniques like size-exclusion chromatography (SEC) or dialysis.

Experimental Protocol: In Vitro Plasma Stability Assay

This assay is crucial to determine the stability of the ADC in circulation and to assess the extent of premature payload release.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human and mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical instruments (e.g., LC-MS, ELISA)

Procedure:

  • Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed human and mouse plasma, with PBS as a control.[16]

  • Incubate the samples at 37°C.[16]

  • At various time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), collect aliquots from each sample.[16]

  • Immediately stop any enzymatic activity, for example, by freezing at -80°C.

  • Process the samples for analysis, which may involve protein precipitation or immunocapture of the ADC.[21][22][23][24]

  • Analyze the samples using LC-MS to quantify the amount of intact ADC and released payload, or using ELISA to measure the amount of conjugated antibody.[21][22][23][25][26][27][28][29][30]

  • Plot the percentage of intact ADC remaining over time to determine the half-life of the ADC in plasma.

A known challenge with the Val-Cit linker is its instability in mouse plasma due to cleavage by the carboxylesterase Ces1c.[31] This can lead to premature drug release in mouse models. To address this, researchers have developed modified linkers, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) tripeptide, which shows enhanced stability in mouse plasma while retaining susceptibility to cleavage by cathepsin B in the lysosome.[31][32][33][34]

Experimental Protocol: Cathepsin B Cleavage Assay

This assay confirms that the linker can be specifically cleaved by its target enzyme, Cathepsin B.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Purified Cathepsin B enzyme

  • Assay buffer (e.g., sodium acetate buffer, pH 5.0, containing DTT)

  • Incubator at 37°C

  • Quenching solution

  • Analytical instruments (e.g., LC-MS, HPLC)

Procedure:

  • Prepare a reaction mixture containing the ADC in the assay buffer.

  • Initiate the reaction by adding a pre-determined amount of Cathepsin B.[16]

  • Incubate the reaction at 37°C.[16]

  • At various time points, take aliquots of the reaction and stop the enzymatic reaction with a quenching solution.

  • Analyze the samples by LC-MS or HPLC to quantify the amount of released payload and remaining intact ADC.

  • Determine the rate of cleavage of the linker by Cathepsin B.

ADC Characterization

The characterization of ADCs is a critical step to ensure their quality, consistency, and efficacy. Several analytical techniques are employed to assess key attributes such as the drug-to-antibody ratio (DAR), drug load distribution, and aggregation.

ADC_Characterization ADC Antibody-Drug Conjugate HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC RP_HPLC Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) ADC->RP_HPLC SEC Size-Exclusion Chromatography (SEC) ADC->SEC LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) ADC->LC_MS DAR Drug-to-Antibody Ratio (DAR) & Drug Load Distribution HIC->DAR Determines RP_HPLC->DAR Determines Aggregation Aggregation & Size Variants SEC->Aggregation Measures LC_MS->DAR Confirms Intact_Mass Intact Mass Analysis & PTMs LC_MS->Intact_Mass Provides

References

Technical Guide: Solubility and Storage of NH2-PEG4-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and storage recommendations for the ADC linker, NH2-PEG4-Val-Cit-PAB-OH. The information compiled herein is essential for ensuring the integrity and optimal performance of this linker in research and drug development applications.

Introduction to this compound

This compound is a key component in the construction of Antibody-Drug Conjugates (ADCs). It is a cleavable linker system comprising a hydrophilic tetraethylene glycol (PEG4) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl alcohol (PAB) group. The terminal primary amine (NH2) allows for conjugation to a payload, while the hydroxyl (OH) group on the PAB moiety can be activated for attachment to a targeting antibody. The PEG4 spacer is incorporated to enhance the aqueous solubility and improve the pharmacokinetic properties of the resulting ADC.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, information from suppliers and data on structurally related compounds provide a strong indication of its solubility characteristics.

Qualitative Solubility Data

Multiple suppliers indicate that this compound is soluble in the following solvents:

The presence of the hydrophilic PEG4 chain significantly contributes to its aqueous solubility compared to non-PEGylated counterparts.[1][2]

Quantitative Solubility of Structurally Similar Linkers

To provide a more quantitative perspective, the table below summarizes the solubility of similar ADC linkers. These values can serve as a useful reference for handling this compound.

CompoundSolventSolubility
Boc-Val-Cit-PAB-PNPDMSO80 mg/mL (124.09 mM)
Ethanol60 mg/mL
WaterInsoluble
Fmoc-Val-Cit-PAB-PNPDMSO≥ 40 mg/mL (52.16 mM)

Data sourced from publicly available information on similar ADC linkers.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity and functionality of this compound.

Solid Form

Storage DurationTemperatureAtmosphere
Long-term-20°CDessicated
Short-term4°CDessicated

In Solution

Storage DurationTemperatureNotes
Long-term (up to 6 months)-80°CAliquot to avoid repeated freeze-thaw cycles.
Short-term (up to 1 month)-20°CAliquot to avoid repeated freeze-thaw cycles.

It is strongly recommended to prepare solutions fresh for immediate use. If storage in solution is necessary, it should be for the shortest possible duration. Some sources suggest that peptide-based linkers containing residues like Cysteine, Tryptophan, or Methionine are prone to oxidation and should be stored under an inert atmosphere (e.g., nitrogen or argon). While this compound does not contain these specific residues, this is a good general practice for peptide-based reagents.

Experimental Protocols

The following are generalized protocols for determining the solubility and assessing the stability of this compound.

Protocol for Determining Solubility

This protocol outlines a systematic approach to determine the solubility of the linker in various solvents.

Materials:

  • This compound (lyophilized powder)

  • Solvents: Deionized water, DMSO, DMF, Ethanol

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge

  • Analytical balance

Procedure:

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Initial Solvent Test:

    • Weigh out a small, precise amount of the linker (e.g., 1 mg) into a microcentrifuge tube.

    • Add a calculated volume of the primary solvent to be tested (e.g., 100 µL of deionized water for a target concentration of 10 mg/mL).

  • Dissolution:

    • Vortex the tube for 30 seconds.

    • Visually inspect for complete dissolution (a clear solution with no visible particulates).

    • If not fully dissolved, sonicate the sample for 5-10 minutes in a bath sonicator.

    • Re-inspect the solution.

  • Incremental Solvent Addition:

    • If the linker is not fully dissolved, add an additional, precise volume of the solvent to decrease the concentration.

    • Repeat the vortexing and sonication steps.

    • Continue this process until complete dissolution is achieved or it is determined to be insoluble at the tested concentrations.

  • Testing Organic Solvents:

    • If the linker has poor aqueous solubility, repeat the procedure with organic solvents such as DMSO or DMF. For highly hydrophobic peptides, dissolving in a small amount of organic solvent first and then diluting with an aqueous buffer is a common strategy.

  • Documentation: Record the final concentration at which the linker completely dissolves in each solvent.

Protocol for Assessing Stability (Freeze-Thaw Cycles)

This protocol is designed to evaluate the stability of the linker in solution after multiple freeze-thaw cycles.

Materials:

  • Stock solution of this compound in a relevant solvent (e.g., DMSO or an aqueous buffer)

  • -80°C freezer

  • Room temperature water bath

  • Analytical instrumentation (e.g., HPLC-MS)

Procedure:

  • Aliquoting: Prepare several identical aliquots of the linker stock solution.

  • Initial Analysis (T=0): Analyze one aliquot immediately using a suitable analytical method (e.g., HPLC-MS) to determine the initial purity and concentration. This will serve as the baseline.

  • Freeze-Thaw Cycles:

    • Place the remaining aliquots in a -80°C freezer for at least 1 hour.

    • Thaw the aliquots rapidly in a room temperature water bath until just thawed.

    • This constitutes one freeze-thaw cycle.

  • Analysis after Cycles:

    • After the first cycle, take one aliquot for analysis.

    • Repeat the freeze-thaw process for the remaining aliquots for a desired number of cycles (e.g., 3, 5, or 10 cycles).

    • Analyze one aliquot after each predetermined number of cycles.

  • Data Comparison: Compare the purity and concentration of the samples from each cycle to the initial T=0 sample. Significant degradation will be indicated by a decrease in the main peak area and the appearance of new peaks in the chromatogram.

Visualizations

The following diagrams illustrate key conceptual workflows related to the handling and use of this compound.

G Solubility Determination Workflow start Start with Lyophilized This compound add_water Add Deionized Water start->add_water vortex_sonicate1 Vortex and Sonicate add_water->vortex_sonicate1 is_dissolved1 Completely Dissolved? vortex_sonicate1->is_dissolved1 soluble_in_water Soluble in Water (Record Concentration) is_dissolved1->soluble_in_water Yes add_dmso Add DMSO/DMF is_dissolved1->add_dmso No vortex_sonicate2 Vortex and Sonicate add_dmso->vortex_sonicate2 is_dissolved2 Completely Dissolved? vortex_sonicate2->is_dissolved2 soluble_in_organic Soluble in Organic Solvent (Record Concentration) is_dissolved2->soluble_in_organic Yes insoluble Insoluble at Tested Concentrations is_dissolved2->insoluble No G Recommended Storage and Handling Logic start Received Lyophilized This compound use_immediately Immediate Use? start->use_immediately short_term_storage Short-Term Storage (< 1 month) start->short_term_storage long_term_storage Long-Term Storage (> 1 month) use_immediately->long_term_storage No reconstitute Reconstitute in Appropriate Solvent use_immediately->reconstitute Yes store_solid_minus_20 Store Solid at -20°C (Dessicated) long_term_storage->store_solid_minus_20 store_solid_4 Store Solid at 4°C (Dessicated) short_term_storage->store_solid_4 use_in_experiment Use in Experiment reconstitute->use_in_experiment store_solution Store Solution? use_in_experiment->store_solution aliquot_minus_80 Aliquot and Store at -80°C store_solution->aliquot_minus_80 Yes discard Prepare Fresh for Next Use store_solution->discard No

References

A Technical Guide to the ADC Linker: NH2-PEG4-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker, NH2-PEG4-Val-Cit-PAB-OH. This linker is a critical component in the design of ADCs, facilitating the targeted delivery of cytotoxic payloads to cancer cells. This document details its chemical properties, mechanism of action, and relevant experimental protocols for its application in drug development.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing a quantitative foundation for its use in ADC constructs.

PropertyValueSource(s)
Molecular Formula C29H50N6O9[1]
Molecular Weight 626.8 g/mol [1]
CAS Number 2055024-61-6[1]
Solubility Water, DMSO, DMF[1]
Storage Condition -20°C[1]

Structural Components and Their Functions

This compound is a modular linker system where each component serves a distinct and vital role in the overall function of the resulting ADC.

  • NH2 (Primary Amine): This terminal primary amine group serves as a versatile reactive handle. It can be readily conjugated to a payload or other molecular entities through various chemical reactions, such as amide bond formation with carboxylic acids or reductive amination with aldehydes and ketones.[1]

  • PEG4 (Polyethylene Glycol, 4 units): The tetra-polyethylene glycol spacer is incorporated to enhance the hydrophilicity of the ADC.[1] This increased water solubility can help to mitigate aggregation issues that are often associated with hydrophobic payloads and linkers.[][3] Furthermore, the PEG spacer can influence the pharmacokinetic properties of the ADC, potentially leading to a longer circulation half-life.[4]

  • Val-Cit (Valine-Citrulline): This dipeptide sequence is a key element for the targeted release of the payload. It is designed to be specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are often overexpressed in the tumor microenvironment.[5][6][] This enzymatic cleavage is the initiating step for payload release.

  • PAB (p-Aminobenzyl Alcohol): The p-aminobenzyl alcohol moiety functions as a self-immolative spacer.[8] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction.[5] This electronic cascade results in the release of the conjugated payload in its unmodified, active form.[9]

Mechanism of Action: Targeted Payload Release

The efficacy of an ADC constructed with the this compound linker is contingent upon a sequential and highly specific payload release mechanism. This process ensures that the cytotoxic agent is delivered preferentially to the target cancer cells, thereby minimizing off-target toxicity.

cluster_Extracellular Extracellular Space (Systemic Circulation) cluster_Cellular Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to Tumor Antigen Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation PayloadRelease Active Payload Release SelfImmolation->PayloadRelease Target Intracellular Target (e.g., Tubulin, DNA) PayloadRelease->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

ADC Internalization and Payload Release Pathway.
  • ADC Internalization: The ADC circulates in the bloodstream and selectively binds to a target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.[6]

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the p-aminobenzyl alcohol of the linker.[5][6]

  • Self-Immolation Cascade: The cleavage of the Val-Cit dipeptide unmasks an aniline (B41778) nitrogen on the PAB group, initiating a spontaneous and irreversible 1,6-elimination reaction.[5]

  • Payload Release: This self-immolation process leads to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[5]

  • Target Engagement and Apoptosis: The liberated payload can then engage its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[8]

Experimental Protocols

Payload Conjugation

This protocol outlines the general steps for conjugating a payload with a carboxylic acid functional group to the primary amine of the linker.

  • Activation of Payload: The carboxylic acid group of the cytotoxic payload is activated using a carbodiimide (B86325) activator, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of an activating agent like NHS (N-hydroxysuccinimide) or Sulfo-NHS in an anhydrous organic solvent (e.g., DMF or DMSO).

  • Conjugation Reaction: The activated payload is then reacted with this compound. The reaction is typically carried out at room temperature for several hours to overnight.

  • Purification: The resulting linker-payload conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove any unreacted starting materials and byproducts.

  • Characterization: The identity and purity of the final product are confirmed using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Cleavage Assay (HPLC-Based)

This assay is designed to evaluate the susceptibility of the linker to enzymatic cleavage by Cathepsin B.

  • Reagent Preparation:

    • Assay Buffer: A 50 mM sodium acetate (B1210297) buffer with 5 mM DTT at a pH of 5.5 is prepared. The DTT is added fresh before use as it is a reducing agent required for Cathepsin B activity.

    • Activated Cathepsin B: Recombinant human Cathepsin B is diluted to the desired concentration (e.g., 1 µM) in the pre-warmed assay buffer and incubated at 37°C for 15 minutes for activation.

    • Substrate: The linker-payload conjugate is dissolved in DMSO to create a stock solution.

  • Reaction Setup:

    • In a microplate, the substrate stock solution is added to the pre-warmed assay buffer to achieve the final desired concentration.

    • The enzymatic reaction is initiated by adding the activated Cathepsin B solution.

  • Time-Course Analysis:

    • The reaction is incubated at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), aliquots are taken and the reaction is quenched by adding a solution of acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA).

  • HPLC Analysis: The quenched samples are analyzed by RP-HPLC to quantify the decrease of the intact linker-payload and the increase of the cleaved payload over time.

cluster_Preparation Preparation cluster_Reaction Reaction cluster_Analysis Analysis Reagents Prepare Assay Buffer, Activated Cathepsin B, and Substrate Solution Setup Set up Reaction in Microplate Reagents->Setup Incubate Incubate at 37°C Setup->Incubate Quench Quench Reaction at Time Points Incubate->Quench HPLC Analyze by RP-HPLC Quench->HPLC Data Quantify Cleavage Products HPLC->Data

Experimental Workflow for an In Vitro ADC Cleavage Assay.

Conclusion

The this compound linker represents a sophisticated and highly effective tool in the field of antibody-drug conjugates. Its modular design, incorporating a hydrophilic spacer, a protease-cleavable dipeptide, and a self-immolative spacer, allows for the stable conjugation and targeted release of potent cytotoxic payloads. A thorough understanding of its chemical properties and mechanism of action, coupled with robust experimental validation, is crucial for the successful development of next-generation ADCs with improved therapeutic windows.

References

Methodological & Application

Application Notes and Protocols: Covalent Attachment of Drug Payloads to NH2-PEG4-Val-Cit-PAB-OH Linker for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The NH2-PEG4-Val-Cit-PAB-OH is a highly versatile, enzymatically cleavable linker system designed for the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug, enabling precise delivery to cancer cells while minimizing systemic toxicity.[][2] This specific linker is composed of several key functional units:

  • NH2-PEG4: A primary amine group connected to a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The amine serves as a reactive handle for conjugation to an antibody, while the PEG spacer enhances solubility and reduces aggregation.[3][4]

  • Val-Cit: A valine-citrulline dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[][5] This ensures that the drug payload is released preferentially inside the target cancer cell.

  • PAB-OH: A p-aminobenzyl alcohol (PAB) self-immolative spacer connected to a terminal hydroxyl group.[6] Following enzymatic cleavage of the Val-Cit peptide, the PAB moiety undergoes a 1,6-elimination reaction, which spontaneously releases the attached drug payload in its unmodified, active form.[7][8] The hydroxyl group is the attachment point for the drug payload.

This document provides a detailed protocol for the attachment of an amine-containing drug payload to the PAB-OH group of the linker and subsequent functionalization for antibody conjugation.

2. Mechanism of Intracellular Drug Release

The efficacy of an ADC built with a Val-Cit-PAB linker hinges on its stability in circulation and its efficient cleavage within the target cell. Upon internalization of the ADC into a cancer cell, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the release of the cytotoxic payload.

cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cancer Cell ADC Antibody-Linker-Drug (Intact ADC) Internalization Endocytosis ADC->Internalization Binding to Tumor Antigen Lysosome Lysosome Internalization->Lysosome Cleavage Val-Cit Cleavage Lysosome->Cleavage Cathepsin B CathepsinB Cathepsin B (Enzyme) SelfImmolation PAB Self-Immolation (1,6-Elimination) Cleavage->SelfImmolation Drug Active Drug Released SelfImmolation->Drug Target Intracellular Target (e.g., Tubulin, DNA) Drug->Target Induces Apoptosis cluster_synthesis Drug-Linker Synthesis cluster_bioconjugation ADC Bioconjugation start This compound activation Step 1: PAB-OH Activation (e.g., with p-nitrophenyl chloroformate) start->activation drug_conjugation Step 2: Drug Payload Attachment (Amine-containing drug) activation->drug_conjugation linker_functionalization Step 3: Amine Functionalization (e.g., with SMCC) drug_conjugation->linker_functionalization drug_linker Maleimide-Activated Drug-Linker linker_functionalization->drug_linker conjugation Step 5: Conjugation Reaction (Thiol-Maleimide Ligation) drug_linker->conjugation Add to reduced mAb antibody Monoclonal Antibody (mAb) reduction Step 4: mAb Reduction (e.g., with TCEP) antibody->reduction reduction->conjugation purification Step 6: Purification & Characterization (SEC, HIC, MS) conjugation->purification final_adc Purified ADC purification->final_adc

References

Application Notes and Protocols for NH2-PEG4-Val-Cit-PAB-OH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety profile of the ADC. This document provides detailed application notes and protocols for the use of NH2-PEG4-Val-Cit-PAB-OH , a cleavable linker, in the development of ADCs.

The this compound linker incorporates several key features:

  • Valine-Citrulline (Val-Cit) dipeptide: This peptide sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. This ensures targeted release of the cytotoxic payload within the cancer cell, minimizing systemic toxicity.[1][]

  • p-Aminobenzyl (PAB) self-immolative spacer: Following cleavage of the Val-Cit linker by Cathepsin B, the PAB spacer undergoes spontaneous 1,6-elimination to release the payload in its active form.[3]

  • PEG4 spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker-payload complex. This can improve the solubility and stability of the resulting ADC, reduce aggregation, and prolong its circulation half-life.[4][5][]

  • Primary amine (NH2) handle: This terminal amine group provides a versatile point of attachment for the cytotoxic payload through various conjugation chemistries.

These application notes will detail the mechanism of action, experimental protocols for conjugation, purification, and characterization of ADCs utilizing this linker, as well as provide representative data and troubleshooting guidance.

Mechanism of Action

The therapeutic action of an ADC constructed with the this compound linker is a multi-step process designed for targeted payload delivery.

ADC_Mechanism_of_Action ADC Mechanism of Action Circulation 1. Systemic Circulation ADC circulates with payload attached Targeting 2. Tumor Targeting mAb binds to tumor antigen Circulation->Targeting Internalization 3. Internalization ADC-antigen complex is endocytosed Targeting->Internalization Trafficking 4. Lysosomal Trafficking Complex is transported to the lysosome Internalization->Trafficking Cleavage 5. Enzymatic Cleavage Cathepsin B cleaves Val-Cit linker Trafficking->Cleavage Release 6. Payload Release PAB spacer self-immolates, releasing payload Cleavage->Release Apoptosis 7. Cell Death Payload induces apoptosis Release->Apoptosis

ADC Mechanism of Action

Data Presentation

The performance of an ADC is evaluated based on several key parameters, including the drug-to-antibody ratio (DAR), stability, and in vitro potency. The inclusion of a PEG4 spacer is expected to enhance the hydrophilicity and stability of the ADC.

Table 1: Representative Data for ADCs with Val-Cit Linkers

ParameterVal-Cit LinkerPEGylated Val-Cit Linker (Expected)Reference
Average DAR 3.5 - 4.54.0 - 8.0[5][7]
Plasma Stability (% intact ADC after 7 days) Stable in human plasma (>95%) Less stable in mouse plasma (~5%)Stable in human plasma (>95%) Improved stability in mouse plasma[8][9]
In Vitro Cytotoxicity (IC50) Payload-dependent (pM to nM range)Payload-dependent, potentially improved due to better biophysical properties[1]
Aggregation Can occur with hydrophobic payloadsReduced aggregation[5][10]

Note: The data presented are representative and can vary significantly based on the specific antibody, payload, conjugation chemistry, and experimental conditions.

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to Payload and Antibody

This protocol describes the conjugation of a payload with a carboxylic acid functional group to the amine of the linker, followed by activation of the PAB-OH group for payload attachment, and subsequent conjugation to the antibody.

Part A: Payload-Linker Synthesis

  • Materials:

    • This compound

    • Payload with a carboxylic acid group (e.g., MMAE)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Reverse-phase HPLC system for purification

  • Procedure:

    • Dissolve the payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC or HATU (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to form the NHS ester of the payload.

    • In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF and add TEA or DIPEA (2 equivalents).

    • Add the activated payload solution to the linker solution and stir at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the payload-linker conjugate by reverse-phase HPLC.

    • Lyophilize the purified product to obtain a white solid.

Part B: Antibody Conjugation

This part assumes the payload has been attached to the PAB group, and the terminal amine of the PEG chain is used for antibody conjugation after activation (e.g., conversion to an NHS ester). A more direct approach is to use a pre-activated linker-payload construct, as detailed in Protocol 2.

Protocol 2: One-Step Antibody Conjugation using a Pre-activated Linker-Payload (NHS ester-PEG4-Val-Cit-PAB-MMAE)

This protocol is for the direct conjugation of a commercially available, pre-activated linker-payload to the lysine (B10760008) residues of an antibody.

  • Materials:

    • Monoclonal antibody (mAb) at 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

    • NHS ester-PEG4-Val-Cit-PAB-MMAE

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Size Exclusion Chromatography (SEC) system (e.g., Sephadex G25 or Superdex 200) for purification

    • Amicon Ultra centrifugal filter units for buffer exchange and concentration

  • Procedure:

    • Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.2-8.0, using a desalting column or centrifugal filter.

    • Linker-Payload Preparation: Immediately before use, dissolve the NHS ester-PEG4-Val-Cit-PAB-MMAE in anhydrous DMSO to a concentration of 10 mM.

    • Conjugation Reaction:

      • Add a 5-10 fold molar excess of the dissolved linker-payload to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

      • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester. Incubate for 30 minutes at room temperature.

    • Purification:

      • Purify the ADC from unreacted linker-payload and other small molecules using SEC.

      • Concentrate the purified ADC and perform a buffer exchange into a suitable formulation buffer using centrifugal filters.

    • Characterization:

      • Determine the protein concentration by measuring the absorbance at 280 nm.

      • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy, HIC-HPLC, or RP-HPLC.

      • Assess the level of aggregation by SEC.

ADC_Development_Workflow ADC Development Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb_prep Antibody Preparation (Buffer Exchange) reaction Conjugation Reaction (mAb + Linker-Payload) mAb_prep->reaction linker_prep Linker-Payload (NHS ester) Preparation linker_prep->reaction quench Quenching reaction->quench sec Size Exclusion Chromatography (SEC) quench->sec concentration Concentration & Buffer Exchange sec->concentration dar DAR Determination (HIC/RP-HPLC, UV-Vis) concentration->dar aggregation Aggregation Analysis (SEC) concentration->aggregation potency In Vitro Potency Assay concentration->potency

ADC Development Workflow
Protocol 3: Characterization of the ADC

A. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linkers.

  • Materials:

    • HIC column (e.g., TSKgel Butyl-NPR)

    • HIC mobile phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)

    • HIC mobile phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0, with 20% isopropanol)

    • HPLC system with a UV detector

  • Procedure:

    • Equilibrate the HIC column with mobile phase A.

    • Inject the purified ADC sample.

    • Elute the ADC species with a gradient of increasing mobile phase B.

    • Monitor the elution profile at 280 nm.

    • Calculate the weighted average DAR from the peak areas of the different drug-loaded species.

B. In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill target cancer cells.

  • Materials:

    • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • ADC and control antibody

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC and control antibody for 72-96 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1][4][11][12][13]

Troubleshooting

IssuePotential CauseSuggested Solution
Low DAR - Inefficient conjugation reaction- Hydrolysis of NHS ester- Insufficient molar excess of linker-payload- Optimize reaction pH (7.2-8.5)- Use freshly prepared linker-payload solution- Increase the molar excess of linker-payload
High Aggregation - Hydrophobicity of the payload- High DAR- Unoptimized buffer conditions- The PEG4 spacer should mitigate this, but if it persists, consider a longer PEG chain- Reduce the molar excess of linker-payload to target a lower DAR- Screen different formulation buffers
Premature Payload Release in Plasma Stability Assay - Instability of the linker in the specific plasma (e.g., mouse plasma)- This is a known issue with Val-Cit linkers in mouse plasma due to carboxylesterase activity. Consider using humanized mouse models or alternative linkers for preclinical mouse studies.[9][14]
Low Yield after Purification - Aggressive purification methods- Instability of the ADC during purification- Optimize purification conditions (e.g., gradient, flow rate)- Ensure mild buffer conditions and temperature control during purification

Conclusion

The this compound linker and its pre-activated derivatives offer a robust and versatile platform for the development of next-generation ADCs. The combination of a highly specific, cleavable dipeptide, a self-immolative spacer, and a hydrophilic PEG moiety provides a favorable balance of stability, targeted payload release, and improved biophysical properties. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers to effectively utilize this linker in their ADC programs.

References

Application Notes and Protocols for Val-Cit Linker Cleavage Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The valine-citrulline (Val-Cit) dipeptide linker is a critical component in the design of antibody-drug conjugates (ADCs), enabling the targeted delivery and controlled release of cytotoxic payloads within cancer cells.[1] This linker is engineered for selective cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[] The enzymatic hydrolysis of the amide bond at the C-terminus of the citrulline residue initiates a self-immolative cascade, typically through a p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the active drug.[3]

These application notes provide detailed protocols for in vitro assays to evaluate the enzymatic cleavage of Val-Cit linkers, a crucial step in the preclinical characterization and validation of ADCs. The described methods allow for the quantitative assessment of linker stability and payload release kinetics, providing valuable data for optimizing ADC design and predicting in vivo efficacy.

Signaling Pathway and Cleavage Mechanism

The targeted delivery and intracellular release of the payload from a Val-Cit-containing ADC is a multi-step process. The ADC first binds to a specific antigen on the surface of a cancer cell and is internalized through receptor-mediated endocytosis. The resulting endosome then fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of proteases, including Cathepsin B. Cathepsin B recognizes and cleaves the Val-Cit dipeptide, triggering the release of the cytotoxic agent into the cytoplasm, where it can exert its therapeutic effect.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Formation Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Active Payload Release Lysosome->Payload Cathepsin B Cleavage of Val-Cit Linker Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target Therapeutic Action

ADC internalization and payload release pathway.

Experimental Protocols

Two primary methods are commonly employed to assess the cleavage of Val-Cit linkers in vitro: an HPLC-based assay for direct quantification of payload release and a fluorogenic substrate assay for high-throughput screening.

Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol allows for the direct measurement and quantification of the released payload from an ADC over time.

Materials:

  • ADC with Val-Cit linker

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5 (DTT should be added fresh)[4]

  • Quenching Solution: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA)[4]

  • Microcentrifuge tubes

  • Incubator at 37°C

  • HPLC system with a reverse-phase column

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

    • Reconstitute Cathepsin B according to the manufacturer's instructions and prepare a working solution in the Assay Buffer.[4]

    • Pre-warm the Assay Buffer to 37°C.[4]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer. A typical final ADC concentration is in the micromolar range (e.g., 1 µM).[5]

    • Initiate the reaction by adding the activated Cathepsin B working solution. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM).[5]

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[5]

  • Quenching:

    • Immediately stop the enzymatic reaction by adding the aliquot to the Quenching Solution.[4]

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples at high speed to precipitate the antibody and enzyme.[4]

    • Collect the supernatant containing the released payload.

  • HPLC Analysis:

    • Inject the supernatant onto a reverse-phase HPLC system.

    • Separate the released payload using a suitable gradient of water and acetonitrile (both containing 0.1% TFA).[4]

    • Quantify the amount of released payload by integrating the peak area and comparing it to a standard curve generated with the free drug.

Start Start Reagent_Prep Prepare ADC, Cathepsin B, and Buffers Start->Reagent_Prep Reaction_Setup Combine ADC and Cathepsin B in Assay Buffer Reagent_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Sampling Take Aliquots at Time Points Incubation->Sampling Quench Stop Reaction with Quenching Solution Sampling->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC Analyze by HPLC Supernatant->HPLC End End HPLC->End

Workflow for the HPLC-based cleavage assay.
Protocol 2: Fluorogenic Substrate Cleavage Assay

This high-throughput assay is suitable for screening linker sequences and inhibitors. It utilizes a synthetic substrate where the Val-Cit dipeptide is linked to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), which becomes fluorescent upon cleavage.[6]

Materials:

  • Val-Cit-AMC substrate

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5 (DTT should be added fresh)[4]

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the Val-Cit-AMC substrate in DMSO.

    • Prepare a working solution of Cathepsin B in the Assay Buffer.

    • Pre-warm the Assay Buffer to 37°C.

  • Reaction Setup:

    • In the wells of a 96-well microplate, add the Val-Cit-AMC substrate solution diluted in the pre-warmed Assay Buffer.

    • Include control wells:

      • No-Enzyme Control: Substrate in Assay Buffer without enzyme.

      • No-Substrate Control: Enzyme in Assay Buffer without substrate.

  • Initiation and Measurement:

    • Initiate the reaction by adding the activated Cathepsin B working solution to the wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for AMC (typically ~348 nm excitation and ~440 nm emission).

  • Data Analysis:

    • The rate of cleavage is determined from the slope of the linear portion of the fluorescence versus time plot.

Data Presentation

Quantitative data from linker cleavage assays are crucial for comparing the stability and release kinetics of different ADC candidates.

Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage RateNotes
Val-CitBaselineConsidered the benchmark for efficient cleavage.[7]
Val-Ala~50% of Val-CitOffers lower hydrophobicity, which can reduce ADC aggregation.[7]
Phe-Lys~30-fold faster than Val-Cit (isolated enzyme)Cleavage rates were similar to Val-Cit in lysosomal extracts, suggesting the involvement of other proteases.

Table 2: Representative Data from an HPLC-Based Cleavage Assay

Time (hours)Released Payload (µM)% Cleavage
00.000
10.1212
40.4545
80.7878
240.9595

Initial ADC Concentration: 1 µM

Table 3: Stability of Val-Cit Linker in Plasma

Plasma SourceHalf-life (t½)Key Enzyme(s) Involved
Human Plasma>200 daysGenerally stable.
Mouse Plasma~80 hoursSusceptible to cleavage by carboxylesterase 1C (Ces1c).[7]

Troubleshooting

IssuePossible CauseSolution
No or low cleavage Inactive enzymeEnsure proper storage and handling of Cathepsin B. Use a fresh aliquot and confirm its activity with a positive control substrate.[4]
Incorrect buffer pH or compositionThe optimal pH for Cathepsin B is acidic (pH 5.0-6.0). Verify the buffer pH and ensure DTT was freshly added.[4]
High background in fluorogenic assay Substrate instability or contaminationUse high-purity substrate. Prepare fresh substrate solutions.
Variable results Inconsistent pipetting or temperatureUse calibrated pipettes. Ensure consistent incubation temperatures.

Conclusion

The Val-Cit linker is a cornerstone of modern ADC technology, and its susceptibility to cleavage by Cathepsin B is a key determinant of therapeutic efficacy. The protocols detailed in these application notes provide robust methods for quantifying the enzymatic cleavage of Val-Cit linkers, enabling researchers to characterize the stability and payload release kinetics of their ADC candidates. Careful execution of these assays and thorough data analysis are essential for the successful development of safe and effective antibody-drug conjugates.

References

Determining the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates with Val-Cit Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) featuring the enzymatically cleavable valine-citrulline (Val-Cit) linker. Accurate and reproducible DAR measurement is a critical quality attribute (CQA) that directly influences the efficacy, safety, and pharmacokinetic profile of an ADC.[1][] The methodologies outlined herein are essential for the development, characterization, and quality control of this important class of biotherapeutics.

The Val-Cit linker is a dipeptide that is stable in systemic circulation but is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[] This targeted release mechanism enhances the therapeutic window of the cytotoxic payload.[] This document details the most common analytical techniques for characterizing ADCs with Val-Cit linkers, including Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), and Mass Spectrometry (MS).

Overview of Analytical Techniques for DAR Determination

Several analytical techniques can be employed to determine the DAR of ADCs with Val-Cit linkers. The choice of method often depends on the specific characteristics of the ADC, the desired level of detail (average DAR vs. distribution of drug-loaded species), and the stage of drug development.

TechniquePrincipleInformation ProvidedThroughput
UV/Vis Spectroscopy Measures absorbance at two different wavelengths to determine the concentrations of the antibody and the cytotoxic drug based on the Beer-Lambert law.[][4]Average DARHigh
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in their hydrophobicity. The addition of hydrophobic drug-linker moieties increases the overall hydrophobicity of the ADC.[4][5][6]Average DAR, drug load distribution, and presence of unconjugated antibody.[4][5]Medium
Reversed-Phase Liquid Chromatography (RP-LC) Separates ADC components under denaturing conditions, often after reduction of the antibody's disulfide bonds.[4][5]Average DAR, drug load distribution on light and heavy chains.[5][7]Medium
Mass Spectrometry (MS) Measures the mass-to-charge ratio of intact or fragmented ADC species, allowing for precise mass determination and identification of different drug-loaded forms.[1][8]Average DAR, drug load distribution, and confirmation of conjugation sites.[1][8]Low to Medium

Experimental Protocols

UV/Vis Spectroscopy for Average DAR Determination

UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[4][9][10][11] This technique is based on the principle that both the antibody and the cytotoxic drug have distinct absorbance maxima at different wavelengths.[]

Principle: By measuring the absorbance of the ADC solution at two specific wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the drug), and knowing the molar extinction coefficients of both the antibody and the drug, their respective concentrations can be calculated using the Beer-Lambert law.[]

Protocol:

  • Determine Molar Extinction Coefficients:

    • Accurately determine the molar extinction coefficient of the unconjugated antibody (ε_Ab_) at 280 nm and at the maximum absorbance wavelength of the drug (λ_max_).

    • Accurately determine the molar extinction coefficient of the free drug-linker (ε_Drug_) at 280 nm and at its λ_max_.

  • Sample Preparation:

    • Prepare a solution of the ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS). The concentration should be such that the absorbance readings are within the linear range of the spectrophotometer.

  • Absorbance Measurement:

    • Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

  • Calculation of Average DAR:

    • The concentrations of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample can be calculated using the following simultaneous equations, derived from the Beer-Lambert law:

      • A_280_ = ε_Ab,280_ * [Ab] + ε_Drug,280_ * [Drug]

      • A_λmax_ = ε_Ab,λmax_ * [Ab] + ε_Drug,λmax_ * [Drug]

    • The average DAR is then calculated as:

      • DAR = [Drug] / [Ab]

Workflow for UV/Vis Spectroscopy DAR Determination

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Extinction_Coefficients Determine Extinction Coefficients (ε_Ab_, ε_Drug_) Sample_Prep Prepare ADC Sample Extinction_Coefficients->Sample_Prep Measure_Absorbance Measure Absorbance (A_280_, A_λmax_) Sample_Prep->Measure_Absorbance Calculate_Concentrations Calculate [Ab] and [Drug] Measure_Absorbance->Calculate_Concentrations Calculate_DAR Calculate Average DAR Calculate_Concentrations->Calculate_DAR

Caption: Workflow for average DAR determination using UV/Vis spectroscopy.

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

HIC is a powerful technique for separating ADC species based on their hydrophobicity.[5][6] The conjugation of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.[12]

Principle: ADCs are loaded onto a HIC column in a high-salt mobile phase, which promotes hydrophobic interactions between the ADC and the stationary phase. A decreasing salt gradient is then used to elute the ADC species, with the least hydrophobic (unconjugated antibody) eluting first, followed by species with increasing DAR.[5]

Protocol:

  • Instrumentation and Column:

    • HPLC or UPLC system equipped with a UV detector.

    • HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent ProZyme HIC).

  • Mobile Phases:

    • Mobile Phase A (High Salt): 1.5 M Ammonium (B1175870) Sulfate, 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.

  • Gradient Elution:

    • A typical gradient might be from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes. The gradient should be optimized for the specific ADC.

  • Sample Preparation:

    • Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Analysis:

    • Inject the prepared sample onto the equilibrated HIC column.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • The weighted average DAR is calculated using the following formula:[5]

      • Average DAR = Σ (% Peak Area_i_ * DAR_i_) / 100

      • Where i represents each drug-loaded species.

Workflow for HIC-based DAR Analysis

cluster_prep Sample & System Preparation cluster_analysis Chromatographic Separation & Analysis cluster_data Data Processing Prepare_Mobile_Phases Prepare High & Low Salt Mobile Phases Equilibrate_Column Equilibrate HIC Column Prepare_Mobile_Phases->Equilibrate_Column Prepare_ADC_Sample Prepare ADC Sample in High Salt Buffer Inject_Sample Inject Sample Prepare_ADC_Sample->Inject_Sample Equilibrate_Column->Inject_Sample Gradient_Elution Run Decreasing Salt Gradient Inject_Sample->Gradient_Elution UV_Detection Detect Eluting Species at 280 nm Gradient_Elution->UV_Detection Integrate_Peaks Integrate Peak Areas for Each DAR Species UV_Detection->Integrate_Peaks Calculate_Avg_DAR Calculate Weighted Average DAR Integrate_Peaks->Calculate_Avg_DAR

Caption: Workflow for DAR distribution analysis using HIC.

Reversed-Phase Liquid Chromatography (RP-LC) for DAR Determination

RP-LC is another chromatographic technique used for DAR analysis, but it is typically performed under denaturing conditions.[4][13] For ADCs with Val-Cit linkers conjugated to cysteines, the antibody is often reduced to separate the light and heavy chains prior to analysis.[5][7]

Principle: The reduced light and heavy chains, both in their unconjugated and drug-conjugated forms, are separated based on their hydrophobicity on a reversed-phase column. A gradient of increasing organic solvent is used for elution.

Protocol:

  • Instrumentation and Column:

    • HPLC or UPLC system with a UV detector.

    • Reversed-phase column suitable for proteins (e.g., C4 or C8, Agilent PLRP-S).[14]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation (Reduction):

    • To a solution of the ADC (e.g., 1 mg/mL in PBS), add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.

  • Chromatographic Analysis:

    • Inject the reduced ADC sample.

    • Elute with a gradient of increasing Mobile Phase B (e.g., 20% to 80% over 30 minutes).

    • Monitor the elution at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the unconjugated and conjugated light and heavy chains.

    • The weighted average DAR is calculated based on the relative peak areas of the different species.[14]

Workflow for RP-LC based DAR Analysis

cluster_prep Sample Preparation cluster_analysis RP-LC Separation cluster_data Data Analysis ADC_Sample ADC Sample Reduction Reduce with DTT ADC_Sample->Reduction Reduced_Sample Reduced Light & Heavy Chains Reduction->Reduced_Sample Injection Inject Reduced Sample Reduced_Sample->Injection Gradient_Elution Increasing Organic Solvent Gradient Injection->Gradient_Elution UV_Detection UV Detection (280 nm) Gradient_Elution->UV_Detection Peak_Integration Integrate Peaks of Light & Heavy Chains UV_Detection->Peak_Integration DAR_Calculation Calculate Weighted Average DAR Peak_Integration->DAR_Calculation

Caption: Workflow for DAR analysis of reduced ADCs using RP-LC.

Mass Spectrometry (MS) for Precise DAR Determination

MS provides the most detailed information about the DAR and drug distribution of an ADC.[1][8] It can be performed on the intact ADC (native MS) or on the reduced and/or fragmented antibody.[1][15]

Principle: MS measures the mass-to-charge ratio of ions. By deconvoluting the resulting mass spectrum, the precise molecular weights of the different ADC species can be determined, allowing for unambiguous identification of the number of conjugated drugs.

Protocol (Intact ADC Analysis by Native MS):

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of native MS analysis.

    • An LC system for online desalting or separation (e.g., size-exclusion chromatography).[15]

  • Sample Preparation:

    • Buffer exchange the ADC into a volatile, MS-compatible buffer such as ammonium acetate.

  • MS Analysis:

    • Introduce the sample into the mass spectrometer using electrospray ionization (ESI) under native conditions (i.e., non-denaturing).

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.

    • Identify the peaks corresponding to the different DAR species.

    • Calculate the weighted average DAR based on the relative intensities of the deconvoluted peaks.

Logical Relationship of Val-Cit Linker Cleavage

cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Tumor Cell) ADC_Circulation ADC in Circulation (Val-Cit Linker Stable) Internalization Receptor-Mediated Endocytosis ADC_Circulation->Internalization Lysosome Lysosome Internalization->Lysosome Cathepsin_B Cathepsin B Lysosome->Cathepsin_B Cleavage of Val-Cit Linker Drug_Release Cytotoxic Drug Released Cathepsin_B->Drug_Release

Caption: Mechanism of intracellular drug release from a Val-Cit linked ADC.

Data Presentation and Interpretation

The quantitative data obtained from these analyses should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Example Data from HIC Analysis of a Val-Cit ADC

DAR SpeciesRetention Time (min)Peak Area (%)
DAR012.510.2
DAR215.835.5
DAR418.240.1
DAR620.112.3
DAR821.51.9
Average DAR 3.5

Table 2: Comparison of Average DAR Values from Different Techniques

TechniqueAverage DAR
UV/Vis Spectroscopy3.6
HIC3.5
RP-LC (reduced)3.7
Mass Spectrometry3.55

Conclusion

The determination of the drug-to-antibody ratio is a critical step in the development and quality control of ADCs with Val-Cit linkers. The techniques described in this document—UV/Vis spectroscopy, HIC, RP-LC, and MS—provide a comprehensive toolkit for the characterization of these complex biotherapeutics. While UV/Vis spectroscopy offers a rapid estimation of the average DAR, chromatographic and mass spectrometric methods provide more detailed information on the distribution of drug-loaded species, which is crucial for understanding the homogeneity and potential in vivo performance of the ADC. The selection of the most appropriate method or combination of methods will depend on the specific analytical needs throughout the ADC development lifecycle.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay for NH2-PEG4-Val-Cit-PAB-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG4-Val-Cit-PAB-OH is a widely utilized linker in the development of antibody-drug conjugates (ADCs). This linker system incorporates a dipeptide sequence, valine-citrulline (Val-Cit), which is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1][2] Upon cleavage of the Val-Cit moiety, a self-immolative p-aminobenzyl alcohol (PAB) spacer is triggered to release the conjugated cytotoxic payload.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and improves pharmacokinetic properties.[3]

This application note provides a detailed protocol for setting up an in vitro cytotoxicity assay to evaluate the efficacy of ADCs constructed with the this compound linker. The protocol is designed to be a comprehensive guide for researchers, scientists, and drug development professionals.

Mechanism of Action: Val-Cit-PAB Linker Cleavage

The targeted delivery and specific release of the cytotoxic payload are central to the therapeutic strategy of ADCs. The Val-Cit-PAB linker ensures that the potent drug is released preferentially inside cancer cells.

  • ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[4]

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes.[4]

  • Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB group of the linker.[1][2]

  • Self-Immolation and Payload Release: The cleavage of the dipeptide initiates a 1,6-elimination reaction in the PAB spacer, leading to the release of the unmodified, active cytotoxic drug into the cytoplasm, where it can then exert its cell-killing effect.[1]

G cluster_extracellular Extracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding ADC_Internalized ADC_Internalized Antigen->ADC_Internalized Internalization ADC_Lysosome ADC_Lysosome ADC_Internalized->ADC_Lysosome Trafficking Payload Payload ADC_Lysosome->Payload Self-Immolation of PAB Spacer CathepsinB CathepsinB CathepsinB->ADC_Lysosome Cleavage of Val-Cit Linker Cytotoxicity Cytotoxicity Payload->Cytotoxicity Induces

Experimental Protocols

Cell Line Selection and Culture

The appropriate selection of cell lines is critical for a successful cytotoxicity assay.

  • Antigen-Positive (Ag+) Cell Line: A cancer cell line that overexpresses the target antigen for the ADC's monoclonal antibody.

  • Antigen-Negative (Ag-) Cell Line: A cell line that has low or no expression of the target antigen. This serves as a negative control to assess target-specific killing.

All cell lines should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[2][5]

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • ADC construct with this compound linker

  • Isotype control ADC (non-targeting antibody with the same linker-drug)

  • Free cytotoxic payload

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]

    • Incubate the plate overnight to allow for cell attachment.[2]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, isotype control ADC, and free payload in complete culture medium. A typical concentration range to test would be from 0.01 pM to 1 µM.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.

    • Incubate the plate for 72-96 hours. The incubation time should be sufficient to allow for ADC internalization, linker cleavage, and the cytotoxic effect of the payload. For payloads that are tubulin inhibitors, a longer incubation period (72 or 96 hours) is recommended.[2]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

    • Incubate the plate in the dark at 37°C overnight.[7]

    • Read the absorbance at 570 nm using a microplate reader.[7]

Bystander Effect Assay (Co-culture Method)

The bystander effect, where the released payload from a target cell kills adjacent non-target cells, is a key feature of ADCs with cleavable linkers and membrane-permeable payloads.[8]

Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)

  • ADC construct

  • 96-well plate (black wall, clear bottom for fluorescence reading)

  • Fluorescence microplate reader or high-content imager

Procedure:

  • Cell Seeding:

    • Prepare a co-culture of the antigen-positive and GFP-labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3).[6]

    • Seed the cell mixture in a 96-well plate.

  • ADC Treatment:

    • Treat the co-culture with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells (determined from the monoculture cytotoxicity assay).[2]

    • Incubate the plate for 72-96 hours.

  • Viability Assessment:

    • Quantify the number of viable GFP-labeled antigen-negative cells using a fluorescence microplate reader or a high-content imaging system.

    • A significant reduction in the viability of the antigen-negative cells in the ADC-treated co-culture compared to controls indicates a bystander effect.[4]

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison.

Data Analysis
  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula:[2] % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

  • Determine IC50 Values:

    • Plot the % Viability against the logarithm of the drug concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).[2][9] Software such as GraphPad Prism is commonly used for this analysis.[2]

Data Tables

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundCell Line (Antigen Status)IC50 (nM)
ADCSK-BR-3 (Ag+)0.5
ADCMDA-MB-468 (Ag-)>1000
Isotype Control ADCSK-BR-3 (Ag+)>1000
Free PayloadSK-BR-3 (Ag+)0.02
Free PayloadMDA-MB-468 (Ag-)0.03

Table 2: Bystander Effect Assay

TreatmentCo-culture Ratio (Ag+:Ag-)% Viability of Ag- cells
Untreated Control1:1100%
ADC (10 nM)1:145%
Isotype Control ADC (10 nM)1:198%

Experimental Workflow Visualization

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Antigen-Positive\nand Antigen-Negative Cells\nin 96-Well Plates", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_Overnight [label="Incubate Overnight\n(37°C, 5% CO2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Dilutions [label="Prepare Serial Dilutions of\nADC, Controls, and Payload", fillcolor="#FBBC05", fontcolor="#202124"]; Treat_Cells [label="Treat Cells with\nPrepared Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_72h [label="Incubate for 72-96 Hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_MTT [label="Add MTT Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_4h [label="Incubate for 2-4 Hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Solubilize Formazan Crystals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read_Absorbance [label="Read Absorbance at 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze_Data [label="Calculate % Viability\nand Determine IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_Overnight; Incubate_Overnight -> Prepare_Dilutions; Prepare_Dilutions -> Treat_Cells; Treat_Cells -> Incubate_72h; Incubate_72h -> Add_MTT; Add_MTT -> Incubate_4h; Incubate_4h -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; } केंद Caption: Experimental workflow for the in vitro cytotoxicity assay.

References

Application Notes and Protocols for the Use of NH2-PEG4-Val-Cit-PAB-OH in Preclinical Antibody-Drug Conjugate (ADC) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity. The linker component, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is critical to the success of an ADC. The NH2-PEG4-Val-Cit-PAB-OH linker is a cleavable linker system designed for advanced ADC development. It incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a protease-cleavable dipeptide sequence, and a self-immolative moiety to ensure stable drug conjugation in circulation and efficient payload release within the target cancer cell.

This document provides detailed application notes and experimental protocols for the use of the this compound linker in preclinical ADC research.

Linker Characteristics and Mechanism of Action

The this compound linker is comprised of four key components:

  • Primary Amine (NH2): This functional group serves as the attachment point for the linker to the monoclonal antibody. It can be conjugated to the antibody via activated carboxylic acids on the antibody, often introduced through lysine (B10760008) modification.

  • PEG4 Spacer: The tetra-polyethylene glycol spacer is a hydrophilic component that can improve the solubility and stability of the ADC.[1] It also provides spatial separation between the antibody and the payload, which can reduce the impact of the payload on antibody binding and function.[1]

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is designed to be specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment and within cancer cells.[2][3][4] The Val-Cit linker is known for its stability in the bloodstream and its efficient cleavage upon internalization into target cells.[5][6]

  • p-Aminobenzyl Alcohol (PAB-OH) Self-Immolative Spacer: Following the enzymatic cleavage of the Val-Cit linker, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified cytotoxic payload.[7] This self-immolative feature ensures efficient and traceless drug delivery at the site of action.

The overall mechanism of action for an ADC utilizing this linker begins with the binding of the ADC to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases like Cathepsin B lead to the cleavage of the Val-Cit linker. This cleavage event triggers the self-immolation of the PAB spacer and the subsequent release of the active cytotoxic payload inside the cell, leading to cell death.[2]

Preclinical Data Summary

No specific preclinical data for ADCs constructed using the exact this compound linker was publicly available at the time of this writing. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: In Vitro Cytotoxicity Data

Cell LineTarget AntigenADC Concentration (nM)% Cell ViabilityIC50 (nM)
e.g., SK-BR-3e.g., HER2User DataUser DataUser Data
e.g., BT-474e.g., HER2User DataUser DataUser Data
e.g., MDA-MB-231e.g., HER2-User DataUser DataUser Data

Table 2: In Vivo Efficacy Data (Xenograft Model)

Treatment GroupDose (mg/kg)Tumor Volume (mm³) - Day XTumor Growth Inhibition (%)
Vehicle Control-User Data-
ADCe.g., 5User DataUser Data
ADCe.g., 10User DataUser Data
Isotype Controle.g., 10User DataUser Data

Experimental Protocols

Protocol 1: ADC Conjugation using NH2-PEG4-Val-Cit-PAB-Payload

This protocol describes a general method for conjugating a payload-activated NH2-PEG4-Val-Cit-PAB linker to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • NH2-PEG4-Val-Cit-PAB-Payload construct with an activated ester (e.g., NHS ester) for reaction with the linker's primary amine.

  • Reducing agent (e.g., TCEP)

  • Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction (for cysteine conjugation):

    • Equilibrate the mAb into the conjugation buffer.

    • Add a calculated molar excess of TCEP to the mAb solution to partially reduce the interchain disulfide bonds. The amount of TCEP will determine the final Drug-to-Antibody Ratio (DAR).

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column.

  • Drug-Linker Conjugation:

    • Dissolve the NH2-PEG4-Val-Cit-PAB-Payload construct in an organic co-solvent like DMSO.

    • Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR.[8]

    • Incubate the reaction mixture at 4°C for 2-4 hours with gentle mixing.[8]

  • Quenching:

    • Add a quenching reagent like Tris-HCl to cap any unreacted maleimide (B117702) groups on the linker.

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC).

    • Collect and pool the fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the average DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR of ADCs.[9]

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)[10]

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)[10]

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)[9]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.[11]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and isotype control ADC

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

  • ADC Treatment: Prepare serial dilutions of the ADC and isotype control ADC. Treat the cells with the ADCs for 72-96 hours.[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against ADC concentration.

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Target cancer cell line

  • ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant the target cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle, ADC at different doses, isotype control).

  • ADC Administration: Administer the treatments, typically via a single intravenous (IV) injection.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size or when other ethical endpoints are met.

  • Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC (Antibody-Drug Conjugate) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Caption: Mechanism of action of a Val-Cit linker-based ADC.

ADC_Conjugation_Workflow mAb Monoclonal Antibody Reduction Partial Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced mAb Reduction->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation DrugLinker NH2-PEG4-Val-Cit-PAB-Payload DrugLinker->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC Characterization Characterization (e.g., DAR by HIC) Pure_ADC->Characterization

Caption: Experimental workflow for ADC synthesis and characterization.

In_Vivo_Study_Logic cluster_groups Treatment Groups start Start: Tumor Cell Implantation tumor_growth Tumor Growth to 100-200 mm³ start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization vehicle Vehicle Control randomization->vehicle adc_low ADC (Low Dose) randomization->adc_low adc_high ADC (High Dose) randomization->adc_high isotype Isotype Control randomization->isotype monitoring Monitor Tumor Volume & Body Weight vehicle->monitoring adc_low->monitoring adc_high->monitoring isotype->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis

Caption: Logical workflow for an in vivo ADC efficacy study.

References

Application Note and Protocol: HPLC Analysis of ADCs with NH2-PEG4-Val-Cit-PAB-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, efficacy, and safety. This application note details the High-Performance Liquid Chromatography (HPLC) analysis of ADCs featuring the enzymatically cleavable NH2-PEG4-Val-Cit-PAB-OH linker.

The this compound linker is comprised of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to improve solubility, a valine-citrulline (Val-Cit) dipeptide that is susceptible to cleavage by intracellular proteases like Cathepsin B, and a p-aminobenzyl alcohol (PAB) self-immolative spacer.[1] This design ensures stability in circulation and facilitates the specific release of the cytotoxic payload within the target cancer cells.

Accurate and robust analytical methods are essential for the characterization of ADCs, with the drug-to-antibody ratio (DAR) being a critical quality attribute (CQA). The DAR, which is the average number of drug molecules conjugated to an antibody, directly impacts the ADC's potency and therapeutic index.[2] Hydrophobic Interaction Chromatography (HIC) is a widely used technique for determining the DAR of cysteine-linked ADCs under native conditions.[3][4][5] This method separates ADC species based on the increase in hydrophobicity conferred by the conjugated drug-linker.[6][7] Reversed-Phase HPLC (RP-HPLC) serves as a valuable orthogonal method, often employed after reduction of the ADC to separate and analyze the light and heavy chains.[3]

This document provides detailed protocols for the analysis of ADCs containing the this compound linker using both HIC-HPLC and RP-HPLC, including sample preparation, instrument parameters, and data analysis for DAR determination.

Materials and Methods

Materials
  • ADC with this compound linker

  • Mobile Phase A (HIC): 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (HIC): 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase A (RP-HPLC): 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B (RP-HPLC): 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Reducing Agent: Dithiothreitol (DTT)

  • HPLC or UHPLC system with UV or DAD detector

  • HIC Column (e.g., TSKgel Butyl-NPR)

  • RP-HPLC Column (e.g., Agilent AdvanceBio mAb C4)

  • Low-protein-binding microcentrifuge tubes

Experimental Workflow

Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ADC_Sample ADC Stock Solution HIC_Prep Dilute in Mobile Phase A (HIC) ADC_Sample->HIC_Prep RP_Prep Reduce with DTT ADC_Sample->RP_Prep HIC_HPLC HIC-HPLC Separation HIC_Prep->HIC_HPLC RP_HPLC RP-HPLC Separation RP_Prep->RP_HPLC Chromatogram_HIC HIC Chromatogram HIC_HPLC->Chromatogram_HIC Chromatogram_RP RP Chromatogram RP_HPLC->Chromatogram_RP Integration_HIC Peak Integration (DAR species) Chromatogram_HIC->Integration_HIC Integration_RP Peak Integration (Chains) Chromatogram_RP->Integration_RP DAR_Calc_HIC Calculate Average DAR Integration_HIC->DAR_Calc_HIC DAR_Calc_RP Calculate Average DAR Integration_RP->DAR_Calc_RP

Caption: Experimental workflow for HIC and RP-HPLC analysis of ADCs.

Protocol 1: Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC

This protocol is designed to separate ADC species with different numbers of conjugated drug-linkers under non-denaturing conditions.

  • Sample Preparation:

    • Prepare the ADC sample to a final concentration of 1 mg/mL by diluting with Mobile Phase A (HIC).

    • Vortex gently to mix and centrifuge briefly to collect the sample at the bottom of the tube.

  • HPLC Instrumentation and Conditions:

    • A summary of the HPLC instrument parameters is provided in Table 1.

    Table 1: HIC-HPLC Instrument Parameters

    Parameter Condition
    Column TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
    Mobile Phase A 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
    Mobile Phase B 25 mM Sodium Phosphate, pH 7.0
    Gradient 0-100% B over 20 minutes
    Flow Rate 0.8 mL/min
    Column Temperature 25°C
    Detection UV at 280 nm

    | Injection Volume | 10 µL |

  • Data Analysis:

    • Integrate the peak areas of all ADC species (DAR0, DAR2, DAR4, etc.).

    • Calculate the relative percentage of each species.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100

Protocol 2: Orthogonal DAR Analysis by RP-HPLC

This protocol provides an alternative method for DAR determination by analyzing the reduced light and heavy chains of the ADC.

  • Sample Preparation (Reduction):

    • To 50 µg of the ADC sample (e.g., 50 µL of a 1 mg/mL solution), add DTT to a final concentration of 10 mM.

    • Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.

  • HPLC Instrumentation and Conditions:

    • A summary of the RP-HPLC instrument parameters is provided in Table 2.

    Table 2: RP-HPLC Instrument Parameters

    Parameter Condition
    Column Agilent AdvanceBio mAb C4, 2.1 x 100 mm, 3.5 µm
    Mobile Phase A 0.1% TFA in Water
    Mobile Phase B 0.1% TFA in Acetonitrile
    Gradient 25-50% B over 30 minutes
    Flow Rate 0.3 mL/min
    Column Temperature 80°C
    Detection UV at 280 nm

    | Injection Volume | 5 µL |

  • Data Analysis:

    • Integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC-D), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-D1, HC-D2, etc.).

    • Calculate the average number of drugs per light chain (Avg. DLC) and heavy chain (Avg. DHC).

    • Calculate the overall average DAR using the formula: Average DAR = 2 * Avg. DLC + 2 * Avg. DHC

Results and Discussion

HIC-HPLC Analysis

The HIC-HPLC method successfully separated the different drug-loaded species of the ADC. The unconjugated antibody (DAR0) elutes first, followed by species with increasing numbers of conjugated drug-linkers (DAR2, DAR4, etc.), which exhibit increased hydrophobicity and thus longer retention times. A representative summary of the quantitative data is presented in Table 3.

Table 3: Representative HIC-HPLC Data for DAR Calculation

DAR Species Retention Time (min) Peak Area (%)
DAR0 5.2 10.5
DAR2 8.7 35.2
DAR4 11.3 40.8
DAR6 13.5 12.1
DAR8 15.1 1.4

| Average DAR | | 3.5 |

RP-HPLC Analysis

The RP-HPLC analysis of the reduced ADC allowed for the separation of the light and heavy chains and their drug-conjugated forms. This orthogonal method provides confirmation of the DAR value obtained from HIC-HPLC. Representative quantitative data from the RP-HPLC analysis is shown in Table 4.

Table 4: Representative RP-HPLC Data for DAR Calculation

Chain Species Retention Time (min) Peak Area (%)
Light Chain (LC) 12.5 30.1
Light Chain-Drug (LC-D1) 14.8 19.9
Heavy Chain (HC) 20.1 5.2
Heavy Chain-Drug (HC-D1) 22.3 25.3
Heavy Chain-Drug (HC-D2) 24.1 18.5
Heavy Chain-Drug (HC-D3) 25.9 1.0

| Average DAR | | 3.6 |

The average DAR values obtained from both HIC-HPLC and RP-HPLC are in close agreement, demonstrating the robustness of the analytical workflow for this ADC.

Linker Structure and Cleavage Mechanism

The this compound linker is designed for controlled payload release within the target cell. The following diagram illustrates the key components of the linker attached to a payload.

Linker Structure cluster_linker This compound Linker-Payload NH2 NH2 PEG4 PEG4 Spacer NH2->PEG4 Hydrophilicity Val Valine PEG4->Val Cit Citrulline Val->Cit Cathepsin B Cleavage Site PAB PAB Spacer Cit->PAB OH_Payload Payload PAB->OH_Payload Self-Immolation & Release

Caption: Key components of the this compound linker.

Conclusion

This application note provides detailed and robust HPLC-based protocols for the characterization of ADCs containing the cleavable this compound linker. The HIC-HPLC method allows for the accurate determination of the drug-to-antibody ratio under native conditions, while the RP-HPLC method serves as a reliable orthogonal approach. These methods are crucial for ensuring the quality, consistency, and efficacy of ADC therapeutics during development and manufacturing. The provided protocols and data serve as a valuable resource for researchers and scientists working in the field of antibody-drug conjugates.

References

Application Notes and Protocols for Mass Spectrometry-Based Characterization of Antibody-Drug Conjugates with Valine-Citrulline Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the target specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's efficacy, stability, and safety profile. The valine-citrulline (Val-Cit) linker is a widely used protease-cleavable linker designed to be stable in systemic circulation and efficiently cleaved by lysosomal enzymes, such as Cathepsin B, upon internalization into target tumor cells.[1][] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window.

Accurate and comprehensive characterization of ADCs with Val-Cit linkers is paramount during development and for quality control. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, providing detailed information on critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), drug load distribution, and conjugation site specificity.[3] This document provides detailed application notes and experimental protocols for the characterization of Val-Cit ADCs using various mass spectrometry techniques.

Key Concepts and Signaling Pathways

The mechanism of action of a Val-Cit linked ADC begins with the binding of the mAb to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome. Within the acidic environment of the lysosome, proteases, most notably Cathepsin B, recognize and cleave the Val-Cit dipeptide linker.[1][] This cleavage initiates a self-immolative cascade through the p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the active cytotoxic payload inside the cancer cell.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload Lysosome->Payload Val-Cit Cleavage by Cathepsin B Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Figure 1: Mechanism of action of a Val-Cit linked ADC.

Experimental Workflows

The characterization of Val-Cit ADCs by mass spectrometry typically involves a multi-level approach, including analysis at the intact, subunit, and peptide levels. Each level of analysis provides unique and complementary information about the ADC's structure and heterogeneity.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis ADC_Sample Val-Cit ADC Sample Intact_MS Intact Mass Analysis (Native MS) ADC_Sample->Intact_MS Reduced_MS Subunit Mass Analysis (Reduced RPLC-MS) ADC_Sample->Reduced_MS Reduction Peptide_Map Peptide Mapping (LC-MS/MS) ADC_Sample->Peptide_Map Reduction, Alkylation, Digestion DAR_Distribution DAR & Distribution Intact_MS->DAR_Distribution Purity Purity & Heterogeneity Intact_MS->Purity Reduced_MS->DAR_Distribution Reduced_MS->Purity Conjugation_Sites Conjugation Site Localization Peptide_Map->Conjugation_Sites

Figure 2: General experimental workflow for ADC characterization.

Quantitative Data Presentation

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly impacts the ADC's potency and therapeutic index. The following table summarizes representative DAR values and drug load distributions for commercially available or investigational ADCs utilizing Val-Cit linkers, as determined by mass spectrometry.

ADC Name (Payload)TargetAverage DARDAR Distribution (Species with Drug Load)Analytical Method
Adcetris® (Brentuximab Vedotin, MMAE)CD30~3.7 - 4.0DAR0, DAR2, DAR4, DAR6, DAR8HIC, Native MS
Polivy® (Polatuzumab Vedotin, MMAE)CD79b~3.5DAR0, DAR2, DAR4, DAR6, DAR8HIC, RPLC-MS
Padcev® (Enfortumab Vedotin, MMAE)Nectin-4~3.8DAR0, DAR2, DAR4, DAR6, DAR8HIC, RPLC-MS
Tisotumab Vedotin (MMAE)Tissue Factor~4.0DAR0, DAR2, DAR4, DAR6, DAR8HIC, RPLC-MS

Note: The exact DAR and distribution can vary between batches.

Experimental Protocols

Protocol 1: Intact Mass Analysis by Native Mass Spectrometry

Objective: To determine the average DAR and drug load distribution of the intact ADC under non-denaturing conditions. This is particularly important for cysteine-linked ADCs where the interchain disulfide bonds are reduced for conjugation, and the antibody chains are held together by non-covalent interactions.[4][5]

Materials:

  • Val-Cit ADC sample

  • Ammonium (B1175870) acetate (B1210297) solution (e.g., 100-400 mM, pH 7.0)[6]

  • Size-Exclusion Chromatography (SEC) column suitable for native protein separation

  • Q-TOF or Orbitrap mass spectrometer capable of high mass range (HMR) mode[7][8]

Procedure:

  • Sample Preparation:

    • If necessary, buffer exchange the ADC sample into a volatile aqueous buffer such as 100 mM ammonium acetate, pH 7.0, using a desalting column or spin filter.

    • Adjust the final concentration to approximately 1 mg/mL.

  • LC-MS Analysis:

    • Equilibrate the SEC column with the ammonium acetate mobile phase.

    • Inject an appropriate amount of the ADC sample (e.g., 5-15 µg).[7]

    • Perform an isocratic elution with the ammonium acetate buffer.[7]

    • The eluent is directly introduced into the mass spectrometer.

  • Mass Spectrometry Parameters (Example):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 250-300 °C

    • Mass Range: m/z 2000-8000

    • Detector Mode: High Mass Range (HMR)

    • Utilize gentle source conditions to maintain non-covalent interactions.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of each species.

    • Identify the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the relative abundance of each species.

Protocol 2: Subunit Mass Analysis by Reduced RPLC-MS

Objective: To determine the drug load on the light and heavy chains of the antibody after reduction of the interchain disulfide bonds. This method provides a more detailed view of the drug distribution.

Materials:

  • Val-Cit ADC sample

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Guanidine (B92328) HCl (optional, for complete denaturation)

  • Formic acid

  • Acetonitrile

  • Reversed-phase C4 column

  • Q-TOF or Orbitrap mass spectrometer

Procedure:

  • Sample Preparation (Reduction):

    • To a solution of the ADC (e.g., 1 mg/mL in a suitable buffer like PBS), add DTT to a final concentration of 10-20 mM.[9]

    • For complete reduction, guanidine HCl can be added to a final concentration of 6 M.[9]

    • Incubate at 37°C for 30 minutes.[9]

    • Quench the reaction by adding formic acid to a final concentration of 0.1-1%.

  • LC-MS Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Equilibrate the C4 column with a low percentage of mobile phase B.

    • Inject the reduced ADC sample.

    • Apply a linear gradient of increasing mobile phase B to elute the light and heavy chains.

  • Mass Spectrometry Parameters (Example):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 300-350 °C

    • Mass Range: m/z 500-4000

  • Data Analysis:

    • Deconvolute the mass spectra corresponding to the light and heavy chain chromatographic peaks.

    • Identify the masses corresponding to the unconjugated and conjugated chains.

    • Calculate the average DAR based on the relative abundance of the different species on both chains.

Protocol 3: Peptide Mapping by LC-MS/MS

Objective: To identify the specific cysteine or lysine (B10760008) residues that are conjugated with the Val-Cit linker-payload and to determine the site occupancy.

Materials:

  • Val-Cit ADC sample

  • DTT or TCEP for reduction

  • Iodoacetamide (IAM) or N-ethylmaleimide (NEM) for alkylation

  • Trypsin and/or Lys-C protease

  • Formic acid

  • Acetonitrile

  • Reversed-phase C18 column

  • High-resolution mass spectrometer with MS/MS capability (e.g., Orbitrap or Q-TOF)

Procedure:

  • Sample Preparation (Digestion):

    • Reduction: Reduce the ADC sample with DTT or TCEP as described in Protocol 2.

    • Alkylation: Alkylate the free cysteine residues by adding IAM or NEM and incubating in the dark.

    • Buffer Exchange: Remove the denaturant and reducing/alkylating agents by buffer exchange into a digestion buffer (e.g., ammonium bicarbonate).

    • Digestion: Add trypsin and/or Lys-C at an appropriate enzyme-to-protein ratio (e.g., 1:20 w/w) and incubate overnight at 37°C.[10]

    • Quench the digestion with formic acid.

  • LC-MS/MS Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Separate the peptides on a C18 column using a suitable gradient.

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (MS/MS).

  • Mass Spectrometry Parameters (Example):

    • Ionization Mode: ESI Positive

    • MS1 Resolution: 60,000-120,000

    • MS2 Resolution: 15,000-30,000

    • Collision Energy: Normalized collision energy (NCE) of 25-35%

  • Data Analysis:

    • Use a protein sequence database search software to identify the peptides from the MS/MS spectra.

    • Search for the expected mass modification corresponding to the Val-Cit linker-payload on the relevant amino acid residues.

    • Quantify the relative abundance of the modified and unmodified peptides to determine the site occupancy.

Protocol 4: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate ADC species with different drug loads based on their hydrophobicity. HIC is a robust method for routine DAR determination.[11][12]

Materials:

  • Val-Cit ADC sample

  • HIC column (e.g., Butyl or Phenyl)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

  • HPLC or UPLC system with UV detection

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1-2 mg/mL).[13]

  • HIC Analysis:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 20-30 minutes) to elute the ADC species.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each of the separated species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100

Linker Cleavage and Mass Analysis

The cleavage of the Val-Cit linker by Cathepsin B results in the generation of a free payload. The p-aminobenzyl carbamate (PABC) spacer undergoes a 1,6-elimination reaction upon cleavage, ensuring efficient release of the unmodified drug. Mass spectrometry can be used to monitor this cleavage and identify the resulting products.

Linker_Cleavage cluster_ADC ADC Structure cluster_cleavage Cleavage & Release Antibody Antibody ValCit Val-Cit Antibody->ValCit PABC PABC Spacer ValCit->PABC Cleavage_Site ValCit->Cleavage_Site Payload Payload PABC->Payload Released_Payload Released Payload PABC->Released_Payload Self-immolation CathepsinB Cathepsin B CathepsinB->Cleavage_Site Cleaves here Cleavage_Site->PABC Self_Immolation 1,6-Elimination

Figure 3: Val-Cit linker cleavage mechanism.

By using LC-MS/MS, one can monitor the disappearance of the intact ADC and the appearance of the released payload in in-vitro stability or cell-based assays. The accurate mass measurement of the released species confirms the identity of the payload and the efficiency of the linker cleavage.

Conclusion

Mass spectrometry is a powerful and versatile platform for the in-depth characterization of ADCs with Val-Cit linkers. The combination of intact mass analysis, subunit analysis, peptide mapping, and HIC provides a comprehensive understanding of the ADC's critical quality attributes. The detailed protocols and application notes provided herein serve as a guide for researchers and scientists in the development and quality control of these promising biotherapeutics. The use of these methodologies will ensure the generation of well-characterized, safe, and effective ADCs for the treatment of cancer.

References

Application Notes and Protocols: Synthesis and Utility of NH2-PEG4-Val-Cit-PAB-OH for Research in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, mechanism of action, and application of the cleavable linker, NH2-PEG4-Val-Cit-PAB-OH, a critical component in the development of Antibody-Drug Conjugates (ADCs). Detailed protocols for its synthesis and subsequent conjugation to antibodies are provided to guide researchers in their drug development endeavors.

Introduction

This compound is a highly specialized chemical linker designed for the targeted delivery of cytotoxic payloads to cancer cells. It incorporates several key features that are advantageous for ADC development:

  • A Valine-Citrulline (Val-Cit) dipeptide: This sequence is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. This enzymatic cleavage ensures that the cytotoxic drug is released preferentially inside the target cell, minimizing systemic toxicity.[1][2][][]

  • A p-aminobenzyl alcohol (PAB) self-immolative spacer: Following the enzymatic cleavage of the Val-Cit peptide, the PAB group undergoes a 1,6-elimination reaction, which facilitates the traceless release of the unmodified active drug.[1][2]

  • A polyethylene (B3416737) glycol (PEG4) spacer: The four-unit PEG spacer enhances the solubility and stability of the ADC.[5] It also provides spatial separation between the antibody and the cytotoxic payload, which can help to prevent aggregation.[1]

  • A terminal primary amine (NH2): This functional group allows for versatile conjugation chemistry, enabling the attachment of the linker to various molecules.[6]

  • A terminal hydroxyl (OH) group: This group on the PAB moiety is the attachment point for the cytotoxic drug, typically through a carbamate (B1207046) bond.[2]

The combination of these elements results in a linker that is stable in circulation but efficiently releases its payload within the target cell, a crucial characteristic for a successful ADC.[1][2]

Mechanism of Action

The targeted drug release facilitated by the this compound linker is a multi-step process that occurs after the ADC has been internalized by the target cancer cell.

  • Binding and Internalization: The antibody component of the ADC binds to a specific antigen on the surface of the cancer cell, leading to the internalization of the entire ADC complex, typically via endocytosis.

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the p-aminobenzyl alcohol of the linker.[2][]

  • Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates a spontaneous 1,6-elimination reaction of the PAB spacer. This results in the release of the unmodified cytotoxic payload, carbon dioxide, and an aza-quinone methide byproduct.[1] The released payload can then exert its therapeutic effect, leading to cancer cell death.

Data Presentation

The stability and efficacy of ADCs are critically dependent on the linker's performance. The following tables summarize key quantitative data for Val-Cit-based linkers.

Linker TypePlasma Half-life (t½)Key FindingsReference
Valine-Citrulline (Val-Cit)> 230 days (human plasma)Highly stable in human plasma, but can be less stable in mouse plasma.[7]
Phenylalanine-Lysine (Phe-Lys)Substantially less stable than Val-Cit in human plasma.Val-Cit demonstrates superior plasma stability.[1]
Hydrazone~2 dayspH-sensitive but can exhibit instability in circulation.[7]
β-GlucuronideHighly StableShows greater stability and efficacy in vivo compared to some peptide linkers, but may have tolerability issues.[1][7]
ADC with LinkerTarget Cell LineIC50Key FindingsReference
Glu-Val-Cit based ADCHER2-positive breast cancer cellsLower EC50 values compared to non-cleavable ADCThe cleavable linker is key to maximizing cell-killing activity.[8]
Val-Cit based ADC with MMAEHER2-positive cellsEnhanced cytotoxicity compared to non-cleavable ADCDemonstrates the importance of the cleavable linker for potent cytotoxicity.[9]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through solid-phase or solution-phase chemistry. The following is a representative solution-phase synthesis protocol.

Materials:

  • Fmoc-Val-OH

  • Fmoc-Cit-OH

  • p-aminobenzyl alcohol (PAB-OH)

  • NH2-PEG4-COOH

  • Coupling reagents (e.g., HBTU, HOBt, HATU)

  • Base (e.g., DIPEA)

  • Deprotection agent (e.g., piperidine (B6355638) in DMF)

  • Solvents (e.g., DMF, DCM)

  • Purification system (e.g., reverse-phase HPLC)

Protocol:

  • Synthesis of Fmoc-Val-Cit-PAB-OH:

    • Couple Fmoc-Cit-OH to p-aminobenzyl alcohol using a suitable coupling agent like HATU.

    • Remove the Fmoc protecting group from the citrulline residue using 20% piperidine in DMF.

    • Couple Fmoc-Val-OH to the deprotected citrulline-PAB-OH intermediate using coupling reagents like HBTU and HOBt in the presence of DIPEA.[10]

  • Coupling of PEG4 Spacer:

    • Remove the Fmoc protecting group from the valine residue of Fmoc-Val-Cit-PAB-OH.

    • Activate the carboxylic acid of NH2-PEG4-COOH using a coupling agent.

    • React the activated PEG spacer with the free amine of the Val-Cit-PAB-OH moiety.

  • Final Deprotection and Purification:

    • If the N-terminus of the PEG spacer is protected (e.g., with a Boc group), remove the protecting group using an appropriate deprotection agent (e.g., TFA).

    • Purify the final product, this compound, by reverse-phase HPLC.

    • Characterize the product by mass spectrometry and NMR to confirm its identity and purity.

Conjugation of NH2-PEG4-Val-Cit-PAB-Drug to an Antibody

This protocol outlines the steps for conjugating a pre-formed drug-linker construct to an antibody.

Materials:

  • Monoclonal antibody (mAb)

  • NH2-PEG4-Val-Cit-PAB-Drug construct with a maleimide (B117702) group

  • Reducing agent (e.g., TCEP)

  • Conjugation buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5)

  • Purification system (e.g., size exclusion chromatography)

Protocol:

  • Antibody Reduction:

    • Partially reduce the interchain disulfide bonds of the antibody using a controlled amount of TCEP to generate free thiol groups. The amount of TCEP should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized drug-linker construct in an organic co-solvent like DMSO.

    • Add the dissolved drug-linker to the reduced antibody solution. The maleimide group will react with the free thiol groups on the antibody.

    • Incubate the reaction mixture, typically at 4°C or room temperature for 1-4 hours, with gentle mixing.[10]

  • Purification of the ADC:

    • Remove the unreacted drug-linker and other small molecules from the ADC solution using size exclusion chromatography.

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation of the final ADC product.

Mandatory Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Therapeutic Effect

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

Synthesis_Workflow cluster_linker_synthesis Linker Synthesis cluster_adc_conjugation ADC Conjugation Fmoc_Cit_PAB Fmoc-Cit-PAB-OH Fmoc_Val_Cit_PAB Fmoc-Val-Cit-PAB-OH Fmoc_Cit_PAB->Fmoc_Val_Cit_PAB Couple Fmoc-Val-OH Val_Cit_PAB H2N-Val-Cit-PAB-OH Fmoc_Val_Cit_PAB->Val_Cit_PAB Fmoc Deprotection NH2_PEG4_Linker This compound Val_Cit_PAB->NH2_PEG4_Linker Couple NH2-PEG4-COOH Drug_Linker Drug-Linker (e.g., with Maleimide) NH2_PEG4_Linker->Drug_Linker Attach Payload & Functionalize ADC Antibody-Drug Conjugate (ADC) Drug_Linker->ADC Reduced_Ab Reduced Antibody (with -SH groups) Reduced_Ab->ADC Conjugation

Caption: General workflow for the synthesis and conjugation of the ADC linker.

References

Application Notes and Protocols for Antibody Modification with NH2-PEG4-Val-Cit-PAB-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the modification of a monoclonal antibody (mAb) with the cleavable linker, NH2-PEG4-Val-Cit-PAB-OH, for the subsequent conjugation of a cytotoxic payload. This process is a critical step in the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics.

The protocol outlines the conjugation of a pre-activated drug-linker complex to the lysine (B10760008) residues of the antibody. The this compound linker system offers several advantages. The valine-citrulline (Val-Cit) dipeptide is specifically cleaved by lysosomal proteases, such as Cathepsin B, ensuring targeted intracellular release of the payload.[1][][3] The p-aminobenzyl (PAB) group acts as a self-immolative spacer, facilitating the release of the unmodified drug. The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC, potentially allowing for higher drug-to-antibody ratios (DAR) without inducing aggregation.[4][5][6][7]

This document provides a comprehensive guide, including experimental procedures, data analysis, and visualization of the key processes to aid researchers in the successful development of novel ADCs.

Experimental Protocols

This section details the step-by-step methodology for the antibody modification process.

Materials and Reagents
  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • NH2-PEG4-Val-Cit-PAB-Drug (pre-activated with an NHS-ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Tris buffer, pH 8.0

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Zeba™ Spin Desalting Columns, 40K MWCO

  • Amicon® Ultra Centrifugal Filter Units, 30K MWCO

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Antibody Preparation

Prior to conjugation, it is crucial to remove any amine-containing substances (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA) from the antibody solution, as these will compete with the lysine residues for reaction with the NHS-ester.[8]

  • If necessary, buffer exchange the antibody into 1X PBS, pH 7.4, using an Amicon® Ultra centrifugal filter unit (30K MWCO).

  • Concentrate or dilute the antibody to a final concentration of 5-10 mg/mL in PBS.

  • Determine the precise antibody concentration by measuring the absorbance at 280 nm (A280) using a UV-Vis spectrophotometer.

Preparation of the Drug-Linker Solution
  • Allow the vial of the NHS-ester activated NH2-PEG4-Val-Cit-PAB-Drug to reach room temperature.

  • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO.

Antibody Conjugation Reaction

The following protocol is for a typical lab-scale conjugation. Optimization of the molar ratio of the drug-linker to the antibody may be required.

  • In a microcentrifuge tube, add the calculated volume of the antibody solution.

  • Slowly add the desired molar excess of the 10 mM drug-linker stock solution to the antibody solution while gently vortexing. A common starting point is a 5 to 10-fold molar excess of the linker.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking, protected from light.

  • Quench the reaction by adding 1 M Tris buffer to a final concentration of 50-100 mM.[8]

  • Incubate for an additional 15-30 minutes at room temperature.

Purification of the Antibody-Drug Conjugate (ADC)

Purification is essential to remove unreacted drug-linker, quenching reagent, and any organic solvent.[9][]

  • Equilibrate a Zeba™ Spin Desalting Column (40K MWCO) with 1X PBS according to the manufacturer's instructions.

  • Apply the quenched reaction mixture to the desalting column.

  • Centrifuge to collect the purified ADC.

  • For further purification and to remove aggregates, Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) can be employed.[][11]

Characterization of the ADC

a. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.[][13][14] UV-Vis spectroscopy provides a rapid estimation of the average DAR.[][13][14]

  • Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for the cytotoxic drug (λmax_drug).

  • Calculate the DAR using the following equations, accounting for the contribution of the drug to the absorbance at 280 nm:

    • Correction Factor (CF) = (ε_drug at 280 nm) / (ε_drug at λmax_drug)

    • Corrected A280 = A280 - (A_λmax_drug x CF)

    • [Antibody] (M) = Corrected A280 / ε_antibody at 280 nm

    • [Drug] (M) = A_λmax_drug / ε_drug at λmax_drug

    • DAR = [Drug] / [Antibody]

b. Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker, providing information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).[][13]

  • Analyze the purified ADC on a HIC column using a decreasing salt gradient.

  • The retention time increases with the number of conjugated drug-linkers.

  • Calculate the weighted average DAR from the peak areas of the different species.[]

c. Confirmation of Conjugation and DAR by Mass Spectrometry (MS)

LC-MS analysis of the intact or reduced ADC provides a precise measurement of the molecular weight, confirming successful conjugation and allowing for the determination of the DAR distribution.[15]

Data Presentation

The following tables summarize typical quantitative data obtained from an antibody conjugation experiment following the described protocol.

Table 1: Summary of Conjugation Reaction Parameters

ParameterValue
Antibody Concentration8 mg/mL
Drug-Linker-NHS Stock10 mM in DMSO
Molar Ratio (Linker:Ab)8:1
Reaction Time2 hours
Reaction TemperatureRoom Temperature
Quenching Agent100 mM Tris

Table 2: Characterization of Purified ADC

ParameterMethodResult
Protein ConcentrationA280 (Corrected)4.5 mg/mL
Average DARUV-Vis Spectroscopy3.8
Weighted Average DARHIC3.9
Purity (Monomer)SEC>98%
Aggregate ContentSEC<2%
Free Drug-LinkerHIC/SEC<0.1%

Table 3: DAR Distribution by HIC

DAR SpeciesPeak Area (%)
DAR05.2
DAR225.8
DAR448.5
DAR618.3
DAR82.2

Visualizations

The following diagrams illustrate the key processes involved in the antibody modification and the mechanism of action of the cleavable linker.

experimental_workflow A Antibody Preparation (Buffer Exchange) B Conjugation Reaction (Antibody + Drug-Linker-NHS) A->B C Quenching (Addition of Tris) B->C D Purification (Desalting / SEC) C->D E Characterization D->E F DAR by UV-Vis E->F G DAR Distribution by HIC E->G H Confirmation by MS E->H

Caption: Experimental workflow for antibody-drug conjugation.

linker_mechanism cluster_cell Target Cell (Lysosome) A ADC Internalization B Cathepsin B Cleavage of Val-Cit Linker A->B C Self-Immolation of PAB Spacer B->C D Active Drug Release C->D

Caption: Mechanism of drug release from the Val-Cit-PAB linker.

logical_relationship A Antibody C Lysine Residue (on Antibody) A->C contains B NH2-PEG4-Val-Cit-PAB-Drug (Linker-Payload) D NHS-Ester (on Linker-Payload) B->D contains E Antibody-Drug Conjugate (ADC) C->E react to form D->E react to form

Caption: Logical relationship of conjugation components.

References

Application Notes and Protocols for NH2-PEG4-Val-Cit-PAB-OH in MMAE Payload Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the NH2-PEG4-Val-Cit-PAB-OH linker for the development of Antibody-Drug Conjugates (ADCs) carrying the potent cytotoxic agent Monomethyl Auristatin E (MMAE). This document outlines the synthesis of the drug-linker conjugate, its conjugation to a monoclonal antibody (mAb), and subsequent characterization and in vitro evaluation.

Introduction to the NH2-PEG4-Val-Cit-PAB-MMAE System

The this compound linker is a sophisticated, cleavable linker system designed for the targeted delivery of cytotoxic payloads. Its components are strategically chosen to ensure stability in circulation and efficient drug release within the target cancer cells.

  • NH2-PEG4: The primary amine (NH2) serves as the conjugation point to the antibody, typically via amide bond formation. The hydrophilic tetraethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.

  • Val-Cit: The valine-citrulline dipeptide is a substrate for cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment. This enzymatic cleavage site ensures that the payload is released preferentially inside the target cells.

  • PAB (p-aminobenzyl carbamate): This self-immolative spacer is crucial for the efficient release of the unmodified MMAE payload upon cleavage of the Val-Cit linker.

  • MMAE (Monomethyl Auristatin E): A highly potent antimitotic agent, MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Its high toxicity necessitates targeted delivery to minimize systemic side effects.

Synthesis of the Drug-Linker: NH2-PEG4-Val-Cit-PAB-MMAE

The synthesis of the complete drug-linker construct involves the activation of the hydroxyl group on the PAB moiety of the this compound linker, followed by conjugation to MMAE.

Protocol 2.1: Activation of this compound with p-Nitrophenyl Chloroformate (PNP-Cl)

This protocol describes the activation of the benzylic alcohol on the PAB group to form a reactive p-nitrophenyl (PNP) carbonate.

Materials:

  • This compound

  • p-Nitrophenyl chloroformate (PNP-Cl)

  • Pyridine (B92270)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add pyridine (1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the activated linker, NH2-PEG4-Val-Cit-PAB-PNP.

Protocol 2.2: Conjugation of Activated Linker to MMAE

This protocol details the reaction of the activated linker with MMAE to form the final drug-linker construct.

Materials:

  • NH2-PEG4-Val-Cit-PAB-PNP (from Protocol 2.1)

  • Monomethyl Auristatin E (MMAE)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Pyridine

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve NH2-PEG4-Val-Cit-PAB-PNP (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous DMF.

  • Add HOBt (1.0 equivalent) and a catalytic amount of pyridine to the solution.

  • Stir the reaction at room temperature and monitor its progress by HPLC.[3]

  • Upon completion, purify the crude product by semi-preparative HPLC to obtain NH2-PEG4-Val-Cit-PAB-MMAE.

  • Lyophilize the purified product to a solid.

Antibody-Drug Conjugate (ADC) Preparation

The conjugation of the NH2-PEG4-Val-Cit-PAB-MMAE to a monoclonal antibody is achieved by forming a stable amide bond between the primary amine of the linker and a carboxyl group on the antibody, typically on glutamic or aspartic acid residues. This is facilitated by EDC/NHS chemistry.

Protocol 3.1: EDC/NHS Mediated Conjugation to Antibody

This protocol outlines the steps for conjugating the amine-containing drug-linker to the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • NH2-PEG4-Val-Cit-PAB-MMAE

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

  • Antibody Preparation: Exchange the antibody into the Activation Buffer. Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of Antibody Carboxyl Groups:

    • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.

    • Add EDC (10-fold molar excess over antibody) and NHS (20-fold molar excess over antibody) to the antibody solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation:

    • Dissolve the NH2-PEG4-Val-Cit-PAB-MMAE in an appropriate solvent (e.g., DMSO) and then dilute in Coupling Buffer.

    • Immediately add the activated antibody solution to the drug-linker solution. The molar ratio of drug-linker to antibody should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR), typically starting with a 5 to 10-fold molar excess of the linker.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction.

  • Purification: Purify the ADC from unreacted drug-linker and other reagents using a pre-equilibrated SEC column.

ADC Characterization

Thorough characterization of the ADC is critical to ensure its quality, efficacy, and safety.

Protocol 4.1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR and the distribution of drug-loaded species.[4]

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified ADC sample.

  • Elute the different ADC species using a linear gradient from Mobile Phase A to Mobile Phase B. Species with higher DARs are more hydrophobic and will elute later.

  • Monitor the elution profile at 280 nm.

  • Calculate the weighted average DAR using the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).[4]

In Vitro Evaluation of ADC Efficacy

The cytotoxic activity of the ADC is evaluated in vitro using cancer cell lines that express the target antigen.

Protocol 5.1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and control antibody solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free MMAE. Include untreated cells as a control.

  • Incubate the plates for 72-120 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs utilizing a Val-Cit-MMAE linker system.

Table 1: Drug-to-Antibody Ratio (DAR) Distribution

ADC Batch Average DAR % DAR0 % DAR2 % DAR4 % DAR6 % DAR8
Batch A 3.5 5.2 0.6 30.5 48.4 12.8

| Batch B | 4.5 | ~10 | - | - | - | - |

Data compiled from representative studies.[1][5]

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell Line HER2 Status ADC (Trastuzumab-vc-MMAE) IC50 (nM) Free MMAE IC50 (nM)
SK-BR-3 High Positive 0.5 -
MDA-MB-453 Positive - -
T-47D Low Positive 5.5 -
U-87 MG Negative > 100 -
SK-MES-1 Negative > 100 -
MDA-MB-231 Negative > 100 -
HEK293 - 482.86 ± 6.4 -

| SKBR3 | - | 410.54 ± 4.9 | - |

Data compiled from representative studies.

Table 3: Plasma Stability of Val-Cit Linker-Based ADCs

Species Incubation Time % Intact ADC Remaining
Human 28 days No significant degradation
Mouse 4.5 days Variable, dependent on linker modification

| Rat | 7 days | >80% (for a modified stable linker) |

Data compiled from representative studies.[4][6] Note: The Val-Cit linker is known to be less stable in mouse plasma compared to human plasma due to the presence of carboxylesterases.[7]

Visualizations

Signaling Pathway of MMAE-Induced Apoptosis

MMAE_Apoptosis_Pathway MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Akt_mTOR Akt/mTOR Pathway MMAE->Akt_mTOR Inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis_Induction Apoptosis G2M_Arrest->Apoptosis_Induction Caspase9 Caspase-9 Activation Apoptosis_Induction->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Akt_mTOR->Apoptosis_Induction Regulates

Caption: MMAE induces apoptosis by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest.

Experimental Workflow for ADC Creation and Characterization

ADC_Workflow Start Start Linker_Activation Activate This compound Start->Linker_Activation Antibody_Prep Prepare Antibody Start->Antibody_Prep MMAE_Conjugation Conjugate to MMAE Linker_Activation->MMAE_Conjugation Purify_DrugLinker Purify Drug-Linker MMAE_Conjugation->Purify_DrugLinker ADC_Conjugation Conjugate Drug-Linker to Antibody Purify_DrugLinker->ADC_Conjugation EDC_NHS_Activation Activate Antibody (EDC/NHS) Antibody_Prep->EDC_NHS_Activation EDC_NHS_Activation->ADC_Conjugation Purify_ADC Purify ADC (SEC) ADC_Conjugation->Purify_ADC DAR_Analysis DAR Analysis (HIC-HPLC) Purify_ADC->DAR_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity Assay Purify_ADC->Cytotoxicity_Assay End End DAR_Analysis->End Cytotoxicity_Assay->End

Caption: Workflow for the synthesis, conjugation, and characterization of the ADC.

References

Troubleshooting & Optimization

troubleshooting low drug conjugation efficiency with NH2-PEG4-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low drug conjugation efficiency with NH2-PEG4-Val-Cit-PAB-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound in ADC development?

The this compound is a cleavable linker used in the construction of ADCs.[1][2] Its components serve distinct functions:

  • NH2 (Amine group): Provides a reactive handle for conjugation, typically to a carboxyl group on a drug molecule or a modified antibody.[1]

  • PEG4 (Polyethylene glycol spacer): A hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting ADC.[1]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[3][4][5] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cell.[3][4]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active drug payload.[1][6]

  • OH (Hydroxyl group): This end is typically used to attach the cytotoxic drug payload.[1]

Q2: What is the primary chemical reaction used to conjugate the this compound linker?

The primary amine (-NH2) on the PEG spacer is commonly conjugated to a carboxyl group (-COOH) on a target molecule (e.g., a cytotoxic drug or a modified antibody) using carbodiimide (B86325) chemistry. The most prevalent method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5]

Q3: Why is my conjugation efficiency low when using the this compound linker?

Low conjugation efficiency can arise from several factors related to the reagents, reaction conditions, and the molecules being conjugated. Key areas to investigate include:

  • Suboptimal Reaction pH: The activation of the carboxyl group by EDC/NHS and the subsequent reaction with the amine have different optimal pH ranges.

  • Reagent Quality and Handling: EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly.

  • Buffer Composition: The presence of primary amines (e.g., Tris buffer) or carboxylates in the reaction buffer can compete with the desired reaction.

  • Hydrolysis of the NHS-ester: The activated intermediate is susceptible to hydrolysis, which deactivates it.

  • Antibody/Protein Preparation: Impurities or low concentration of the molecule to be conjugated can hinder the reaction.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to low conjugation efficiency.

Issue 1: Consistently Low or No Conjugation

If you are observing very little to no formation of your desired conjugate, consider the following critical parameters.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inactive EDC or NHS Reagents EDC and NHS are moisture-sensitive. Ensure they are stored in a desiccator and warmed to room temperature before opening to prevent condensation.[4][6] Use freshly prepared solutions for each experiment.
Inappropriate Buffer System Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates, as they will compete in the reaction.[7][8][9] Recommended buffers are MES for the activation step and PBS or Borate buffer for the conjugation step.[5][7]
Suboptimal pH The EDC/NHS reaction is highly pH-dependent. A two-step protocol is recommended: 1. Activation Step: Perform the activation of the carboxyl group at pH 4.5-6.0 in a buffer like MES.[4][7] 2. Conjugation Step: Raise the pH to 7.2-8.0 for the reaction with the amine group on the PEG linker.[4][7]
Hydrolysis of the Activated NHS-Ester The NHS-ester intermediate is unstable in aqueous solutions, especially at higher pH.[4][10] Add the amine-containing molecule immediately after the activation step.
Low Purity or Concentration of Reactants Ensure the protein or molecule to be conjugated is highly pure (>95%).[11] Contaminating proteins with primary amines will compete for the linker. The concentration of the protein should ideally be above 0.5 mg/mL.[8][11]

Troubleshooting Workflow for Low Conjugation Efficiency

G start Low Conjugation Efficiency check_reagents Check Reagent Quality (EDC/NHS) start->check_reagents check_buffer Verify Buffer Composition (Amine-free?) start->check_buffer check_ph Measure Reaction pH start->check_ph check_protein Assess Protein Quality (Purity & Concentration) start->check_protein reagents_ok Reagents OK? check_reagents->reagents_ok buffer_ok Buffer OK? check_buffer->buffer_ok ph_ok pH OK? check_ph->ph_ok protein_ok Protein OK? check_protein->protein_ok replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No optimize_ratio Optimize Molar Ratios reagents_ok->optimize_ratio Yes change_buffer Switch to Amine-Free Buffer (MES/PBS) buffer_ok->change_buffer No buffer_ok->optimize_ratio Yes adjust_ph Implement 2-Step pH Protocol (Activation: pH 5-6, Conjugation: pH 7.2-8) ph_ok->adjust_ph No ph_ok->optimize_ratio Yes purify_protein Purify/Concentrate Protein protein_ok->purify_protein No protein_ok->optimize_ratio Yes

Caption: Troubleshooting decision tree for low conjugation efficiency.

Experimental Protocols

Protocol: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol provides a general framework for conjugating the amine group of the linker to a carboxyl group on a protein. Optimization of molar ratios and incubation times is recommended for each specific application.

Materials:

  • Protein with available carboxyl groups

  • This compound linker

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the Activation Buffer. Ensure the protein concentration is at least 1 mg/mL.

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.

    • Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL). These solutions are not stable and should be used promptly.[4]

    • Prepare a stock solution of the this compound linker in an appropriate solvent (e.g., DMSO or DMF).

  • Activation of Protein Carboxyl Groups (Step 1):

    • Add the EDC solution to the protein solution. A 10-fold molar excess of EDC over the protein is a common starting point.

    • Immediately add the Sulfo-NHS solution. A 2.5-fold molar excess of Sulfo-NHS over EDC is recommended.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent side reactions, remove excess EDC and unreacted Sulfo-NHS using a desalting column equilibrated with the Coupling Buffer. This step also serves to raise the pH for the next step.

  • Conjugation with Amine-Linker (Step 2):

    • If the desalting step was skipped, adjust the pH of the activated protein solution to 7.2-7.5 by adding concentrated Coupling Buffer.

    • Immediately add the this compound linker solution to the activated protein solution. The molar ratio of the linker to the protein should be optimized (e.g., start with a 10 to 20-fold molar excess).[8][9][12]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. This will hydrolyze any remaining active NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and other byproducts.

Conjugation Reaction Pathway

G cluster_step1 Step 1: Activation (pH 4.5-6.0) cluster_step2 Step 2: Conjugation (pH 7.2-8.0) cluster_side_reaction Competing Reaction Protein_COOH Protein-COOH Activated_Protein Protein-CO-NHS (Amine-Reactive Ester) Protein_COOH->Activated_Protein EDC_NHS EDC + NHS EDC_NHS->Activated_Protein Conjugate Protein-CO-NH-Linker (Stable Amide Bond) Activated_Protein->Conjugate Hydrolyzed_Protein Protein-COOH (Inactive) Activated_Protein->Hydrolyzed_Protein Linker_NH2 H2N-Linker Linker_NH2->Conjugate H2O H2O (Hydrolysis) H2O->Hydrolyzed_Protein

References

Technical Support Center: Preventing Aggregation of ADCs with NH2-PEG4-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation of Antibody-Drug Conjugates (ADCs) utilizing the NH2-PEG4-Val-Cit-PAB-OH linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation when using a Val-Cit-PAB based linker?

The primary driver of aggregation in ADCs, including those with a Val-Cit-PAB linker, is the increased hydrophobicity of the ADC molecule after conjugation with a hydrophobic linker-payload.[1][2] These hydrophobic patches on the surface of different ADC molecules interact to minimize their exposure to the aqueous environment, leading to self-association and the formation of aggregates.[1][2][3] The Val-Cit-PAB portion of the linker itself contributes to the overall hydrophobicity of the linker-payload system.[2][4]

Q2: What is the specific role of the PEG4 component in the this compound linker in preventing aggregation?

The polyethylene (B3416737) glycol (PEG) component, in this case, a chain of four units (PEG4), is a hydrophilic spacer.[3][5][6] Its primary function is to increase the overall hydrophilicity of the ADC, which helps to counteract the hydrophobicity of the Val-Cit-PAB linker and the cytotoxic payload.[5][] By forming a "hydration shell" around the hydrophobic regions, the PEG4 moiety can shield these areas, reducing intermolecular hydrophobic interactions and thus minimizing aggregation.[5][6] This strategy is crucial for improving the solubility and stability of the ADC.[3][5][]

Q3: How does the Drug-to-Antibody Ratio (DAR) influence aggregation with this linker?

A higher Drug-to-Antibody Ratio (DAR) is strongly correlated with an increased propensity for aggregation.[1][2][3] As more linker-payload molecules are attached to the antibody, the overall surface hydrophobicity of the ADC increases, which amplifies the driving force for intermolecular hydrophobic interactions and subsequent aggregation.[2][3] Optimizing the DAR to a lower average, typically between 2 and 4, is a critical step in balancing therapeutic efficacy with ADC stability.[1][6]

Q4: Can the conjugation process itself contribute to ADC aggregation?

Yes, the conjugation process can significantly impact ADC aggregation. Several factors during conjugation can promote the formation of aggregates:

  • Use of Organic Solvents: Solvents are often required to solubilize the hydrophobic linker-payload, and these can disrupt the native structure of the antibody, leading to aggregation.[3][8]

  • Unfavorable Buffer Conditions: Performing the conjugation at a pH near the antibody's isoelectric point can decrease its solubility and promote aggregation.[1][8] The ionic strength of the buffer can also play a role.[9]

  • High Antibody Concentration: Higher concentrations of the antibody during conjugation can increase the frequency of intermolecular interactions, raising the likelihood of aggregation.[3]

  • Thermal and Physical Stress: Exposure to elevated temperatures or physical stress during the conjugation process can induce conformational changes in the antibody, exposing hydrophobic regions and leading to aggregation.[3]

Q5: What are the consequences of ADC aggregation?

ADC aggregation can have several detrimental effects:

  • Reduced Efficacy: Aggregates may have altered pharmacokinetics and biodistribution, leading to faster clearance from the plasma and reduced targeting of tumor cells.[3]

  • Increased Immunogenicity and Toxicity: Aggregated ADCs can elicit an immune response and may lead to off-target toxicity by being taken up by non-target cells.[3][10] This can result in an accumulation of the drug in organs like the liver and kidneys.[3]

  • Decreased Solubility and Stability: Aggregation lowers the solubility of the ADC, which can lead to precipitation and a reduced shelf life of the drug product.[3]

  • Manufacturing and Cost Issues: The formation of aggregates requires additional purification steps, which can increase manufacturing time and cost, as well as reduce the overall yield of the ADC.[3][8]

Troubleshooting Guide

This guide provides systematic steps to identify and mitigate ADC aggregation during and after the conjugation process.

Problem 1: Significant Aggregation Observed Immediately After Conjugation

Potential Cause Recommended Action Rationale
High Drug-to-Antibody Ratio (DAR) Reduce the molar excess of the linker-payload during the conjugation reaction.A lower DAR reduces the overall hydrophobicity of the ADC, thereby decreasing the driving force for aggregation.[1][2]
Suboptimal Reaction Buffer Screen various conjugation buffers with different pH values and ionic strengths. Histidine and citrate (B86180) buffers are common starting points. Avoid pH values near the antibody's isoelectric point.[1][2]The pH and ionic strength of the buffer can influence the surface charge and colloidal stability of the antibody, with aggregation being more pronounced near the pI.[2][8]
Use of Organic Co-solvents Minimize the percentage of organic co-solvent used to dissolve the linker-payload. Explore the use of more hydrophilic linker-payloads if possible.Organic solvents can denature the antibody, exposing hydrophobic regions and promoting aggregation.[3][8]
High Antibody Concentration Perform the conjugation at a lower antibody concentration.Reducing the concentration of the antibody decreases the likelihood of intermolecular interactions that lead to aggregation.[3]
Solid-Phase Conjugation Consider immobilizing the antibody on a solid support (e.g., affinity resin) during conjugation.This physically separates the antibody molecules, preventing them from aggregating during the conjugation process.[3][8]

Problem 2: ADC Aggregation Increases Over Time During Storage

Potential Cause Recommended Action Rationale
Inappropriate Formulation Buffer Screen various buffer systems to find the optimal pH and ionic strength for your specific ADC. Add stabilizing excipients such as sugars (sucrose, trehalose), amino acids (arginine, histidine), or non-ionic surfactants (polysorbate 20/80).[1][]Excipients can help maintain the conformational stability and solubility of the ADC, preventing aggregation over time.[1][]
Harsh Storage Conditions Store the ADC at recommended temperatures (typically 2-8°C for liquid formulations). Avoid repeated freeze-thaw cycles by aliquoting into single-use volumes. If frozen storage is necessary, use a cryoprotectant.[1]Physical stresses like temperature fluctuations can destabilize the ADC and lead to aggregation.[1][3]
Light Exposure Protect the ADC from light, especially if the payload is photosensitive.Light exposure can cause degradation of the payload and the antibody, leading to aggregation.[3]

Experimental Protocols

Protocol 1: Detection and Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify high molecular weight species (aggregates), monomer, and fragments in an ADC sample.

Methodology:

  • System Preparation:

    • HPLC System: An HPLC or UPLC system equipped with a UV detector.

    • Column: A size exclusion chromatography column suitable for protein separations (e.g., TSKgel G3000SWxl).

    • Mobile Phase: Prepare a suitable mobile phase, typically a phosphate (B84403) or histidine buffer at a physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). Filter and degas the mobile phase.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.

    • Prepare a sample of the unconjugated antibody at the same concentration to serve as a baseline control.

  • Chromatographic Conditions:

    • Flow Rate: Set a flow rate appropriate for the column, typically between 0.5 and 1.0 mL/min.[1][9]

    • Injection Volume: Inject 10-20 µL of the prepared sample.[1][9]

    • Detection: Monitor the eluate using a UV detector at 280 nm.[1][9]

  • Data Analysis:

    • Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total peak area.

Illustrative SEC Data

Sample % Monomer % High Molecular Weight Species (Aggregates)
Unconjugated Antibody99.50.5
ADC (Post-Conjugation)97.22.8
ADC (After 1 month at 4°C)96.53.5
ADC (After 3 freeze-thaw cycles)94.15.9

Note: This data is illustrative and will vary based on the specific antibody, payload, and experimental conditions.

Visualizations

ADC_Aggregation_Pathway cluster_0 Causes cluster_1 Mechanism Hydrophobic_Payload Hydrophobic Payload/Linker Increased_Hydrophobicity Increased Surface Hydrophobicity Hydrophobic_Payload->Increased_Hydrophobicity High_DAR High DAR High_DAR->Increased_Hydrophobicity Conjugation_Stress Conjugation Stressors (pH, Temp, Solvent) Conformational_Change Antibody Conformational Change Conjugation_Stress->Conformational_Change Intermolecular_Interaction Intermolecular Hydrophobic Interactions Increased_Hydrophobicity->Intermolecular_Interaction Conformational_Change->Intermolecular_Interaction Aggregation ADC Aggregation Intermolecular_Interaction->Aggregation

Caption: Key drivers and mechanism of ADC aggregation.

Mitigation_Workflow cluster_conjugation Conjugation Optimization cluster_storage Formulation & Storage Optimization Start ADC Aggregation Observed Identify_Stage Identify Stage of Aggregation Start->Identify_Stage Post_Conjugation Post-Conjugation Identify_Stage->Post_Conjugation Immediate During_Storage During Storage Identify_Stage->During_Storage Over Time Optimize_DAR Optimize DAR Post_Conjugation->Optimize_DAR Formulation_Screen Formulation Screening (Excipients) During_Storage->Formulation_Screen Buffer_Screen Buffer Screening (pH, Ionic Strength) Optimize_DAR->Buffer_Screen Solid_Phase Solid-Phase Conjugation Buffer_Screen->Solid_Phase End Stable ADC Solid_Phase->End Storage_Conditions Optimize Storage Conditions Formulation_Screen->Storage_Conditions Storage_Conditions->End

Caption: Troubleshooting workflow for ADC aggregation.

References

Technical Support Center: Optimizing Val-Cit Linker Stability in Mouse Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of valine-citrulline (Val-Cit) linkers in mouse plasma during antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of payload release for a Val-Cit ADC?

A: The Val-Cit linker is designed for enzymatic cleavage. Upon internalization of the ADC into target tumor cells, it is trafficked to the lysosome.[1] Within the lysosome, proteases, most notably Cathepsin B, recognize and cleave the dipeptide bond between valine and citrulline.[][3][4] This cleavage initiates the release of the cytotoxic payload, often through a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), leading to cancer cell death.[4][5]

Q2: Why is my Val-Cit ADC showing instability in mouse models but not in human plasma?

A: This is a well-documented phenomenon. Val-Cit linkers are generally stable in human plasma but can be unstable in mouse plasma.[6][7] This instability is primarily due to the activity of a specific mouse carboxylesterase, Ces1c, which can prematurely cleave the linker in the bloodstream, leading to off-target toxicity and reduced efficacy.[1][7][8] This enzyme is not present in human plasma, hence the observed stability difference.[6][7]

Q3: What are the common causes of premature payload release from Val-Cit ADCs in circulation?

A: Premature payload release can be caused by several factors:

  • Enzymatic Cleavage: Besides mouse Ces1c, human neutrophil elastase has also been identified as an enzyme capable of cleaving the Val-Cit linker in the bloodstream, which can contribute to off-target toxicities like neutropenia.[1][9]

  • Conjugation Site: The specific site of drug conjugation on the antibody can impact linker stability.[1][6] Linkers attached to more exposed or solvent-accessible sites may be more susceptible to enzymatic degradation.[6]

  • Linker Chemistry: The overall design of the linker-drug construct can influence its stability.[1]

Q4: How does the drug-to-antibody ratio (DAR) affect the stability of a Val-Cit ADC?

A: A higher drug-to-antibody ratio (DAR) can increase the hydrophobicity of the ADC. This increased hydrophobicity can lead to a higher propensity for aggregation, which in turn can lead to rapid clearance from circulation and potential off-target toxicities.[9] While not directly causing linker cleavage, aggregation can reduce the overall stability and therapeutic window of the ADC.

Troubleshooting Guides

Issue 1: High levels of off-target toxicity and poor in vivo efficacy in mouse models.

  • Potential Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase Ces1c.[1][7]

  • Troubleshooting Steps:

    • Modify the Linker: Consider using a modified linker design that is more resistant to Ces1c cleavage. The most common and effective modification is the addition of a glutamic acid residue to the N-terminus of the valine, creating a glutamic acid-valine-citrulline (EVCit) linker.[6][7] This modification has been shown to significantly increase plasma stability in mice without compromising Cathepsin B-mediated cleavage in the lysosome.[6][7] Other modifications, such as adding a 2-hydroxy acetamide (B32628) group at the P3 position, have also shown increased mouse plasma stability.[5]

    • Select an Appropriate Conjugation Site: If possible, choose a conjugation site that is less solvent-exposed to sterically hinder the access of plasma enzymes to the linker.[6]

    • Use a Ces1c Knockout Mouse Model: For preclinical studies, using a Ces1c knockout mouse model can provide a more accurate assessment of ADC efficacy and toxicity in the absence of premature linker cleavage.[8]

Issue 2: ADC demonstrates instability in vitro in mouse plasma assays.

  • Potential Cause: In vitro assay conditions are promoting enzymatic degradation of the Val-Cit linker.

  • Troubleshooting Steps:

    • Confirm Enzyme Activity: Ensure that the mouse plasma used for the in vitro stability assay has not been compromised and retains its enzymatic activity.

    • Include Control Linkers: Test ADCs with more stable linkers (e.g., EVCit) or non-cleavable linkers in parallel to benchmark the stability of your Val-Cit ADC.[7]

    • Use Enzyme Inhibitors: To confirm that the instability is due to enzymatic cleavage, incubate the ADC in mouse plasma with and without broad-spectrum protease or specific carboxylesterase inhibitors.[5]

Issue 3: Hematological toxicity (e.g., neutropenia) is observed in preclinical studies.

  • Potential Cause: Premature payload release due to cleavage of the Val-Cit linker by neutrophil elastase.[1][9]

  • Troubleshooting Steps:

    • Linker Modification: Similar to addressing Ces1c sensitivity, linker modification can enhance stability against neutrophil elastase. The EVCit linker has shown improved resistance to this off-target cleavage.[1]

    • Dose Optimization: Carefully evaluate the dose regimen. Reducing the dose or altering the dosing schedule may help mitigate hematological toxicities while maintaining a therapeutic window.[1]

    • Alternative Linker Technologies: If Val-Cit linker instability remains a significant issue, exploring alternative cleavable linkers (e.g., β-glucuronide linkers) or non-cleavable linkers may be warranted.[1]

Data Presentation

Table 1: Comparative Stability of Different Peptide Linkers in Mouse Plasma

Linker SequenceModificationHalf-life in Mouse PlasmaReference
Val-Cit (VCit)Standard dipeptide~2 days[7]
Ser-Val-Cit (SVCit)P3 position modification~70% loss after 14 days[6]
Glu-Val-Cit (EVCit)P3 position modification with glutamic acid~12 days (almost no cleavage after 14 days)[6][7]
Asp-Val-Cit (DVCit)P3 position modification with aspartic acidHigh stability[10]
Lys-Val-Cit (KVCit)P3 position modification with lysineLess stable than EVCit/DVCit[10]

Experimental Protocols

Protocol 1: In Vitro ADC Stability Assay in Mouse Plasma

This protocol outlines a method to assess the stability of an ADC in mouse plasma over time.

  • Materials:

    • ADC of interest

    • Control ADC (with a known stable linker)

    • Freshly collected or commercially sourced mouse plasma (e.g., BALB/c)

    • Phosphate-buffered saline (PBS)

    • Incubator at 37°C

    • Analytical method for measuring ADC integrity (e.g., LC-MS, ELISA, HIC)[11][12][13]

  • Procedure:

    • Dilute the ADC and control ADC to a final concentration of 1 µM in pre-warmed mouse plasma.

    • Incubate the samples at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of each sample.

    • Immediately stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile (B52724) or by freezing at -80°C).

    • Analyze the samples to determine the percentage of intact ADC remaining. This can be done by measuring the drug-to-antibody ratio (DAR) or by quantifying the released payload.[11]

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This protocol is used to confirm that linker modifications do not negatively impact the intended cleavage mechanism by Cathepsin B.[4]

  • Materials:

    • ADC of interest

    • Recombinant human Cathepsin B

    • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

    • Incubator at 37°C

    • Analytical method for measuring payload release (e.g., HPLC, LC-MS)[4]

  • Procedure:

    • Activate Cathepsin B according to the manufacturer's instructions.

    • In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

    • Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[4]

    • Incubate the reaction at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[4]

    • Stop the reaction by adding a protease inhibitor or by denaturation.

    • Analyze the samples to quantify the amount of released payload.

Visualizations

Cleavage_Pathways cluster_circulation Systemic Circulation (Mouse) cluster_tumor Tumor Cell Lysosome ADC_VCit ADC (Val-Cit Linker) Ces1c Carboxylesterase 1c (Ces1c) ADC_VCit->Ces1c Cleavage ADC_Internalized Internalized ADC ADC_VCit->ADC_Internalized Tumor Targeting & Internalization Free_Payload_Circulation Prematurely Released Payload Ces1c->Free_Payload_Circulation Releases Off_Target_Toxicity Off-Target Toxicity Free_Payload_Circulation->Off_Target_Toxicity Cathepsin_B Cathepsin B ADC_Internalized->Cathepsin_B Cleavage Free_Payload_Tumor Released Payload Cathepsin_B->Free_Payload_Tumor Releases Cell_Death Cancer Cell Death Free_Payload_Tumor->Cell_Death

Caption: Desired vs. Undesired Cleavage of Val-Cit Linkers in Mice.

Experimental_Workflow cluster_stability In Vitro Plasma Stability Assay cluster_cleavage In Vitro Cathepsin B Cleavage Assay ADC_Sample ADC Sample Incubation Incubate at 37°C ADC_Sample->Incubation Mouse_Plasma Mouse Plasma Mouse_Plasma->Incubation Time_Points Collect at Time Points (0, 1, 4, 8, 24h) Incubation->Time_Points Analysis_Stability Analyze Intact ADC (LC-MS, HIC, ELISA) Time_Points->Analysis_Stability ADC_Sample2 ADC Sample Incubation2 Incubate at 37°C ADC_Sample2->Incubation2 Cathepsin_B Activated Cathepsin B Cathepsin_B->Incubation2 Time_Points2 Collect at Time Points (0, 1, 4, 8, 24h) Incubation2->Time_Points2 Analysis_Cleavage Analyze Released Payload (HPLC, LC-MS) Time_Points2->Analysis_Cleavage

Caption: Workflow for In Vitro Stability and Cleavage Assays.

Linker_Modification_Strategy Problem Problem: Val-Cit linker instability in mouse plasma Cause Primary Cause: Cleavage by mouse carboxylesterase Ces1c Problem->Cause Solution Solution: Linker Modification Cause->Solution EVCit Add Glutamic Acid (Glu) at P3 position (EVCit Linker) Solution->EVCit Benefit1 Increased stability in mouse plasma EVCit->Benefit1 Benefit2 Maintained Cathepsin B cleavage in lysosomes EVCit->Benefit2

Caption: Logic for Modifying Val-Cit Linkers for Improved Stability.

References

Technical Support Center: Addressing Off-Target Cleavage of Val-Cit Linkers by Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to the off-target cleavage of valine-citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs) by human neutrophil elastase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of off-target cleavage of Val-Cit linkers by neutrophil elastase?

A1: Human neutrophil elastase (NE), a serine protease, can prematurely cleave the peptide bond between the valine and citrulline residues of the linker in the bloodstream.[1][2][3][4] This off-target cleavage leads to the release of the cytotoxic payload before the ADC reaches the target tumor cell, which can result in systemic toxicity.[1][5] The cleavage typically occurs at the C-terminus of valine.[6]

Q2: What are the consequences of premature payload release by neutrophil elastase?

A2: Premature payload release due to off-target cleavage by neutrophil elastase can lead to several adverse effects, including:

  • Off-target toxicity: The released cytotoxic payload can harm healthy cells, leading to systemic side effects.[1][5]

  • Neutropenia: A significant reduction in neutrophils, a type of white blood cell, has been observed, which is believed to be a result of the toxic effects of the prematurely released payload on neutrophils.[1][7][8][9][10]

  • Reduced therapeutic efficacy: Less of the potent drug reaches the target cancer cells, potentially compromising the anti-tumor efficacy of the ADC.[8]

Q3: My Val-Cit ADC is showing instability and toxicity. How can I confirm if neutrophil elastase is the cause?

A3: To determine if neutrophil elastase is responsible for the instability of your ADC, you can perform an in vitro cleavage assay. This involves incubating your ADC with purified human neutrophil elastase and monitoring for payload release over time using methods like HPLC or mass spectrometry. A significant increase in free payload in the presence of the enzyme would indicate susceptibility.

Q4: What are some alternative linker technologies that are more resistant to neutrophil elastase cleavage?

A4: Several alternative linker designs have been developed to be more resistant to neutrophil elastase cleavage:

  • Glu-Val-Cit (EVCit): While offering improved stability in mouse plasma, this linker has shown susceptibility to neutrophil elastase-mediated degradation.[3][11]

  • Glu-Gly-Cit (EGCit): This tripeptide linker has demonstrated high resistance to cleavage by human neutrophil elastase while maintaining sensitivity to lysosomal proteases like cathepsin B.[3][4][11]

  • Exolinkers: This approach repositions the cleavable peptide linker to the exo-position of the p-aminobenzylcarbamate (PABC) moiety, which can enhance stability and resistance to enzymatic degradation.[2][12]

  • Non-cleavable linkers: These linkers release the payload only after the entire antibody is degraded within the lysosome, offering greater plasma stability.[7][8][10]

Troubleshooting Guide

Issue: High levels of off-target toxicity, particularly neutropenia, are observed in preclinical or clinical studies with a Val-Cit ADC.

  • Potential Cause: Premature cleavage of the Val-Cit linker by human neutrophil elastase.[1][5][8][9][10]

  • Troubleshooting Steps:

    • Confirm Neutrophil Elastase Sensitivity: Conduct an in vitro neutrophil elastase cleavage assay as detailed in the Experimental Protocols section.

    • Analyze Cleavage Products: Use mass spectrometry to identify the cleavage site and confirm that the cleavage is occurring between the valine and citrulline residues.[11]

    • Evaluate Alternative Linkers: If sensitivity is confirmed, consider re-engineering the ADC with a more stable linker, such as the EGCit linker.[3][4][11]

    • Dose Optimization: A careful evaluation of the dosing regimen may help mitigate toxicities while maintaining a therapeutic window.

Data Presentation

Table 1: Comparative Stability of Different ADC Linkers in the Presence of Human Neutrophil Elastase

Linker TypeDescriptionStability against Neutrophil ElastaseKey Findings
Val-Cit (vc) The conventional dipeptide linker.Susceptible to cleavage.[1][7][8][10]Readily cleaved by neutrophil elastase, leading to premature payload release.[8][10]
Glu-Val-Cit (EVCit) A tripeptide linker designed for improved plasma stability.Susceptible to cleavage.[3][11]The addition of glutamic acid does not protect the linker from neutrophil elastase-mediated degradation.[11]
Glu-Gly-Cit (EGCit) A tripeptide linker with a glycine (B1666218) substitution.Highly resistant to cleavage.[3][4][11]The glycine at the P2 position significantly reduces susceptibility to neutrophil elastase.[11]
Exolinker Repositions the cleavable peptide.Resistant to cleavage.[2][5]The payload remains stably attached in the presence of neutrophil elastase.[5]
Non-cleavable e.g., maleimidocaproyl (mc)Not susceptible to cleavage.[7][8][10]Provides high plasma stability as it is not a substrate for proteases.[8][10]

Experimental Protocols

Protocol 1: In Vitro Neutrophil Elastase Cleavage Assay

Objective: To assess the stability of an ADC with a Val-Cit or alternative linker in the presence of purified human neutrophil elastase.

Materials:

  • Test ADC (e.g., Val-Cit ADC, EGCit ADC)

  • Purified human neutrophil elastase (commercially available)

  • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Incubator at 37°C

  • Quenching solution (e.g., 10% Trifluoroacetic acid)

  • Analytical instruments (HPLC, LC-MS)

Procedure:

  • Prepare a reaction mixture containing the test ADC at a final concentration of 1 mg/mL in the assay buffer.

  • Initiate the reaction by adding purified human neutrophil elastase to a final concentration of 20-60 nM.[13][14]

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Immediately stop the enzymatic reaction by adding the quenching solution.

  • Analyze the samples by HPLC or LC-MS to quantify the amount of intact ADC and released payload.

Protocol 2: HPLC Analysis of ADC Cleavage

Objective: To separate and quantify the intact ADC and the released payload from the in vitro cleavage assay.

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C4 reverse-phase column (e.g., Agilent AdvanceBio RP-mAb C4)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the quenched sample from the cleavage assay.

  • Run a linear gradient of Mobile Phase B to elute the intact ADC and the released payload.

  • Monitor the absorbance at 280 nm for the protein (ADC) and at the specific wavelength for the payload if it has a chromophore.

  • Calculate the percentage of intact ADC remaining at each time point by integrating the peak areas.

Protocol 3: Mass Spectrometry Analysis of Cleavage Products

Objective: To identify the cleavage site and confirm the structure of the released payload fragments.

Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation:

  • LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)

Procedure:

  • Separate the components of the quenched sample using an appropriate LC method (similar to the HPLC protocol).

  • Introduce the eluent into the mass spectrometer.

  • Acquire mass spectra in positive ion mode.

  • Analyze the mass spectra to identify the molecular weights of the intact ADC, the cleaved antibody, and the released payload-linker fragment.[11]

  • Use tandem mass spectrometry (MS/MS) to fragment the released payload-linker species to confirm its structure and pinpoint the exact cleavage site.

Visualizations

Off_Target_Cleavage_Pathway cluster_bloodstream Bloodstream cluster_toxicity Systemic Effects ADC Intact Val-Cit ADC Cleavage Off-Target Cleavage (Val-Cit bond) ADC->Cleavage NE Neutrophil Elastase (NE) NE->Cleavage Released_Payload Prematurely Released Payload Cleavage->Released_Payload Cleaved_Ab Cleaved Antibody Cleavage->Cleaved_Ab Off_Target Off-Target Toxicity Released_Payload->Off_Target Neutropenia Neutropenia Released_Payload->Neutropenia Experimental_Workflow cluster_incubation In Vitro Cleavage Assay cluster_analysis Analysis cluster_results Results Start Incubate ADC with Neutrophil Elastase at 37°C Time_Points Collect Samples at Various Time Points Start->Time_Points Quench Quench Reaction Time_Points->Quench HPLC HPLC Analysis (Quantify Intact ADC) Quench->HPLC LCMS LC-MS Analysis (Identify Cleavage Products) Quench->LCMS Data Determine Linker Stability (e.g., Half-life) HPLC->Data LCMS->Data Troubleshooting_Guide Start Experiencing Off-Target Toxicity (e.g., Neutropenia) with Val-Cit ADC? Check_NE Is Neutrophil Elastase (NE) the cause? Start->Check_NE Assay Perform In Vitro NE Cleavage Assay Check_NE->Assay Yes Other_Cause Investigate other causes of toxicity (e.g., payload, target expression) Check_NE->Other_Cause No Is_Cleaved Is the linker cleaved? Assay->Is_Cleaved Solution Consider Alternative Linkers: - EGCit - Exolinker - Non-cleavable Is_Cleaved->Solution Yes Is_Cleaved->Other_Cause No

References

Technical Support Center: Optimizing Payload Release from NH2-PEG4-Val-Cit-PAB-OH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NH2-PEG4-Val-Cit-PAB-OH linker system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of Antibody-Drug Conjugates (ADCs) utilizing this linker.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of payload release for the this compound linker?

A1: The this compound linker is a cleavable linker system designed for targeted drug delivery. The core of its mechanism lies in the valine-citrulline (Val-Cit) dipeptide, which is specifically recognized and cleaved by Cathepsin B, a lysosomal protease.[1] After an Antibody-Drug Conjugate (ADC) binds to its target antigen on a cancer cell, it is internalized through receptor-mediated endocytosis.[2][3] The ADC then traffics to the lysosome, where the acidic environment and high concentration of enzymes, including Cathepsin B, facilitate the cleavage of the Val-Cit bond.[2] This cleavage initiates a self-immolative cascade through the p-aminobenzyl carbamate (B1207046) (PAB) spacer, leading to the clean and traceless release of the cytotoxic payload into the cell's cytoplasm to exert its effect.[3][4][5]

Q2: Why is my ADC constructed with the Val-Cit-PAB linker showing instability in mouse plasma but appears stable in human plasma?

A2: This is a well-documented phenomenon primarily attributed to the presence of a specific enzyme in rodent plasma. Mouse carboxylesterase 1c (Ces1c) is known to prematurely cleave the Val-Cit linker, leading to off-target payload release and reduced efficacy in preclinical mouse models.[6][7][8][9][10][11] Humans possess a homologous enzyme, but its active site is more sterically hindered, making it significantly less likely to hydrolyze the Val-Cit dipeptide.[9] This discrepancy in plasma stability is a critical consideration when evaluating ADCs with this linker in murine models.

Q3: Can the hydrophobicity of the Val-Cit-PAB linker and its payload affect my ADC's performance?

A3: Yes, the inherent hydrophobicity of the Val-Cit-PAB moiety, especially when combined with a hydrophobic payload, can pose significant challenges.[7][12][13] This can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs).[9][10] ADC aggregation can negatively impact its manufacturing feasibility, pharmacokinetics, and potentially lead to rapid clearance from circulation.[10] The inclusion of the hydrophilic PEG4 spacer in the this compound linker is designed to help mitigate these hydrophobicity-related issues.

Q4: What is the "bystander effect" and how does the Val-Cit linker contribute to it?

A4: The bystander effect is the ability of a released cytotoxic payload to kill neighboring, antigen-negative tumor cells.[9] For this to occur, the released payload must be membrane-permeable to diffuse out of the target cell and into adjacent cells. The cleavage of the Val-Cit linker inside a target cancer cell releases the payload, which, if it possesses the ability to cross cell membranes, can then induce a bystander killing effect.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with ADCs utilizing the this compound linker.

Issue 1: Poor in vivo efficacy and high off-target toxicity in mouse models.

  • Possible Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c).[9][10] This leads to systemic release of the payload, reducing the amount of drug that reaches the tumor and increasing toxicity to healthy tissues.

  • Troubleshooting Steps:

    • Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse, rat, and human plasma. A significantly shorter half-life in mouse plasma is indicative of Ces1c susceptibility.

    • Linker Modification: Consider synthesizing a modified linker. The addition of a glutamic acid residue at the P3 position to create a Glu-Val-Cit (EVCit) tripeptide has been shown to significantly enhance stability in mouse plasma by reducing its susceptibility to Ces1c cleavage while maintaining sensitivity to Cathepsin B.[6][9][10]

    • Alternative Preclinical Models: If possible, utilize Ces1c knockout mice for in vivo studies to obtain a more accurate assessment of your ADC's therapeutic window.[9]

Issue 2: Evidence of off-target toxicity, specifically neutropenia, in human cell-based assays or in vivo studies.

  • Possible Cause: Premature payload release mediated by human neutrophil elastase (NE).[7][9][12] NE, an enzyme secreted by neutrophils, can cleave the Val-Cit linker, leading to toxic effects on neutrophils and potentially causing neutropenia.[7][9][12]

  • Troubleshooting Steps:

    • Assess NE Sensitivity: Perform an in vitro enzymatic assay by incubating your ADC with purified human neutrophil elastase and monitor for payload release over time.[9]

    • Linker Modification: Explore linker designs that confer resistance to NE cleavage. For instance, replacing valine with glycine (B1666218) at the P2 position or using a glutamic acid-glycine-citrulline (EGCit) linker has shown increased resistance to both Ces1c and NE.[9]

Issue 3: ADC aggregation observed during formulation or after conjugation.

  • Possible Cause: High hydrophobicity of the linker-payload combination, especially at a high drug-to-antibody ratio (DAR).[9][10]

  • Troubleshooting Steps:

    • Optimize DAR: Evaluate the trade-off between DAR, efficacy, and aggregation. A lower DAR generally results in less aggregation.

    • Incorporate Hydrophilic Spacers: The this compound linker already contains a hydrophilic PEG4 spacer. If aggregation persists, consider longer PEG chains or other hydrophilic moieties in your overall ADC design.

    • Analytical Characterization: Use size-exclusion chromatography (SEC) to detect and quantify aggregation.[14] Hydrophobic interaction chromatography (HIC) can be used to assess the hydrophobicity profile of your ADC and resolve different DAR species.[10][14]

Data Presentation

Table 1: Factors Influencing Val-Cit-PAB Linker Stability

FactorDescriptionImpact on StabilityRecommended Action
Plasma Source Presence of specific enzymes in different species.Mouse plasma contains Ces1c, leading to premature cleavage.[9][10]Use human plasma for in vitro stability studies or Ces1c knockout mice for in vivo studies.[9]
Neutrophil Elastase A human enzyme that can cleave the Val-Cit bond.[7][9][12]Can lead to off-target toxicity (neutropenia).[9]Assess NE sensitivity and consider linker modifications (e.g., EGCit).[9]
Hydrophobicity Combined hydrophobicity of the linker and payload.Can cause ADC aggregation, especially at high DARs.[9][10]Optimize DAR, utilize hydrophilic spacers (like the built-in PEG4), and consider less hydrophobic payloads.
Linker Sequence Amino acid sequence adjacent to the cleavage site.Can be modified to enhance stability against specific enzymes.Consider Glu-Val-Cit (EVCit) for mouse plasma stability or Glu-Gly-Cit (EGCit) for broader stability.[9]

Table 2: Analytical Methods for Payload Release Assessment

Analytical MethodPurposeTypical Output
LC-MS/MS Quantification of free payload in biological matrices.[15][16][]Concentration of released payload over time.
Reversed-Phase HPLC (RP-HPLC) Separation and quantification of the ADC, free payload, and other species.[14][16]Chromatograms showing the relative abundance of different species.
Hydrophobic Interaction Chromatography (HIC) Determination of drug-to-antibody ratio (DAR) and assessment of hydrophobicity.[14]Resolution of different DAR species.
Size-Exclusion Chromatography (SEC) Detection and quantification of ADC aggregation or fragmentation.[14]Percentage of monomer, aggregate, and fragment.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma from different species.

  • Materials:

    • ADC construct

    • Human, mouse, and rat plasma (citrate-anticoagulated)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • Acetonitrile for protein precipitation

    • Centrifuge

    • LC-MS/MS system

  • Methodology:

    • Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from each species in separate microcentrifuge tubes.[16]

    • Incubate the samples at 37°C.

    • At specified time points (e.g., 0, 6, 24, 48, 72 hours), withdraw an aliquot from each sample.[9][16]

    • Immediately precipitate plasma proteins by adding a 3-fold excess of cold acetonitrile.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.[16]

    • Analyze the supernatant for the presence of the released free payload using a validated LC-MS/MS method.[16]

  • Data Analysis: Quantify the amount of released payload at each time point and express it as a percentage of the total conjugated payload at time zero.

Protocol 2: Enzymatic Cleavage Assay with Cathepsin B

  • Objective: To confirm the susceptibility of the Val-Cit linker to its intended cleavage enzyme, Cathepsin B.

  • Materials:

    • ADC construct

    • Recombinant human Cathepsin B

    • Activation buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.0)

    • Reaction buffer (e.g., 100 mM sodium acetate, pH 5.5)

    • Protease inhibitor (e.g., E-64) or quenching solution (e.g., acetonitrile)

    • RP-HPLC or LC-MS/MS system

  • Methodology:

    • Activate Cathepsin B by pre-incubating it in the activation buffer at 37°C for 15 minutes.

    • In a separate tube, dilute the ADC to the desired final concentration (e.g., 10 µM) in the reaction buffer.

    • Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture (final enzyme concentration typically in the nanomolar range, e.g., 20 nM).[2]

    • Incubate the reaction at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Stop the reaction by adding a protease inhibitor or by denaturing the enzyme with a quenching solution.[16]

    • Analyze the reaction mixture for the released payload using RP-HPLC or LC-MS/MS.

  • Data Analysis: Determine the rate and extent of payload release over time.

Visualizations

ADC_Internalization_and_Cleavage ADC ADC Payload_Released Released Payload Cytotoxicity Bystander Effect & Apoptosis Payload_Released->Cytotoxicity 5. Cellular Effect Lysosome Lysosome (pH 4.5-5.5) Lysosome->Payload_Released 4. Cathepsin B Cleavage of Val-Cit Antigen_Binding Antigen Binding on Cell Surface Endocytosis Receptor-Mediated Endocytosis Antigen_Binding->Endocytosis 2. Internalization Endosome Early/Late Endosome Endocytosis->Endosome Endosome->Lysosome 3. Trafficking & Fusion

Caption: Intended pathway of ADC internalization and lysosomal payload release.

Troubleshooting_ValCit_Instability cluster_mouse In Mouse Models cluster_human In Human Systems cluster_general General Issue Poor_Efficacy Observation: Poor Efficacy & High Toxicity Ces1c_Cleavage Cause: Premature Cleavage by Ces1c Poor_Efficacy->Ces1c_Cleavage Solution_EVCit Solution: Use Glu-Val-Cit (EVCit) Linker Ces1c_Cleavage->Solution_EVCit Neutropenia Observation: Neutropenia NE_Cleavage Cause: Premature Cleavage by Neutrophil Elastase Neutropenia->NE_Cleavage Solution_EGCit Solution: Use Glu-Gly-Cit (EGCit) Linker NE_Cleavage->Solution_EGCit Aggregation Observation: ADC Aggregation Hydrophobicity Cause: High Hydrophobicity (Linker/Payload/DAR) Aggregation->Hydrophobicity Solution_PEG_DAR Solution: Optimize DAR & Utilize PEG Spacer Hydrophobicity->Solution_PEG_DAR

Caption: Troubleshooting common issues with Val-Cit-PAB linkers.

References

Technical Support Center: Scaling Up ADC Production with NH2-PEG4-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scaling up of Antibody-Drug Conjugate (ADC) production using the NH2-PEG4-Val-Cit-PAB-OH linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of each component in the this compound linker?

A: Each part of this linker is designed for a specific function in the ADC:

  • NH2 (Amino Group): This is the reactive handle on the linker. It needs to be activated or coupled to a payload that has a reactive group for conjugation to the antibody.

  • PEG4 (Polyethylene Glycol): The PEG4 moiety is a hydrophilic spacer. Its primary role is to increase the solubility of the ADC, which is crucial for mitigating the aggregation often caused by hydrophobic payloads and the Val-Cit-PAB component. This improved solubility can lead to better pharmacokinetics and potentially allow for a higher drug-to-antibody ratio (DAR).

  • Val-Cit (Valine-Citrulline): This dipeptide sequence is the cleavable element of the linker. It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. This ensures that the cytotoxic payload is released preferentially inside the target cancer cells.

  • PAB (p-aminobenzyl carbamate): The PAB group acts as a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB moiety spontaneously decomposes, releasing the unmodified active payload into the cytoplasm of the cancer cell.

Q2: We are observing significant aggregation of our ADC during and after conjugation. What are the potential causes and how can we troubleshoot this?

A: Aggregation is a common challenge with Val-Cit-PAB based ADCs due to the hydrophobicity of this linker-payload system. The PEG4 component in your linker is intended to reduce this, but aggregation can still occur, especially at larger scales.

Potential Causes:

  • High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic linker-payloads per antibody increases the overall hydrophobicity of the ADC, making aggregation more likely.

  • Local High Concentrations of Linker-Payload: During the conjugation reaction, poor mixing can lead to localized high concentrations of the hydrophobic linker-payload, initiating aggregation.

  • Suboptimal Buffer Conditions: The pH and ionic strength of the conjugation and formulation buffers can significantly impact ADC stability. Aggregation is often more pronounced near the antibody's isoelectric point.

  • Storage and Handling: Freeze-thaw cycles, exposure to light, and mechanical stress from vigorous mixing can all contribute to aggregation.

Troubleshooting Strategies:

  • Optimize the DAR: Aim for a lower, more homogeneous DAR (e.g., 2 or 4). This can be achieved by reducing the molar excess of the linker-payload during conjugation and by using site-specific conjugation methods if possible.

  • Controlled Addition and Mixing: Add the linker-payload solution slowly and with gentle, continuous mixing to the antibody solution to avoid localized high concentrations.

  • Buffer Screening: Screen a panel of buffers with varying pH and ionic strengths to find the optimal conditions for your specific ADC. Histidine and citrate (B86180) buffers are common starting points.

  • Formulation Optimization: Evaluate the use of stabilizing excipients in your formulation.

  • Careful Handling and Storage: Store the ADC in appropriate conditions, protected from light, and avoid repeated freeze-thaw cycles. Handle solutions gently to minimize mechanical stress.

Q3: Our ADC shows good stability in human plasma but is rapidly cleared in mouse models. Why is this happening and what can be done?

A: This is a well-documented phenomenon for ADCs containing the Val-Cit linker. The instability in mouse plasma is primarily due to the activity of a specific mouse carboxylesterase, Ces1c, which can prematurely cleave the linker in the bloodstream. This enzyme is not present in human plasma, hence the observed difference in stability.

Troubleshooting and Mitigation:

  • In Vitro Plasma Stability Assays: Conduct these assays early in your development process to confirm Ces1c-mediated cleavage. A significantly shorter half-life in mouse plasma compared to human plasma is a strong indicator.

  • Linker Modification: If mouse studies are critical for your preclinical development, consider linker modifications to improve stability against Ces1c.

  • Alternative Preclinical Models: If feasible, consider using preclinical models that are more predictive of human pharmacokinetics for Val-Cit containing ADCs.

Q4: We are struggling to achieve a consistent Drug-to-Antibody Ratio (DAR) during scale-up. What factors should we investigate?

A: Achieving a consistent DAR is a critical quality attribute for any ADC. Variability in DAR can lead to inconsistent efficacy and toxicity.

Factors to Investigate:

  • Conjugation Chemistry: The choice of conjugation chemistry (e.g., cysteine-based vs. lysine-based) has a major impact on DAR homogeneity. Cysteine-based conjugation, especially with engineered cysteines, generally provides more control over the DAR than lysine-based conjugation, which can result in a heterogeneous mixture of ADC species.

  • Reaction Parameters: Inconsistent reaction parameters such as temperature, pH, reaction time, and the molar ratio of linker-payload to antibody can all lead to DAR variability.

  • Antibody Reduction (for Cysteine Conjugation): Incomplete or variable reduction of the antibody's interchain disulfide bonds will result in a non-uniform number of available conjugation sites.

  • Purification Process: The purification process must be robust and capable of consistently removing unconjugated antibody and free linker-payload without selectively removing certain ADC species.

  • Analytical Methods: Ensure that your analytical methods for DAR determination, such as Hydrophobic Interaction Chromatography (HIC), are validated and performing consistently.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low Conjugation Efficiency Incomplete antibody reduction (for cysteine conjugation).Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the reduction time and temperature.
Inactive linker-payload.Verify the purity and reactivity of the linker-payload construct before conjugation.
Steric hindrance.If using a bulky payload, consider a longer PEG spacer to improve accessibility to the conjugation site.
High Levels of Unconjugated Antibody Post-Purification Inefficient conjugation reaction.See "Low Conjugation Efficiency" above.
Inadequate purification method.Optimize the purification process (e.g., tangential flow filtration, chromatography) to effectively separate the ADC from unconjugated antibody.
Presence of Free Payload in Final Product Incomplete removal during purification.Enhance the purification steps. Tangential Flow Filtration (TFF) is often used for this purpose.[1][2]
Linker instability during processing or storage.Review the buffer conditions and storage temperature to ensure they are optimal for linker stability.
Batch-to-Batch Variability in ADC Performance Inconsistent DAR.See FAQ Q4 for troubleshooting DAR variability.
Variable levels of aggregation.See FAQ Q2 for troubleshooting aggregation.
Inconsistent levels of process-related impurities.Characterize and set specifications for process-related impurities and ensure the manufacturing process consistently meets these specifications.

Experimental Protocols

Protocol 1: Cysteine-Based Antibody Conjugation (Representative)

This protocol describes a general method for conjugating a maleimide-activated payload to an antibody via reduced cysteine residues. The this compound linker must first be conjugated to the payload and then activated with a maleimide (B117702) group.

1. Antibody Reduction:

  • Start with the antibody in a suitable buffer (e.g., PBS with EDTA, pH 7.0-7.5).

  • Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution. The molar excess of TCEP will depend on the desired number of reduced disulfide bonds.

  • Incubate at 37°C for 1-2 hours.

  • Remove the excess reducing agent using a desalting column.

2. Conjugation Reaction:

  • Dissolve the maleimide-activated linker-payload in a co-solvent like DMSO.

  • Add the dissolved linker-payload to the reduced antibody solution. The molar excess of the linker-payload should be optimized to achieve the target DAR.

  • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

3. Quenching and Purification:

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimides.

  • Purify the ADC using size-exclusion chromatography or tangential flow filtration to remove unconjugated linker-payload and other small molecules.

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates) in the ADC sample.

  • Column: A suitable SEC column for protein analysis (e.g., Agilent AdvanceBio SEC 300Å).

  • Mobile Phase: A buffer that minimizes secondary interactions between the ADC and the stationary phase. A common mobile phase is 150 mM sodium phosphate, pH 7.0. For more hydrophobic ADCs, the addition of an organic modifier like isopropanol (B130326) may be necessary to reduce non-specific binding.[3]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.

  • Data Analysis: Integrate the peak areas corresponding to the aggregate, monomer, and any fragment peaks. Calculate the percentage of each species.

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR Determination

Objective: To separate the different drug-loaded species of the ADC and calculate the average DAR.

  • Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0.

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. The exact gradient profile will need to be optimized for the specific ADC.

  • Flow Rate: Typically 0.8-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). The weighted average DAR is calculated using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100

Protocol 4: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

  • Incubation: Incubate the ADC in plasma from the relevant species (e.g., mouse, rat, human) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 6, 24, 48, 72 hours).

  • Sample Processing: At each time point, stop the reaction and analyze the samples. This can be done by quantifying the amount of released payload in the plasma supernatant by LC-MS, or by capturing the ADC (e.g., with Protein A beads) and determining the average DAR by HIC or LC-MS.

  • Data Analysis: Plot the average DAR or the concentration of released payload over time to determine the stability of the ADC.

Protocol 5: Cathepsin B Cleavage Assay

Objective: To confirm that the Val-Cit linker is efficiently cleaved by its target enzyme, Cathepsin B.

  • Reaction Mixture: Prepare a reaction mixture containing the ADC in an appropriate assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT).

  • Enzyme Addition: Initiate the reaction by adding purified Cathepsin B enzyme.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: Take aliquots at various time points and stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

  • Analysis: Analyze the samples by LC-MS to quantify the amount of released payload.

  • Data Analysis: Plot the amount of released payload over time to determine the cleavage kinetics.

Data Presentation

Table 1: Impact of DAR on ADC Aggregation (Illustrative Data)

Average DAR % Aggregation (Val-Cit-PAB ADC) % Aggregation (PEG4-Val-Cit-PAB ADC)
2< 1%< 0.5%
43-5%1-2%
68-12%4-6%
8> 20%10-15%

Note: This is illustrative data. Actual values will vary depending on the specific antibody, payload, and experimental conditions.

Table 2: Comparative Plasma Stability of Different Linkers (Illustrative Data)

Linker Type Half-life in Human Plasma (hours) Half-life in Mouse Plasma (hours)
Val-Cit-PAB> 150~ 20
PEG4-Val-Cit-PAB> 150~ 25
Non-cleavable> 200> 200

Note: This is illustrative data compiled from typical observations in the field.

Visualizations

ADC_Production_Workflow cluster_upstream Upstream Processing cluster_conjugation Conjugation cluster_downstream Downstream Processing cluster_qc Quality Control mAb_production Monoclonal Antibody (mAb) Production mAb_purification mAb Purification mAb_production->mAb_purification reduction Antibody Reduction (for Cysteine Conjugation) mAb_purification->reduction conjugation Conjugation with Activated Linker-Payload reduction->conjugation quenching Quenching conjugation->quenching purification Purification (e.g., TFF, Chromatography) quenching->purification formulation Formulation purification->formulation dar_analysis DAR Analysis (HIC) purification->dar_analysis aggregation_analysis Aggregation Analysis (SEC) purification->aggregation_analysis purity_analysis Purity and Impurity Analysis purification->purity_analysis potency_assay In Vitro Potency Assay formulation->potency_assay final_adc Final ADC Product formulation->final_adc linker_payload This compound + Payload Activation linker_payload->conjugation ADC_Intracellular_Pathway cluster_cell Target Cancer Cell adc ADC binding Binding adc->binding receptor Tumor Antigen Receptor receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome early_endosome->late_endosome lysosome Lysosome late_endosome->lysosome cleavage Cathepsin B Cleavage of Val-Cit lysosome->cleavage payload_release Payload Release cleavage->payload_release cytotoxicity Payload Binds Target (e.g., Tubulin) -> Apoptosis payload_release->cytotoxicity

References

Technical Support Center: Optimizing Val-Cit-PAB Linker Properties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrophobicity of Valine-Citrulline-p-aminobenzyl (Val-Cit-PAB) linkers in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: Why is my ADC with a Val-Cit-PAB linker showing aggregation?

The Val-Cit-PAB linker, particularly the p-aminobenzyl carbamate (B1207046) (PABC) moiety, is inherently hydrophobic. When conjugated to a hydrophobic payload, it increases the overall hydrophobicity of the ADC. This can lead to intermolecular interactions and aggregation, especially at higher drug-to-antibody ratios (DAR).[]

Q2: How can I reduce the hydrophobicity of my Val-Cit-PAB linker?

There are several effective strategies to mitigate the hydrophobicity of Val-Cit-PAB linkers:

  • Incorporate Hydrophilic Spacers: Introducing hydrophilic polymers like polyethylene (B3416737) glycol (PEG) into the linker structure can shield the hydrophobic components and improve solubility.

  • Add Charged Amino Acids: Incorporating a charged amino acid like glutamic acid to create a tripeptide linker (e.g., Glu-Val-Cit) can significantly increase hydrophilicity and stability.[2]

  • Use Alternative Dipeptides: Replacing the Val-Cit dipeptide with a more hydrophilic alternative, such as Val-Ala, has been shown to reduce aggregation.[3][]

Q3: Will modifying the linker affect the efficacy of my ADC?

Modifications to the linker are designed to improve its physicochemical properties without compromising the ADC's potency. However, it is crucial to empirically validate the efficacy of the modified ADC. Studies have shown that hydrophilic modifications, when designed correctly, can maintain or even improve the therapeutic index by enhancing plasma stability and tumor accumulation.[2][5] For instance, ADCs with hydrophilic linkers have demonstrated potent in vitro cytotoxicity, often with IC50 values in the picomolar to low nanomolar range.[6][7][8]

Q4: What is the "bystander effect" and how is it influenced by linker hydrophobicity?

The bystander effect is the ability of a released cytotoxic payload to kill neighboring antigen-negative tumor cells.[][9] This requires the payload to be cell-permeable. Generally, more hydrophobic payloads exhibit a better bystander effect. However, excessive hydrophobicity in the linker-payload can lead to aggregation and reduced systemic exposure, limiting the payload's ability to reach neighboring cells. Therefore, a balance must be struck. Modifying the linker to be more hydrophilic can improve the ADC's overall properties, and if the released payload itself has sufficient permeability, a bystander effect can still be achieved.

Troubleshooting Guides

Problem 1: High levels of aggregation observed after conjugation.
Potential CauseTroubleshooting StepsRationale
High Linker-Payload Hydrophobicity 1. Incorporate a PEG spacer: Synthesize a linker with a discrete PEG chain (e.g., PEG4, PEG8, PEG12). 2. Add a charged amino acid: Synthesize a Glu-Val-Cit tripeptide linker.PEG creates a hydration shell around the hydrophobic components, reducing intermolecular interactions.[5] Glutamic acid introduces a negative charge, significantly increasing hydrophilicity.
High Drug-to-Antibody Ratio (DAR) 1. Optimize conjugation conditions: Reduce the molar excess of the linker-payload during the conjugation reaction. 2. Use site-specific conjugation methods: This can help achieve a more homogenous DAR of 2 or 4.A lower DAR reduces the overall hydrophobicity of the ADC, decreasing the tendency for aggregation.[2]
Suboptimal Formulation 1. Screen different buffers: Evaluate buffers such as histidine or citrate (B86180) at various pH values. 2. Include excipients: Test the addition of stabilizers like sucrose, trehalose, or arginine.The formulation can significantly impact ADC stability. Moving the pH away from the antibody's isoelectric point can enhance colloidal stability. Excipients can help prevent aggregation.
Problem 2: Poor in vivo efficacy and rapid clearance of the ADC in mouse models.
Potential CauseTroubleshooting StepsRationale
Premature Linker Cleavage 1. Incorporate a glutamic acid residue: The Glu-Val-Cit linker has shown increased stability in mouse plasma by reducing susceptibility to cleavage by mouse carboxylesterase 1c (Ces1c).[2] 2. Consider alternative dipeptides: Val-Ala linkers can exhibit improved pharmacokinetics.[3][]The Val-Cit linker is known to be susceptible to premature cleavage by mouse Ces1c, which is not present in human plasma. This leads to off-target payload release and reduced efficacy.[2]
Hydrophobicity-driven Clearance 1. Increase linker hydrophilicity: Implement PEGylation or add a charged amino acid as described in Problem 1.Highly hydrophobic ADCs are more prone to rapid clearance by the liver. Increasing hydrophilicity can prolong circulation time.[2]

Quantitative Data Summary

The following tables summarize the impact of hydrophilic modifications on key ADC parameters.

Table 1: Comparison of Hydrophobicity and Aggregation of Modified Linkers

Linker TypeCalculated AlogP of Linker-PayloadAggregation (%)Notes
mc-Val-Cit-PAB-MMAE4.79[10]Up to 1.80% (DAR ~7)[3]Standard hydrophobic linker.
Val-Ala based ADCLower than Val-CitNo obvious increase in dimeric peak (DAR ~7)[3]Val-Ala is more hydrophilic than Val-Cit.
Pyrophosphate-based linkerSignificantly lowerMitigates aggregation potential[3]The phosphate (B84403) groups markedly improve hydrophilicity.
PEGylated LinkerDecreases with PEG lengthSignificantly reducedPEG chains shield the hydrophobic payload.
Glu-Val-Cit LinkerLower than Val-CitReducedThe glutamic acid residue increases hydrophilicity.

Data is compiled from multiple sources and specific values can vary based on the full linker-payload structure and experimental conditions.

Table 2: In Vitro Potency of ADCs with Modified Linkers

ADC with Linker TypeTarget Cell LineIC50 (pM)
Adcetris® (Val-Cit)Karpas-29916[6]
ADC with Cyclodextrin-Glu-Val-Cit LinkerKarpas-29916 - 34[6]
ADC with β-galactosidase-cleavable linkerHER2+ cells8.8[3]
ADC with Val-Cit linkerHER2+ cells14.3[3]
Sulfatase-cleavable linker ADCHER2+ cells61 and 111[3]
Val-Ala containing ADCHER2+ cells92[3]

IC50 values are highly dependent on the antibody, payload, and target cell line.

Experimental Protocols

Protocol 1: Synthesis of a Glu(OtBu)-Val-Cit-PAB Linker

This protocol outlines the solid-phase synthesis of a protected Glu-Val-Cit-PAB linker.

  • Resin Preparation: Start with a pre-loaded Fmoc-PAB resin or couple p-aminobenzyl alcohol to a suitable resin.

  • Amino Acid Coupling (Citrulline):

    • Swell the resin in dimethylformamide (DMF).

    • Deprotect the Fmoc group using 20% piperidine (B6355638) in DMF.

    • Couple Fmoc-Cit-OH using a coupling agent like HBTU/HOBt or HATU in the presence of a base such as DIPEA.

  • Amino Acid Coupling (Valine):

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-Val-OH using the same coupling method.

  • Amino Acid Coupling (Glutamic Acid):

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-Glu(OtBu)-OH. The t-butyl protecting group on the glutamic acid side chain prevents side reactions.

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the linker and remove the t-butyl protecting group.

    • Precipitate the crude linker in cold diethyl ether.

  • Purification: Purify the linker by reverse-phase HPLC.

Protocol 2: General Procedure for ADC PEGylation

This protocol provides a general workflow for conjugating a PEGylated linker to an antibody.

  • Antibody Preparation:

    • If conjugating to cysteines, partially reduce the antibody using a reducing agent like TCEP or DTT to expose free thiol groups.

    • Buffer exchange the antibody into a suitable conjugation buffer (e.g., PBS with EDTA, pH 7.0-7.5).

  • Linker-Payload Preparation:

    • Synthesize or obtain a maleimide-activated PEGylated Val-Cit-PAB payload.

    • Dissolve the linker-payload in a co-solvent like DMSO.

  • Conjugation:

    • Add the linker-payload solution to the antibody solution with gentle mixing. Use a specific molar excess to target the desired DAR.

    • Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-4 hours).

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purification:

    • Remove unconjugated linker-payload and other small molecules using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Further purification to separate different DAR species can be achieved using hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX).[][12]

Protocol 3: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)

SEC is a standard method to quantify the percentage of high molecular weight species (aggregates).

  • Instrumentation: Use an HPLC system equipped with a UV detector and an appropriate SEC column for protein analysis.

  • Mobile Phase: An aqueous buffer such as phosphate-buffered saline (PBS) is typically used.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the SEC column. The monomeric ADC will elute as the main peak, with aggregates eluting earlier and fragments eluting later.

  • Quantification: Integrate the peak areas to determine the percentage of monomer, aggregates, and fragments.

Visualizations

Workflow for Reducing Val-Cit-PAB Hydrophobicity

G cluster_problem Problem Identification cluster_solutions Modification Strategies cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization problem High Hydrophobicity of Val-Cit-PAB ADC (Aggregation, Poor PK) peg PEGylation (Incorporate PEG Spacer) problem->peg Solution 1 glu Tripeptide Approach (Add Glutamic Acid) problem->glu Solution 2 dipeptide Alternative Dipeptide (e.g., Val-Ala) problem->dipeptide Solution 3 synth Synthesize Modified Linker-Payload peg->synth glu->synth dipeptide->synth conjugate Conjugate to Antibody synth->conjugate aggregation Assess Aggregation (SEC, DLS) conjugate->aggregation potency Evaluate In Vitro Potency (Cell Viability Assay) conjugate->potency pk In Vivo Pharmacokinetics conjugate->pk

Caption: Workflow for addressing the hydrophobicity of Val-Cit-PAB linkers.

ADC Internalization and Payload Release Pathway

G cluster_cell Target Cancer Cell ADC 1. ADC Binding (Antibody binds to antigen) Endosome 2. Internalization (Receptor-mediated endocytosis) ADC->Endosome Lysosome 3. Lysosomal Trafficking Endosome->Lysosome Cleavage 4. Linker Cleavage (Cathepsin B) Lysosome->Cleavage Release 5. Payload Release Cleavage->Release Target 6. Target Engagement (e.g., Microtubule disruption) Release->Target Bystander Bystander Effect (Payload diffuses to neighboring cells) Release->Bystander If permeable Death 7. Cell Death (Apoptosis) Target->Death

Caption: Mechanism of action for an ADC with a cleavable Val-Cit-PAB linker.

References

Technical Support Center: Enhancing the In Vivo Stability of Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the premature release of drugs from Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs) in vivo.

Troubleshooting Guides

This section addresses common issues encountered during preclinical and clinical development of ADCs featuring Val-Cit linkers.

Issue 1: Rapid ADC Clearance and Poor Exposure in Mouse Xenograft Models

Question: We are observing rapid clearance and low exposure of our Val-Cit linked ADC in our mouse xenograft model, leading to reduced efficacy. What are the likely causes and how can we troubleshoot this?

Answer:

Rapid clearance of Val-Cit ADCs in mice is a frequently observed issue, primarily due to premature cleavage of the linker in mouse plasma.[1][2][3][4] This leads to off-target toxicity and diminished therapeutic efficacy.

Potential Causes:

  • Linker Instability in Mouse Plasma: The Val-Cit linker is highly susceptible to cleavage by the mouse carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma but not in human plasma.[1][2][3][4] This results in the premature release of the payload before the ADC can reach the target tumor cells.

  • High Hydrophobicity: Val-Cit linkers, especially when conjugated with hydrophobic payloads like MMAE, increase the overall hydrophobicity of the ADC.[4] This can lead to aggregation and subsequent rapid clearance by the liver.

  • High Drug-to-Antibody Ratio (DAR): A high DAR can exacerbate hydrophobicity and lead to faster clearance.[4]

Troubleshooting and Optimization Strategies:

  • Assess Linker Stability: Conduct an in vitro plasma stability assay to compare the stability of your ADC in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[4]

  • Modify the Linker:

    • Incorporate a Glutamic Acid Residue: Adding a glutamic acid at the P3 position to create a glutamic acid-valine-citrulline (EVCit or Glu-Val-Cit) tripeptide linker has been shown to significantly increase stability in mouse plasma by reducing susceptibility to Ces1c.[1][2][5]

    • Consider Alternative Dipeptides: The valine-alanine (Val-Ala) linker is less hydrophobic than Val-Cit and can improve pharmacokinetics, particularly with lipophilic payloads.

  • Reduce Hydrophobicity:

    • Switch to a More Hydrophilic Linker: As mentioned, the Val-Ala linker is a less hydrophobic alternative.

    • Incorporate Hydrophilic Spacers: PEGylation of the linker can improve solubility and shield the hydrophobic payload.

    • Utilize Hydrophilic Payloads: If the project allows, selecting a less hydrophobic cytotoxic agent can mitigate this issue.

  • Optimize DAR: Aim for a lower, more homogeneous DAR (e.g., 2 or 4). Site-specific conjugation methods can help achieve a uniform DAR and reduce the proportion of highly hydrophobic, high-DAR species.[4]

Issue 2: Evidence of Off-Target Toxicity, Specifically Neutropenia, in Preclinical or Clinical Studies

Question: Our Val-Cit ADC is showing signs of off-target toxicity, particularly neutropenia, in our studies. What is the potential mechanism and how can we address this?

Answer:

Neutropenia is a known off-target toxicity associated with some Val-Cit-containing ADCs.[3][5][6][7] This is often attributed to the premature release of the cytotoxic payload in the bloodstream, which can then harm healthy cells, including neutrophils.

Potential Cause:

  • Cleavage by Human Neutrophil Elastase (NE): Human neutrophil elastase, a serine protease secreted by neutrophils, can cleave the Val-Cit linker, leading to the release of the free drug.[3][5][6][7][8] This can result in direct toxicity to neutrophils and their precursors, causing neutropenia.

Troubleshooting and Mitigation Strategies:

  • Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase. Monitor for the release of the payload over time to confirm susceptibility.

  • Linker Modification:

    • Introduce NE-Resistant Sequences: Replacing valine with amino acids less preferred by neutrophil elastase can confer resistance. For example, the glutamic acid-glycine-citrulline (EGCit) tripeptide linker has been shown to be resistant to NE-mediated degradation while maintaining sensitivity to lysosomal cathepsins.[5]

  • Consider Alternative Payloads: If linker modification is not feasible, evaluate a different payload with a wider therapeutic window to mitigate the toxic effects of any premature release.

  • Explore Novel Linker Designs: Advanced linker technologies, such as "Exo-Linkers" which reposition the cleavable peptide, can enhance stability and reduce susceptibility to off-target enzymatic cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of cleavage for a Val-Cit linker?

A1: The Val-Cit linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[9][10] Following the internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. The acidic environment of the lysosome (pH 4.5-5.5) is optimal for Cathepsin B activity, which cleaves the peptide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[9][10][11] This initiates a cascade that results in the release of the active cytotoxic payload inside the cancer cell.

Q2: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?

A2: This discrepancy is a well-documented phenomenon primarily due to the presence of carboxylesterase 1c (Ces1c) in mouse plasma.[1][2][3][4] This enzyme is capable of hydrolyzing the Val-Cit dipeptide, leading to premature drug release. Ces1c is not present in human plasma, which is why Val-Cit linkers generally exhibit high stability in human circulation.[1][2][3][4] This species-specific instability is a critical consideration for the preclinical evaluation of Val-Cit ADCs in rodent models.

Q3: How does the drug-to-antibody ratio (DAR) affect the stability of a Val-Cit ADC?

A3: A higher DAR, particularly with hydrophobic linker-payloads, increases the overall hydrophobicity of the ADC. This can lead to a greater propensity for aggregation.[4] Aggregated ADCs can be rapidly cleared from circulation, primarily by the liver, leading to poor pharmacokinetics and reduced efficacy. Therefore, optimizing the DAR, often to a value between 2 and 4, is a common strategy to strike a balance between potency and stability.

Q4: Are there alternative cleavable linkers that are more stable in mouse plasma?

A4: Yes, several strategies have been developed to create more stable cleavable linkers for use in mouse models. The most prominent is the glutamic acid-valine-citrulline (EVCit) linker, which shows significantly enhanced stability in mouse plasma due to its resistance to Ces1c cleavage.[1][2][5] Other approaches include using alternative dipeptides like valine-alanine (Val-Ala), which is less hydrophobic, or exploring novel linker architectures.

Data Presentation

Table 1: Comparative Stability of Val-Cit and Modified Val-Cit Linkers in Plasma

Linker TypeKey ModificationStability in Human PlasmaStability in Mouse PlasmaPrimary Off-Target Cleavage Enzyme (Mouse)
Val-Cit (VCit) Standard DipeptideHigh (Half-life > 200 days)[12]Low (Significant cleavage)[1][2][3][4]Carboxylesterase 1c (Ces1c)[1][2][3][4]
Glu-Val-Cit (EVCit) Addition of Glutamic Acid at P3High (No significant degradation after 28 days)[1]High (Almost no cleavage after 14 days)[1]Resistant to Ces1c[1][2][5]
Ser-Val-Cit (SVCit) Addition of Serine at P3HighModerate (Lost ~70% of payload after 14 days)[1]Carboxylesterase 1c (Ces1c)

Table 2: Half-life of ADCs with Different Linkers in Mouse Plasma

ADC LinkerHalf-life in Mouse PlasmaReference
VCit ADC~2 days[13]
EVCit ADC~12 days[13]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC with a Val-Cit or modified linker in plasma from different species (e.g., human, mouse, rat).

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Human, mouse, and rat plasma (e.g., K2-EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instruments for ADC quantification (e.g., LC-MS, ELISA, HIC)

  • Quenching solution (e.g., cold PBS or specific buffer to stop degradation)

Methodology:

  • Preparation: Pre-warm plasma and ADC solutions to 37°C.

  • Incubation: Spike the test ADC into the plasma of each species to a final concentration of 1 mg/mL in separate tubes. Include a control where the ADC is spiked into PBS to assess inherent stability.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately stop the reaction by diluting the aliquot in a cold quenching solution.

  • Analysis: Analyze the samples to determine the concentration of intact ADC remaining. This can be done by:

    • LC-MS: To measure the average DAR over time.

    • ELISA: To quantify the total antibody and the antibody-conjugated drug.

    • HIC (Hydrophobic Interaction Chromatography): To assess changes in the DAR distribution.

  • Data Analysis: Plot the percentage of intact ADC remaining versus time for each plasma species. Calculate the half-life (t½) of the ADC in each matrix. A significantly shorter half-life in mouse plasma compared to human plasma indicates instability due to enzymes like Ces1c.[4][14]

Protocol 2: Lysosomal Cleavage Assay

Objective: To confirm that the Val-Cit or modified linker can be efficiently cleaved by its target lysosomal protease, Cathepsin B.

Materials:

  • Test ADC

  • Purified human Cathepsin B enzyme

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 5 mM DTT)

  • Incubator at 37°C

  • Quenching solution (to stop the enzymatic reaction, e.g., by pH shift or addition of a protease inhibitor)

  • Analytical instruments for payload quantification (e.g., LC-MS, HPLC)

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the test ADC at a final concentration of ~10 µM in the assay buffer.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified Cathepsin B. Include a negative control without the enzyme.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

  • Quenching: Immediately stop the reaction in the aliquots by adding the quenching solution.

  • Analysis: Analyze the samples to quantify the amount of released payload using a suitable method like LC-MS or HPLC.

  • Data Analysis: Plot the concentration of the released payload against time to determine the rate of enzymatic cleavage.

Protocol 3: Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of aggregates in an ADC preparation.

Materials:

  • ADC sample

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)[15][16]

  • HPLC or UPLC system with a UV detector

  • Mobile phase (e.g., aqueous buffer such as sodium phosphate (B84403) with or without an organic modifier like isopropanol (B130326) for hydrophobic ADCs)[15][17]

Methodology:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Chromatography:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject the ADC sample onto the column.

    • Run the separation using an isocratic flow of the mobile phase.

  • Detection: Monitor the eluent at a suitable wavelength (e.g., 280 nm) using a UV detector.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times (aggregates elute earlier).

    • Integrate the peak areas for each species.

    • Calculate the percentage of aggregates by dividing the sum of the aggregate peak areas by the total peak area of all species and multiplying by 100.[15][16][17][18][19]

Visualizations

Intended_Cleavage_Pathway ADC ADC in Circulation (Stable) TumorCell Target Tumor Cell ADC->TumorCell Binding Internalization Receptor-Mediated Endocytosis TumorCell->Internalization Lysosome Lysosome (pH 4.5-5.5) Internalization->Lysosome Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB Cleavage Val-Cit Linker Cleavage CathepsinB->Cleavage Enzymatic Action PayloadRelease Payload Release Cleavage->PayloadRelease Self-immolation Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis Premature_Cleavage_Mouse ADC_Mouse Val-Cit ADC in Mouse Plasma Ces1c Mouse Carboxylesterase 1c (Ces1c) ADC_Mouse->Ces1c PrematureCleavage Premature Linker Cleavage Ces1c->PrematureCleavage Enzymatic Cleavage FreePayload_Mouse Free Payload (Off-Target) PrematureCleavage->FreePayload_Mouse Toxicity_Efficacy Increased Toxicity Reduced Efficacy FreePayload_Mouse->Toxicity_Efficacy Premature_Cleavage_Human ADC_Human Val-Cit ADC in Human Plasma Neutrophil Neutrophil ADC_Human->Neutrophil NE Neutrophil Elastase (NE) Neutrophil->NE Secretion PrematureCleavage_NE Premature Linker Cleavage NE->PrematureCleavage_NE Enzymatic Cleavage FreePayload_Human Free Payload (Off-Target) PrematureCleavage_NE->FreePayload_Human Neutropenia Neutropenia FreePayload_Human->Neutropenia Experimental_Workflow_Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result ADC_Sample ADC Sample Incubate Incubate at 37°C ADC_Sample->Incubate Plasma Mouse/Human Plasma Plasma->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench Reaction Timepoints->Quench Quantify Quantify Intact ADC (LC-MS, ELISA, HIC) Quench->Quantify HalfLife Calculate Half-life (t½) Quantify->HalfLife

References

Technical Support Center: Enhancing the Therapeutic Window of Val-Cit ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Val-Cit containing Antibody-Drug Conjugates (ADCs). Our goal is to help you enhance the therapeutic window of your ADCs by providing practical guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit the therapeutic window of Val-Cit ADCs?

The therapeutic window of Val-Cit ADCs is primarily limited by off-target toxicities, which can stem from several factors:

  • Premature Payload Release: The Val-Cit linker, while designed for cleavage by Cathepsin B in tumor cells, can be prematurely cleaved in systemic circulation.[1][2] In preclinical mouse models, this is often due to the activity of carboxylesterase 1c (Ces1c).[3][4] In humans, neutrophil elastase can also cleave the linker, leading to the release of the cytotoxic payload into the bloodstream and potential damage to healthy tissues, particularly hematopoietic cells.[1][2]

  • Hydrophobicity and Aggregation: Val-Cit linkers, especially when conjugated with hydrophobic payloads like MMAE, increase the overall hydrophobicity of the ADC.[1][3] This can lead to aggregation, which in turn can cause rapid clearance by the liver and increase the risk of immunogenicity.[3][5]

  • High Drug-to-Antibody Ratio (DAR): A high DAR, while potentially increasing potency, also increases the hydrophobicity of the ADC, exacerbating aggregation and rapid clearance issues.[1][3]

  • The "Bystander Effect" in Healthy Tissues: If a membrane-permeable payload is released prematurely in circulation, it can diffuse into and kill healthy bystander cells, contributing to off-target toxicity.[1]

Q2: We are observing rapid clearance and poor exposure of our Val-Cit ADC in our mouse xenograft model. What are the potential causes and how can we troubleshoot this?

Rapid clearance of Val-Cit ADCs in mouse models is a common issue, primarily due to the instability of the Val-Cit linker in mouse plasma.[3][4]

Potential Causes:

  • Linker Instability in Mouse Plasma: The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma but not in human plasma.[3][4] This leads to premature release of the payload before the ADC can reach the tumor.

  • High Hydrophobicity: As mentioned, the hydrophobicity of the linker-payload can lead to aggregation and rapid clearance by the liver.[3]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases hydrophobicity and can accelerate clearance.[3]

Troubleshooting Strategies:

  • Assess Linker Stability: Conduct an in vitro plasma stability assay to compare the stability of your ADC in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[3]

  • Modify the Linker:

    • Incorporate a Glutamic Acid Residue: Adding a glutamic acid at the P3 position to create a glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) tripeptide linker has been shown to significantly increase stability in mouse plasma by reducing susceptibility to Ces1c.[3][6]

    • Consider Alternative Linkers: Explore other linker technologies that exhibit greater stability in mouse plasma, such as Val-Ala linkers or non-cleavable linkers.[5][7]

  • Optimize the Drug-to-Antibody Ratio (DAR): Aim for a lower, more homogeneous DAR (e.g., 2 or 4) to reduce hydrophobicity-driven clearance.[3] Site-specific conjugation methods can help achieve a uniform DAR.

  • Increase Hydrophilicity: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to mask the hydrophobicity of the payload and improve solubility and plasma stability.[5]

Q3: Our Val-Cit ADC is showing signs of aggregation. How can we address this?

ADC aggregation is a critical issue that can negatively impact efficacy, pharmacokinetics, and safety.[5] It is often linked to the hydrophobicity of the linker-payload combination.

Potential Causes:

  • Hydrophobic Linker and Payload: The p-aminobenzyl carbamate (B1207046) (PABC) moiety in the Val-Cit linker contributes to its hydrophobicity.[3] When combined with a hydrophobic payload, this can lead to aggregation, especially at higher DARs.

  • High DAR: Increasing the number of hydrophobic linker-payloads per antibody increases the overall hydrophobicity and propensity for aggregation.[3][5]

Troubleshooting Strategies:

  • Characterize Aggregation: Use size exclusion chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates) in your ADC preparation.[8]

  • Reduce Hydrophobicity:

    • Switch to a More Hydrophilic Linker: Consider the Val-Ala linker, which is less hydrophobic than Val-Cit and has been shown to reduce aggregation, allowing for higher DARs.[5][9]

    • Incorporate Hydrophilic Spacers: PEGylation of the linker can improve solubility.[5]

    • Utilize Hydrophilic Payloads: If the project allows, select a less hydrophobic cytotoxic agent.[3]

  • Optimize DAR: A lower DAR will generally result in less aggregation.[3] Evaluate the trade-off between DAR, efficacy, and aggregation in your specific model.

  • Formulation Development: Explore different buffer conditions (e.g., pH, excipients) to identify a formulation that minimizes aggregation and maintains stability.[5]

Q4: We are concerned about off-target toxicity with our Val-Cit ADC. What are the contributing factors and mitigation strategies?

Off-target toxicity is a major dose-limiting factor for ADCs and often stems from premature payload release.[1]

Contributing Factors:

  • Premature Linker Cleavage: Besides mouse Ces1c, human neutrophil elastase can also cleave the Val-Cit linker, leading to the release of the cytotoxic payload in the bloodstream.[1][2]

  • The "Bystander Effect" in Healthy Tissues: If a membrane-permeable payload is released prematurely, it can diffuse into and kill healthy bystander cells.[1]

Mitigation Strategies:

  • Enhance Linker Stability:

    • Linker Modification: Use more stable linkers like Glu-Val-Cit or explore novel designs that are less susceptible to cleavage by non-target proteases.[3][6] A cyclobutane-1,1-dicarboxamide (B1604724) (cBu)-Cit linker shows increased selectivity for Cathepsin B.[7]

  • Payload Selection:

    • Consider Membrane Permeability: To limit off-target effects where a bystander effect is not desired, a less membrane-permeable payload could be advantageous.[1]

  • Non-cleavable Linkers: If appropriate for the payload's mechanism of action, a non-cleavable linker, which releases the payload only after lysosomal degradation of the antibody, can minimize off-target release.[1]

Troubleshooting Guides

Problem 1: Unexpectedly high toxicity and low efficacy in preclinical mouse models.

This is a common indicator of premature payload release due to the instability of the Val-Cit linker in rodent plasma.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected in vivo results.

Problem 2: High levels of aggregation observed after bioconjugation or during storage.

Aggregation can be caused by the hydrophobicity of the linker-payload, the conjugation process, or the formulation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ADC aggregation.

Data Summary Tables

Table 1: Comparison of Different Linker Technologies

Linker TypePlasma StabilityBystander EffectKey AdvantagesKey Disadvantages
Val-Cit Moderate; unstable in mouse plasma[3][4]Yes (with permeable payloads)[1]Well-established; effective intracellular cleavage[]Prone to premature cleavage and hydrophobicity-driven aggregation[1][3]
Val-Ala Higher than Val-Cit[7]Yes (with permeable payloads)Less hydrophobic than Val-Cit, allowing for higher DARs with less aggregation[5][9]May have different cleavage kinetics compared to Val-Cit.
Glu-Val-Cit (EVCit) High; stable in mouse plasma[6]Yes (with permeable payloads)Overcomes mouse plasma instability of Val-Cit[3][6]May still be susceptible to human neutrophil elastase.[11]
cBu-Cit HighYes (with permeable payloads)Increased selectivity for Cathepsin B cleavage[7]Newer technology with less clinical data.
Non-cleavable Very High[1]No/LimitedMinimizes off-target toxicity from premature release[1]Requires full antibody degradation for payload release, potentially less effective for some payloads.

Table 2: Impact of DAR on ADC Properties

Drug-to-Antibody Ratio (DAR)EfficacyHydrophobicityAggregation PropensityPlasma Clearance
Low (e.g., 2) ModerateLowLowSlower
High (e.g., 8) HighHighHighFaster[3]

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload release in plasma from different species (e.g., mouse, rat, human).

Methodology:

  • Incubate the ADC at a final concentration of approximately 1 mg/mL in plasma (mouse and human) at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction mixture.

  • Immediately stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with an internal standard).

  • Process the samples to precipitate plasma proteins (e.g., centrifugation).

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload and/or by affinity capture LC-MS to measure the average DAR over time.

  • Calculate the half-life of the ADC in each plasma source. A significantly shorter half-life in mouse plasma compared to human plasma suggests Ces1c-mediated cleavage.[3]

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC preparation.

Methodology:

  • Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.

  • Prepare the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Inject a defined volume of the prepared sample onto the column.

  • Monitor the elution profile using UV absorbance at 280 nm.

  • Integrate the peak areas corresponding to aggregates (eluting first), the monomer, and any fragments (eluting last) to calculate the percentage of each species.[8]

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for Hydrophobicity Assessment

Objective: To assess the relative hydrophobicity of an ADC and resolve different DAR species.

Methodology:

  • Equilibrate a HIC column (e.g., Tosoh TSKgel Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

  • Dilute the ADC sample in the high-salt mobile phase.

  • Inject the ADC sample onto the column.

  • Elute the bound proteins using a decreasing salt gradient (i.e., increasing percentage of a low-salt mobile phase).

  • Monitor the elution profile using UV absorbance at 280 nm.

  • A longer retention time indicates increased hydrophobicity. HIC can also be used to resolve different DAR species, with higher DAR species typically eluting later.[3]

Visualizing Key Concepts

cluster_0 Intended ADC Action (Tumor Microenvironment) cluster_1 Off-Target Toxicity Pathways ADC_circ ADC in Circulation Tumor_cell Tumor Cell ADC_circ->Tumor_cell Targeting Internalization Internalization Tumor_cell->Internalization Lysosome Lysosome Internalization->Lysosome Cathepsin_B Cathepsin B Lysosome->Cathepsin_B Payload_release Payload Release Cathepsin_B->Payload_release Cleavage of Val-Cit Linker Apoptosis Tumor Cell Apoptosis Payload_release->Apoptosis ADC_circ_off ADC in Circulation Premature_cleavage Premature Cleavage ADC_circ_off->Premature_cleavage Ces1c Mouse Ces1c Premature_cleavage->Ces1c Neutrophil_elastase Human Neutrophil Elastase Premature_cleavage->Neutrophil_elastase Free_payload Free Payload in Circulation Ces1c->Free_payload Neutrophil_elastase->Free_payload Healthy_cell Healthy Bystander Cell Free_payload->Healthy_cell Uptake Toxicity Off-Target Toxicity Healthy_cell->Toxicity

Caption: Intended vs. premature cleavage of Val-Cit ADCs.

References

Technical Support Center: Addressing Maleimide Linkage Instability in ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the instability of the thiol-maleimide linkage in Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of instability for the thiol-maleimide linkage in ADCs?

A1: The thiosuccinimide linkage, formed from the reaction of a thiol (from a cysteine residue on the antibody) and a maleimide (B117702), is susceptible to two main competing reactions in vivo:

  • Retro-Michael Reaction: This is a reversible degradation pathway where the thiosuccinimide adduct reverts to the original thiol and maleimide.[1][2] This deconjugation can lead to premature release of the drug-linker payload. The released maleimide-payload can then react with other thiol-containing molecules in the body, such as serum albumin, leading to off-target toxicity and reduced therapeutic efficacy.[3][4]

  • Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis, which involves opening the ring to form a stable maleamic acid thioether.[1] This ring-opened form is no longer susceptible to the retro-Michael reaction, resulting in a stable and irreversible linkage.[2][5] However, the hydrolysis rate for traditional N-alkylmaleimides is often too slow to effectively compete with the rapid retro-Michael reaction under physiological conditions.[1]

Q2: My ADC is showing significant payload loss in plasma stability assays. What is the likely cause?

A2: Significant payload loss in plasma is most often attributed to the retro-Michael reaction, which leads to deconjugation of the linker-payload from the antibody.[1][2] This process is a major contributor to the instability of many ADCs that use conventional maleimide chemistry.[6] The released payload can then bind to other circulating proteins like albumin, causing off-target toxicities.[3]

Q3: What are "self-hydrolyzing" or "next-generation" maleimides and how do they improve stability?

A3: Self-hydrolyzing maleimides are advanced reagents designed to accelerate the hydrolysis of the thiosuccinimide ring immediately after conjugation.[2] They often incorporate strategically positioned basic groups, such as an amino group, that act as intramolecular catalysts to speed up the ring-opening reaction at physiological pH.[2][7] This rapid and controlled conversion to the stable, ring-opened maleamic acid form effectively prevents the undesirable retro-Michael reaction, leading to significantly enhanced ADC stability, improved antitumor activity, and a better safety profile in vivo.[2][7] Other next-generation maleimides, like dibromomaleimides, can re-bridge reduced disulfide bonds, forming a stable covalent linkage that is also resistant to deconjugation.[1]

Q4: Can the conjugation site on the antibody affect the stability of the thiol-maleimide linkage?

A4: Yes, the specific location of the cysteine residue on the antibody plays a critical role in the stability of the linkage.[1] The local chemical microenvironment, such as the presence of nearby positively charged amino acid residues, can promote rapid hydrolysis of the thiosuccinimide ring, thereby limiting payload loss from thiol-exchange reactions.[3] Conversely, some sites may be more prone to the retro-Michael reaction.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem: Premature Drug Release in Plasma Stability Studies
  • Possible Cause: The thiol-maleimide linkage is undergoing the retro-Michael reaction, leading to payload loss.[8]

  • Troubleshooting Steps:

    • Confirm and Quantify Payload Loss: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze ADC samples after incubation in plasma at various time points.[1] This will allow you to identify and quantify the different Drug-to-Antibody Ratio (DAR) species and confirm the rate of deconjugation.[1]

    • Implement a Stabilization Strategy:

      • Post-conjugation Hydrolysis: After the conjugation step, adjust the pH of the ADC solution to 8.5-9.0 and incubate to promote hydrolysis of the succinimide ring.[1][5] It is crucial to monitor this process by LC-MS to confirm conversion to the stable ring-opened form while being mindful of potential antibody aggregation at higher pH.[1]

      • Switch to a More Stable Linker: Synthesize the ADC using a next-generation maleimide, such as a self-hydrolyzing maleimide or a dibromomaleimide, which are designed to create a more stable linkage.[1][2]

      • Explore Alternative Chemistries: Consider alternative linker technologies that are not susceptible to thiol exchange, such as those based on sulfones, which have shown improved stability in human plasma compared to maleimide conjugates.[1][9]

Problem: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
  • Possible Cause: Incomplete reaction, side reactions during conjugation, or inadequate purification.

  • Troubleshooting Steps:

    • Optimize Reaction pH: The reaction between thiols and maleimides is most efficient and specific at a pH between 6.5 and 7.5.[1] At pH values above 7.5, maleimides can begin to react with amines (e.g., lysine (B10760008) residues), leading to product heterogeneity.[1]

    • Control Molar Ratio: Use a sufficient molar excess of the maleimide-functionalized linker-payload to drive the conjugation reaction to completion. However, avoid large excesses which can lead to non-specific reactions and make purification more difficult.[1]

    • Ensure Complete Disulfide Reduction: When conjugating to native cysteines from reduced interchain disulfides, ensure complete and controlled reduction using an appropriate agent like TCEP or DTT. Incomplete reduction will result in a lower-than-expected DAR.[1]

    • Improve Purification: Implement a robust purification method, such as size exclusion chromatography (SEC) or affinity chromatography, to effectively remove unreacted linker-payload and other impurities that can interfere with DAR analysis.[1]

Problem: ADC Aggregation Observed Post-Conjugation or During Storage
  • Possible Cause: The conjugation of hydrophobic payloads can increase the overall hydrophobicity of the ADC, leading to aggregation.[9] Formulation conditions, such as pH and lack of stabilizing excipients, can also contribute.[10]

  • Troubleshooting Steps:

    • Quantify Aggregation: Use Size Exclusion Chromatography (SEC) to determine the percentage of high molecular weight species (aggregates) in your ADC preparation.[11]

    • Optimize Formulation Buffer: Screen different buffer conditions for storage. Slightly acidic buffers with low ionic strength and the addition of stabilizing excipients like polysorbates are often effective.[10]

    • Consider Linker Hydrophilicity: If aggregation persists, consider designing a linker with increased hydrophilicity (e.g., by incorporating PEG motifs) to help offset the hydrophobicity of the payload.[2]

Data Presentation

Table 1: Comparison of Maleimide Linker Stabilization Strategies
StrategyDescriptionAdvantagesDisadvantages
Conventional Maleimide Standard N-alkyl maleimide conjugated to a cysteine thiol.[6]Well-established, rapid, and selective reaction chemistry.[2]Prone to retro-Michael reaction, leading to premature payload release and potential off-target toxicity.[2][3]
Post-Conjugation Hydrolysis ADC is incubated at a basic pH (e.g., 8.5-9.0) after conjugation to force the hydrolysis of the thiosuccinimide ring.[1][5]Simple method to improve stability of existing maleimide-based ADCs.[5]Requires careful optimization; high pH can potentially lead to antibody aggregation or degradation.[1]
Self-Hydrolyzing Maleimides Maleimides engineered with internal catalytic groups (e.g., basic amines) to accelerate ring hydrolysis at neutral pH.[2][7]Rapidly forms a stable, irreversible bond under physiological conditions, improving in vivo stability and efficacy.[7]Requires synthesis of specialized linker-payloads.
Dibromomaleimides Reagents that re-bridge reduced interchain disulfide bonds, forming a stable, covalent linkage.[1]Creates a highly stable, irreversible linkage that is not susceptible to the retro-Michael reaction.[1]Specific to disulfide re-bridging applications.
Alternative Chemistries (e.g., Sulfones) Utilizes different chemical reactions for conjugation, such as the reaction of a sulfone with a thiol.[9]Forms a stable thioether bond that is resistant to thiol exchange in plasma.[9]May have different reaction kinetics and require different optimization compared to maleimide chemistry.
Table 2: Overview of Analytical Techniques for ADC Characterization
TechniqueAbbreviationPrincipleKey Applications
Liquid Chromatography-Mass Spectrometry LC-MSSeparates ADC species by chromatography and measures their mass-to-charge ratio.Determining average DAR, identifying different drug-loaded species, confirming payload loss in stability assays.[1][12]
Hydrophobic Interaction Chromatography HICSeparates molecules based on hydrophobicity under non-denaturing conditions.Standard method for determining average DAR and drug load distribution for cysteine-conjugated ADCs.[13][14]
Reversed-Phase Liquid Chromatography RPLCSeparates molecules based on hydrophobicity under denaturing conditions.Estimates average DAR by analyzing the separated heavy and light chains of the antibody.[13]
Size Exclusion Chromatography SECSeparates molecules based on their size.Quantifying ADC aggregates (high molecular weight species) and fragments.[11]
UV-Vis Spectrophotometry UV-VisMeasures absorbance at specific wavelengths to determine concentrations of the antibody and the drug.A simple and convenient method for calculating the average DAR.[13][]

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of an ADC in plasma.[16][17]

  • Preparation: Thaw frozen plasma (e.g., human, mouse, rat) from the species of interest at 37°C. Centrifuge to remove any cryoprecipitates.

  • Incubation: Spike the ADC into the plasma at a defined concentration. Also, prepare a control sample by spiking the ADC into a buffer (e.g., PBS) to monitor stability outside of a biological matrix.[18] Incubate all samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.[16] Immediately stop any further reaction by freezing the sample at -80°C until analysis.

  • ADC Capture: Thaw the samples and capture the ADC from the plasma matrix using immunoaffinity beads (e.g., Protein A/G magnetic beads).[12][16]

  • Washing & Elution: Wash the beads multiple times with a wash buffer (e.g., PBS) to remove unbound plasma proteins. Elute the captured ADC from the beads using a low-pH elution buffer.[12]

  • Analysis: Analyze the purified ADC from each time point by LC-MS to determine the average DAR and the distribution of different DAR species over time.[16] This data will reveal the rate of payload loss.

Protocol 2: Determination of Average DAR by LC-MS

This protocol describes the analysis of an ADC to determine its average DAR.[19][20]

  • Sample Preparation (Reduced Analysis):

    • To analyze the light and heavy chains separately, the ADC sample is reduced.

    • Incubate the ADC (e.g., at 1 mg/mL) with a reducing agent such as 10-50 mM Dithiothreitol (DTT) at 37°C for 30 minutes.[1][20]

  • Sample Preparation (Intact Analysis):

    • For intact mass analysis, simply dilute the ADC sample in a buffer compatible with LC-MS (e.g., 0.1% formic acid in water) to a final concentration of ~1 mg/mL.[19]

  • LC-MS Analysis:

    • Inject the prepared sample onto an appropriate LC column (e.g., a reversed-phase C4 column).[19]

    • Elute the ADC species using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).[1]

    • Acquire mass spectra across the entire elution profile using a high-resolution mass spectrometer.[19]

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different species (e.g., light chain, heavy chain, heavy chain + 1 drug, etc.).

    • Integrate the peak areas from the chromatogram corresponding to each species.

    • Calculate the weighted average DAR using the relative abundance of each drug-conjugated species.[20]

Visualizations

G cluster_main Instability Pathways of Thiol-Maleimide Linkage Reactants Antibody-SH + Maleimide-Payload Thiosuccinimide Thiosuccinimide Adduct (Unstable) Reactants->Thiosuccinimide Conjugation (Michael Addition) RetroMichael Deconjugated Antibody-SH + Maleimide-Payload Thiosuccinimide->RetroMichael Retro-Michael Reaction (Reversible) Hydrolysis Hydrolyzed Ring-Opened Adduct (Stable) Thiosuccinimide->Hydrolysis Hydrolysis (Irreversible) AlbuminExchange Albumin-Payload Adduct (Off-Target Toxicity) RetroMichael->AlbuminExchange Thiol Exchange (e.g., with Albumin-SH)

Caption: Mechanism of maleimide linker instability and stabilization.

G cluster_workflow Workflow: ADC Plasma Stability Assay Start Spike ADC into Plasma Incubate Incubate at 37°C Start->Incubate Timepoints Collect Aliquots at Time Points (0-168h) Incubate->Timepoints Capture Immunoaffinity Capture of ADC Timepoints->Capture Wash Wash to Remove Plasma Proteins Capture->Wash Elute Elute ADC Wash->Elute Analyze Analyze by LC-MS Elute->Analyze Data Determine Average DAR vs. Time Analyze->Data

Caption: Experimental workflow for an ADC plasma stability assay.

G cluster_troubleshooting Troubleshooting Logic for ADC Instability Problem Observed Problem: Payload Loss or Inconsistent DAR Check1 Is payload loss observed in plasma? Problem->Check1 Check2 Is DAR inconsistent between batches? Problem->Check2 Cause1 Likely Cause: Retro-Michael Reaction Check1->Cause1 Yes Solution1 Solution: 1. Post-conjugation hydrolysis 2. Use next-gen maleimide 3. Explore alternative linkers Cause1->Solution1 Cause2 Likely Cause: Suboptimal Conjugation Check2->Cause2 Yes Solution2 Solution: 1. Optimize pH (6.5-7.5) 2. Control molar ratios 3. Ensure complete reduction Cause2->Solution2

Caption: Troubleshooting decision tree for common ADC instability issues.

References

Technical Support Center: Optimization of NH2-PEG4-Val-Cit-PAB-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of conjugation conditions for NH2-PEG4-Val-Cit-PAB-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound linker?

A: this compound is a versatile linker commonly used in the development of Antibody-Drug Conjugates (ADCs). It incorporates several key features:

  • Val-Cit Dipeptide: A cathepsin B-cleavable sequence, designed to release the conjugated payload specifically within the lysosomal compartment of target tumor cells.[1][2]

  • PAB (p-aminobenzyl) Spacer: A self-immolative group that ensures the efficient release of the payload in its active form after the cleavage of the Val-Cit linker.[2]

  • PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer that can improve the solubility and pharmacokinetic properties of the resulting conjugate.[3][4]

  • Terminal Functional Groups: The primary amine (NH2) and hydroxyl (OH) groups at opposite ends of the linker allow for flexible conjugation strategies to both the antibody and the cytotoxic payload.

Q2: What are the common conjugation chemistries used with this linker?

A: The terminal functional groups of this linker allow for two primary conjugation strategies:

  • Amine (NH2) Conjugation: The primary amine on the PEG spacer can be conjugated to a pre-activated molecule, such as a payload containing an N-hydroxysuccinimide (NHS) ester. This forms a stable amide bond.

  • Hydroxyl (OH) Conjugation: The hydroxyl group on the PAB moiety can be activated (e.g., to a p-nitrophenyl carbonate) to react with an amine-containing payload or antibody.

Q3: My Val-Cit ADC shows instability in mouse models but appears stable in human plasma. Why is this happening?

A: This is a well-documented issue. The Val-Cit linker is susceptible to premature cleavage by mouse carboxylesterase Ces1c, an enzyme present in mouse plasma but not in human plasma.[5][6] This can lead to premature payload release, resulting in off-target toxicity and reduced efficacy in murine models.[5][6]

Q4: How can I improve the stability of my Val-Cit ADC in preclinical mouse models?

A: To address the instability caused by mouse Ces1c, you can:

  • Modify the Linker: Consider adding a glutamic acid residue to the N-terminus of the valine to create a glutamic acid-valine-citrulline (EVCit) linker. This modification has been shown to significantly increase plasma stability in mice.[5]

  • Use an Alternative Preclinical Model: If linker modification is not feasible, using Ces1c knockout mice can provide a more accurate assessment of your ADC's performance.[5]

Q5: I am observing neutropenia and other hematological toxicities in my preclinical studies. What could be the cause?

A: Besides cleavage by mouse-specific enzymes, the Val-Cit linker can also be cleaved by human neutrophil elastase in the bloodstream.[2][5] This premature payload release can lead to off-target toxicities, including damage to healthy hematopoietic cells, which may manifest as neutropenia.[2][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the conjugation of this compound.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Conjugation Efficiency 1. Inefficient Activation of Functional Groups: Incomplete conversion of the hydroxyl group on the PAB spacer or the carboxyl group on the payload to an active ester (e.g., NHS ester).2. Suboptimal Reaction pH: The pH of the conjugation buffer can significantly impact the reactivity of the amine group on the PEG spacer.[]3. Steric Hindrance: The conjugation site on the antibody or payload may be sterically hindered, preventing efficient access for the linker.[2]4. Hydrolysis of Activated Esters: NHS esters are susceptible to hydrolysis, especially in aqueous buffers.1. Optimize Activation: Ensure complete activation using a sufficient excess of activating reagents and appropriate reaction times. Confirm activation using techniques like NMR or mass spectrometry if possible.2. Adjust Reaction pH: For NHS ester reactions with the amine group, maintain a pH of 8.0-8.5.[]3. Evaluate Conjugation Site: If possible, select a more solvent-accessible conjugation site on the antibody.[5]4. Minimize Hydrolysis: Prepare activated esters fresh and add them to the reaction mixture promptly. Use anhydrous solvents like DMSO or DMF to dissolve the activated linker before adding it to the aqueous reaction buffer.[8]
ADC Aggregation 1. Hydrophobicity: The Val-Cit-PAB moiety can be hydrophobic, and when combined with a hydrophobic payload, it can lead to aggregation, especially at high Drug-to-Antibody Ratios (DARs).[1][6]2. High DAR: A high number of conjugated linkers and payloads per antibody increases the overall hydrophobicity and can promote aggregation.[6]1. Optimize DAR: Aim for a lower, more homogenous DAR. A DAR of 2 to 4 is often a good starting point.[9]2. Formulation Optimization: Include excipients like polysorbate 20 or sucrose (B13894) in the final formulation to help prevent aggregation.3. Analytical Characterization: Use size-exclusion chromatography (SEC) to monitor for aggregation during and after the conjugation process.
Premature Payload Release (In Vitro) 1. Linker Instability: The Val-Cit linker may be susceptible to cleavage by proteases present in the cell culture medium or serum supplements.2. Non-specific Esterase Activity: Some cell lines may secrete esterases that can cleave parts of the linker or the payload itself if it contains an ester bond.1. Use Protease-Free Reagents: Ensure all buffers and media are sterile and free of contaminating proteases.2. Conduct Stability Studies: Incubate the ADC in the relevant cell culture medium (with and without serum) and analyze for payload release over time using HPLC or mass spectrometry.
Heterogeneous Drug-to-Antibody Ratio (DAR) 1. Non-specific Conjugation: Traditional conjugation methods, such as targeting lysine (B10760008) residues, can result in a heterogeneous mixture of ADCs with varying DARs.[9]2. Inconsistent Reaction Conditions: Variations in temperature, pH, or reaction time can lead to inconsistent conjugation efficiency and therefore, variable DARs.1. Site-Specific Conjugation: If possible, utilize site-specific conjugation techniques to achieve a more homogenous DAR. This may involve engineering specific cysteine residues or using enzymatic conjugation methods.[9]2. Precise Control of Reaction Parameters: Maintain tight control over all reaction parameters. Perform small-scale optimization experiments to determine the ideal conditions before scaling up.3. Purification: Use techniques like hydrophobic interaction chromatography (HIC) to separate ADC species with different DARs.[9]

Experimental Protocols

General Protocol for Conjugation of this compound to a Payload with a Carboxylic Acid

This protocol describes the activation of a payload's carboxylic acid to an NHS ester, followed by conjugation to the amine group of the linker.

1. Activation of Payload: a. Dissolve the payload containing a carboxylic acid in an anhydrous solvent like DMF or DMSO. b. Add N,N'-Disuccinimidyl carbonate (DSC) or a mixture of N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent (e.g., EDC). c. Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

2. Conjugation Reaction: a. Dissolve the this compound linker in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 8.0-8.5. b. Add the activated payload solution to the linker solution. The molar ratio of activated payload to linker should be optimized, but a starting point of 1.5:1 can be used. c. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

3. Purification: a. Purify the resulting payload-linker conjugate using reverse-phase HPLC.

General Protocol for Conjugation of a Payload-Linker Construct to an Antibody via Lysine Residues

This protocol assumes the payload is already attached to the linker and the linker has been activated with an NHS ester.

1. Antibody Preparation: a. Buffer exchange the antibody into a conjugation buffer (e.g., PBS at pH 8.0-8.5). The buffer should be free of primary amines (e.g., Tris).[8] b. Adjust the antibody concentration to 2-10 mg/mL.

2. Conjugation Reaction: a. Dissolve the NHS-activated payload-linker construct in anhydrous DMSO to prepare a stock solution.[] b. Add the desired molar excess of the payload-linker stock solution to the antibody solution with gentle mixing. c. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice.[8]

3. Quenching and Purification: a. Quench the reaction by adding a quenching reagent like Tris buffer or glycine (B1666218) to a final concentration of 50-100 mM to consume any unreacted NHS esters.[8] b. Purify the ADC using size-exclusion chromatography (e.g., a G-25 column) to remove unconjugated payload-linker and other small molecules.[10]

4. Characterization: a. Determine the DAR using UV-Vis spectroscopy or mass spectrometry. b. Assess the level of aggregation using size-exclusion chromatography (SEC). c. Evaluate the binding affinity and in vitro cytotoxicity of the ADC.

Visualizations

experimental_workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_prep ADC Preparation cluster_analysis Analysis payload Payload (with COOH) activation Activation (e.g., NHS/EDC) payload->activation activated_payload Activated Payload (NHS-Ester) activation->activated_payload conjugation1 Conjugation activated_payload->conjugation1 linker This compound linker->conjugation1 payload_linker Payload-Linker Construct conjugation1->payload_linker conjugation2 Conjugation payload_linker->conjugation2 payload_linker->conjugation2 antibody Antibody buffer_exchange Buffer Exchange (pH 8.0-8.5) antibody->buffer_exchange prepped_antibody Prepared Antibody buffer_exchange->prepped_antibody prepped_antibody->conjugation2 crude_adc Crude ADC conjugation2->crude_adc purification Purification (SEC) crude_adc->purification final_adc Purified ADC purification->final_adc dar_analysis DAR Analysis (UV-Vis / MS) final_adc->dar_analysis aggregation_analysis Aggregation Analysis (SEC) final_adc->aggregation_analysis functional_assays Functional Assays (Binding, Cytotoxicity) final_adc->functional_assays

Caption: General workflow for ADC synthesis and analysis.

troubleshooting_logic start Low Conjugation Efficiency? check_activation Verify Activation of Payload/Linker start->check_activation Yes optimize Optimize Reaction (Molar Ratio, Time) start->optimize No check_ph Check Reaction pH (Target: 8.0-8.5 for NHS) check_activation->check_ph Activation OK check_activation->optimize Activation Failed check_sterics Assess Steric Hindrance check_ph->check_sterics pH OK check_ph->optimize pH Incorrect check_hydrolysis Prepare Activated Reagents Fresh check_sterics->check_hydrolysis Sterics OK check_sterics->optimize Sterics an Issue check_hydrolysis->optimize Reagents OK check_hydrolysis->optimize Reagents Old

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Enhancing Linker Stability Against Carboxylesterase Ces1c

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the premature cleavage of linkers by carboxylesterase Ces1c.

Frequently Asked Questions (FAQs)

Q1: We are observing rapid clearance and reduced efficacy of our Val-Cit linker-based Antibody-Drug Conjugate (ADC) in mouse models. What could be the cause?

A1: A likely cause is the premature cleavage of the valine-citrulline (Val-Cit) linker by the mouse carboxylesterase Ces1c.[1][2][3][4][5] This enzyme is present in mouse plasma and is known to hydrolyze the Val-Cit linker, leading to premature payload release before the ADC can reach the target tumor cells.[1][4] This issue is specific to rodent models, as the Val-Cit linker is generally stable in human and non-human primate plasma.[4][6]

Q2: How can we confirm that Ces1c is responsible for the instability of our ADC?

A2: There are several experimental approaches to confirm Ces1c-mediated cleavage:

  • In vitro plasma stability assay: Incubate your ADC in mouse plasma and compare its stability to incubation in human or monkey plasma. Significant degradation in mouse plasma suggests enzymatic cleavage.[6]

  • Use of Ces1c knockout mice: If the ADC shows improved stability and efficacy in Ces1c knockout mice compared to wild-type mice, it strongly indicates Ces1c is the culprit.[6][7]

  • Incubation with recombinant Ces1c: Spiking human plasma with recombinant Ces1c should induce instability of your ADC if it is susceptible to this enzyme.[6][8]

Q3: What strategies can we employ to prevent premature cleavage by Ces1c?

A3: Several linker modification strategies have been developed to enhance stability against Ces1c:

  • Incorporate a glutamic acid residue: Adding a glutamic acid (Glu) to the N-terminus of the Val-Cit linker, creating a Glu-Val-Cit (EVC) tripeptide, has been shown to dramatically improve ADC half-life in mouse models.[1][2][9][10] This modification increases hydrophilicity and provides resistance to Ces1c-mediated degradation.[1][2]

  • Utilize an "Exo-linker" design: This approach repositions the cleavable peptide linker to an "exo" position of the p-aminobenzylcarbamate (PAB) moiety.[1][10] This design, often incorporating hydrophilic residues like glutamic acid, can mask the payload's hydrophobicity and protect the linker from enzymatic cleavage.[1][11]

  • Modify the PABC group: Introducing substitutions on the p-aminobenzyl carbamate (B1207046) (PABC) group can improve stability. For example, a m-amide p-aminobenzyl carbamate (MA-PABC) group has been shown to be resistant to hydrolysis in serum while maintaining efficient cleavage by intracellular proteases.[12]

  • Employ non-natural amino acids: Replacing valine with a non-natural amino acid, such as cyclobutane-1,1-dicarboxamide (B1604724) (cBu), can create linkers that are selectively cleaved by cathepsin B but are stable in mouse plasma.[7]

Q4: Will these modifications affect the desired intracellular cleavage by cathepsin B?

A4: The goal of these modifications is to improve extracellular stability without compromising intracellular payload release. Studies have shown that modifications like the EVC linker and the MA-PABC group maintain their susceptibility to cleavage by lysosomal proteases like cathepsin B upon internalization into target cells.[1][5][12]

Q5: Are there other enzymes besides Ces1c that can cause premature linker cleavage?

A5: Yes, human neutrophil elastase (NE) has also been identified as an enzyme that can cause aberrant cleavage of the Val-Cit linker, potentially leading to off-target toxicity.[1][9][13] Some linker modifications, such as the Glu-Val-Cit and "exolinker" designs, have shown resistance to both Ces1c and NE.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Action
ADC shows poor efficacy and high toxicity in mouse xenograft models. Premature cleavage of the linker by Ces1c leading to systemic release of the payload.1. Perform an in vitro mouse plasma stability assay. 2. If unstable, consider re-designing the linker using a Ces1c-resistant strategy (e.g., EVC linker, exolinker). 3. Test the ADC in Ces1c knockout mice to confirm the cause.[6][7]
ADC is stable in mouse plasma but still shows limited efficacy. Poor internalization, inefficient cleavage by lysosomal enzymes, or payload is not sufficiently potent.1. Confirm target antigen expression and internalization. 2. Perform a cathepsin B cleavage assay to ensure the linker is being processed intracellularly. 3. Re-evaluate the potency of the payload.
Newly designed Ces1c-resistant linker shows reduced potency in cell-based assays. The modification may have hindered cleavage by intracellular proteases.1. Perform a lysosomal cleavage assay to compare the release kinetics of the new linker with the original Val-Cit linker. 2. If cleavage is inefficient, consider alternative linker modifications.

Quantitative Data Summary

Table 1: Impact of Linker Modification on ADC Half-Life in Mice

Linker TypeModificationHalf-life in MiceReference
Val-Cit (VCit)Standard Linker~2 days[2]
Glu-Val-Cit (EVCit)Addition of Glutamic Acid~12 days[2]

Experimental Protocols

Protocol 1: In Vitro Mouse Plasma Stability Assay

Objective: To assess the stability of an ADC in mouse plasma.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Freshly collected mouse plasma (with anticoagulant, e.g., K2-EDTA)

  • Human plasma (as a control)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for ADC quantification (e.g., ELISA, SEC-HPLC)

Procedure:

  • Dilute the test ADC and control ADC to a final concentration of 100 µg/mL in mouse plasma and human plasma.

  • Prepare a control sample by diluting the ADCs in PBS.

  • Incubate all samples at 37°C.

  • At various time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots from each sample.

  • Immediately snap-freeze the collected aliquots in liquid nitrogen and store them at -80°C until analysis.

  • Quantify the amount of intact ADC in each sample using a validated analytical method.

  • Plot the percentage of intact ADC over time to determine the stability profile.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of a linker to cleavage by cathepsin B.

Materials:

  • Linker-payload conjugate

  • Recombinant human liver cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM dithiothreitol, pH 5.5)

  • Incubator at 37°C

  • Analytical method for quantifying payload release (e.g., HPLC-MS)

Procedure:

  • Dissolve the linker-payload conjugate in the cathepsin B assay buffer.

  • Add recombinant cathepsin B to a final concentration of 0.5 µg/mL.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a protease inhibitor or by rapid pH change).

  • Analyze the samples by HPLC-MS to quantify the amount of released payload.

  • Calculate the rate of cleavage based on the increase in free payload over time.

Visualizations

cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Val-Cit Linker ADC Ces1c Mouse Ces1c ADC->Ces1c Susceptible to Cleavage Tumor_Cell Target Tumor Cell ADC->Tumor_Cell Binding Cleaved_ADC Prematurely Cleaved ADC (Inactive Antibody + Free Payload) Ces1c->Cleaved_ADC Hydrolysis Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB contains Released_Payload Active Payload Release CathepsinB->Released_Payload Desired Cleavage Cell_Death Tumor Cell Death Released_Payload->Cell_Death start Start: ADC shows instability in mouse models plasma_assay Perform in vitro mouse plasma stability assay start->plasma_assay check_ces1c Is Ces1c responsible? ces1c_confirmed Ces1c confirmed as cause check_ces1c->ces1c_confirmed Yes other_cause Investigate other causes: - Poor internalization - Inefficient lysosomal cleavage check_ces1c->other_cause No plasma_assay->check_ces1c ces1c_ko Test in Ces1c knockout mice end_stable End: Stable and effective ADC ces1c_ko->end_stable linker_redesign Redesign Linker linker_redesign->ces1c_ko Validate new linker ces1c_confirmed->linker_redesign cluster_modifications Linker Modification Strategies ValCit Val-Cit Linker Susceptible to Ces1c EVCit Glu-Val-Cit (EVC) Linker Resistant to Ces1c ValCit->EVCit Modification Exolinker Exo-Linker Resistant to Ces1c ValCit->Exolinker Modification MAPABC MA-PABC Linker Resistant to Ces1c ValCit->MAPABC Modification

References

Validation & Comparative

Validating Payload Release from NH2-PEG4-Val-Cit-PAB-OH ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the controlled release of its cytotoxic payload. The NH2-PEG4-Val-Cit-PAB-OH linker system is a well-established, cathepsin B-cleavable linker widely used in ADC development. Its design allows for stable circulation in the bloodstream and specific payload release within the lysosomal compartment of target cancer cells. This guide provides a comprehensive comparison of the this compound linker with alternative technologies, supported by experimental data and detailed protocols for validation.

Mechanism of Action: The Val-Cit-PAB Release Pathway

The payload release from a Val-Cit-PAB-OH linked ADC is a multi-step process initiated upon internalization of the ADC by the target cell.

cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC in Circulation Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to Target Antigen Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB Cleavage Val-Cit Cleavage CathepsinB->Cleavage Enzymatic Action SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation Triggers PayloadRelease Payload Release SelfImmolation->PayloadRelease Cytotoxicity Cell Death PayloadRelease->Cytotoxicity

ADC internalization and payload release pathway.

Comparative Performance Data

The choice of linker technology significantly impacts an ADC's stability, potency, and therapeutic window. The following tables summarize quantitative data comparing Val-Cit-PAB-based ADCs with other common linker strategies.

Table 1: In Vitro Plasma Stability of Different Linker Technologies

Linker TypeADC ExamplePlasma SourceTime Point% Intact ADC RemainingReference
Val-Cit-PAB Trastuzumab-vc-MMAEHuman7 days>95%[1]
Val-Cit-PAB Trastuzumab-vc-MMAEMouse80 hours (t½)50%[2]
EVCit-PAB Anti-HER2-EVCit-MMAEMouse7 days~90%[3]
Disulfide Anti-CD22-SPDB-DM4Human72 hours~60%[4]
Non-cleavable (SMCC) T-DM1 (Kadcyla®)Human>7 days>95%[5]
Tandem-cleavage Anti-CD79b-linker-MMAERat7 days~80%[1]

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

Target Cell LineLinker TypePayloadIC50 (ng/mL)Reference
SKBR3 (HER2+)Val-Cit-PAB MMAE14.3[6]
SKBR3 (HER2+)Val-Ala-PABMMAESimilar to Val-Cit[6]
SKBR3 (HER2+)β-Galactosidase-cleavableMMAE8.8[7]
Jeko-1 (CD79b+)Val-Cit-PAB MMAE~1[1]
Jeko-1 (CD79b+)Tandem-cleavageMMAE~1[1]
NCI-N87 (HER2+)GGFG-PAB (DXd linker)ExatecanNot specified, but potent[8]
NCI-N87 (HER2+)Exo-EVC-PABExatecanComparable to GGFG[8]

Table 3: In Vivo Efficacy of ADCs with Different Linkers

Xenograft ModelLinker TypeADCDoseTumor Growth Inhibition (TGI)Reference
BxPC3 (pancreatic)Val-Cit-PAB C16-vc-MMAD10 mg/kgSignificant TGI[5]
NCI-N87 (gastric)GGFG-PAB (DXd linker)T-DXdNot specifiedHigh TGI[8]
NCI-N87 (gastric)Exo-EVC-PABTrastuzumab-exo-EVC-exatecanNot specifiedSimilar to T-DXd[8]
Human LymphomaDisulfideAnti-CD22-DM110 mg/kg (MTD)Tumor regression[9]
Human LymphomaVal-Cit-PAB Anti-CD22-PBD2.5 mg/kg (MTD)Similar activity to disulfide[9]

Experimental Protocols

Accurate validation of payload release requires a suite of well-defined experiments. Below are detailed methodologies for key assays.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

Objective: To quantify the rate of payload release from a Val-Cit-PAB-OH ADC in the presence of purified cathepsin B.

Materials:

  • ADC of interest

  • Recombinant human cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Enzyme Activation: Pre-incubate recombinant cathepsin B in the assay buffer at 37°C for 15 minutes.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical final ADC concentration is 10 µM.

  • Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 50 nM).

  • Time Points: Incubate the reaction at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a 4-fold excess of ice-cold quenching solution.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the decrease in the peak area of the intact ADC and the increase in the peak area of the released payload over time.

  • Data Analysis: Calculate the percentage of payload release at each time point and determine the cleavage half-life.

Plasma Stability Assay (LC-MS Based)

Objective: To assess the stability of the ADC and the extent of premature payload release in plasma from different species (e.g., human, mouse, rat).

Materials:

  • ADC of interest

  • Frozen plasma from the desired species

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C at a specified concentration (e.g., 100 µg/mL).

  • Time Points: At various time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots of the plasma-ADC mixture.

  • Immunoaffinity Capture: Add the plasma samples to immunoaffinity beads to capture the ADC and any antibody-related species.

  • Washing: Wash the beads with PBS to remove unbound plasma proteins.

  • Elution: Elute the captured species from the beads.

  • LC-MS Analysis: Analyze the eluted samples by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates payload loss.

  • Free Payload Quantification: In parallel, the plasma samples can be processed (e.g., protein precipitation) to extract and quantify the amount of released free payload using LC-MS/MS.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines

  • Complete cell culture medium

  • ADC of interest and control antibodies/payloads

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[10]

  • ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Remove the old medium from the cells and add the ADC dilutions.[10]

  • Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).[10]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.[2]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Subtract the background absorbance, normalize the data to untreated control cells, and plot the percentage of cell viability against the logarithm of the ADC concentration. Calculate the IC50 value using a non-linear regression model.

Comparative Validation Workflow

The validation of an ADC involves a logical progression of experiments to assess its stability, mechanism of action, and efficacy. The workflow for a Val-Cit-PAB ADC can be compared to that of an alternative, such as a disulfide-linked ADC, which relies on a different release mechanism.

cluster_vc Val-Cit-PAB ADC Validation cluster_disulfide Disulfide Linker ADC Validation VC_Stability Plasma Stability (LC-MS for DAR) VC_Cleavage Cathepsin B Cleavage Assay (HPLC) VC_Stability->VC_Cleavage VC_Cyto Cytotoxicity Assay (IC50) VC_Cleavage->VC_Cyto VC_Vivo In Vivo Efficacy (Xenograft Model) VC_Cyto->VC_Vivo DS_Stability Plasma Stability (LC-MS for DAR) DS_Reduction Reductive Release Assay (e.g., with GSH) DS_Stability->DS_Reduction DS_Cyto Cytotoxicity Assay (IC50) DS_Reduction->DS_Cyto DS_Vivo In Vivo Efficacy (Xenograft Model) DS_Cyto->DS_Vivo

Comparative validation workflow for ADC linkers.

References

Confirming ADC Efficacy: A Comparative Guide to In Vitro Assays for Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the efficacy of Antibody-Drug Conjugates (ADCs) prior to costly in vivo studies is paramount. This guide provides a detailed comparison of essential in vitro assays for ADCs utilizing the widely adopted valine-citrulline (Val-Cit) linker, a cornerstone of ADC design prized for its stability in circulation and susceptibility to cleavage by lysosomal proteases within the tumor microenvironment. [1]

The Val-Cit linker's efficacy is contingent on a series of events: ADC internalization, lysosomal trafficking, and enzymatic cleavage to release the cytotoxic payload.[2][] A panel of in vitro assays is therefore crucial to dissect and validate each step of this process, providing critical data on the ADC's potency, specificity, and potential for off-target effects.[4] This guide presents key quantitative data, detailed experimental protocols, and visual workflows to aid in the robust preclinical evaluation of Val-Cit linker-based ADCs.

Comparative In Vitro Efficacy and Stability

The selection of a cytotoxic payload and the linker's stability are pivotal factors influencing an ADC's therapeutic window. The following tables summarize the in vitro cytotoxicity of ADCs constructed with a Val-Cit linker and various payloads, alongside a comparison of Val-Cit linker stability against other linker technologies.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values) of Val-Cit ADCs with Various Payloads

Payload ClassExample PayloadTargetCancer Cell Line(s)Typical IC50 Range
AuristatinsMonomethyl auristatin E (MMAE)CD30, HER2MultipleLow nanomolar to picomolar range[][5]
MaytansinoidsDM1 (Mertansine)HER2MultipleGenerally in the low nanomolar range[1]
Pyrrolobenzodiazepines (PBDs)PBD DimerCD19MultipleSingle-digit picomolar range[1]
CamptothecinsSN-38TROP-2Multiple~1.0–6.0 nM (as free drug)[1]

Note: IC50 values are highly dependent on the specific antibody, drug-to-antibody ratio (DAR), antigen expression level on target cells, and the specific assay conditions used.[1]

Table 2: Comparative Stability of ADC Linkers

Linker TypeCleavage MechanismKey Cleavage Enzyme(s)Plasma StabilityKey Features & Considerations
Val-Cit EnzymaticCathepsin B, L, S, F[2][6]Stable in human plasma; less stable in mouse plasma due to carboxylesterase Ces1c.[7][8]Benchmark for efficient cleavage; potential for bystander effect. Susceptible to premature cleavage by neutrophil elastase.[2][9]
Val-Ala EnzymaticCathepsin BSimilar to Val-CitLower hydrophobicity, which can prevent ADC aggregation.[2][10]
cBu-Cit EnzymaticPrimarily Cathepsin BNot specifiedDesigned for improved selectivity to Cathepsin B compared to Val-Cit.[10][11]
Exo-linker (e.g., EVCit) EnzymaticCathepsin BIncreased stability in mouse plasma.[7][12]Addresses Val-Cit instability in murine models.[7]
SMCC (Non-cleavable) Proteolytic DegradationGeneral lysosomal proteasesHighPayload released with linker and amino acid attached; generally limits bystander effect.[5]
Sulfatase-cleavable EnzymaticSulfatasesHigh plasma stability (>7 days).[11]Takes advantage of sulfatase overexpression in some tumors.[10]

Key In Vitro Experimental Protocols

Accurate and reproducible assessment of ADC potency and mechanism of action is fundamental to preclinical development. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay

This assay determines the dose-dependent cytotoxic effect of an ADC on cancer cell lines.

Protocol: MTT Assay

  • Materials :

    • Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.

    • Complete cell culture medium.

    • ADC constructs with Val-Cit linker.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or SDS in HCl).

  • Procedure :

    • Cell Seeding : Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

    • ADC Treatment : Prepare serial dilutions of the ADC and a non-targeting isotype control ADC. Treat the cells with the ADCs for 72-96 hours.[4]

    • MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]

    • Formazan (B1609692) Solubilization : Remove the medium and add a solubilization solution to dissolve the formazan crystals.[4]

    • Absorbance Reading : Read the absorbance at 570 nm using a microplate reader.[13]

    • Data Analysis : Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Cathepsin B Activity Assay

This assay measures the activity of Cathepsin B, the primary enzyme responsible for cleaving the Val-Cit linker, within target cells.

Protocol: Fluorometric Assay

  • Materials :

    • Cell lysates from target cells.

    • Cathepsin B substrate (e.g., Ac-RR-AFC).[14]

    • Cathepsin B reaction buffer.

    • Fluorometer or fluorescence plate reader.

  • Procedure :

    • Lysate Preparation : Prepare cell lysates from the target cancer cell lines.

    • Reaction Setup : In a 96-well plate, add cell lysate to the reaction buffer.

    • Substrate Addition : Add the fluorogenic Cathepsin B substrate to each well.[14]

    • Incubation : Incubate at 37°C for 1-2 hours.[14]

    • Fluorescence Measurement : Measure the fluorescence at an excitation/emission of 400/505 nm.[14]

    • Data Analysis : Determine the relative Cathepsin B activity by comparing the fluorescence of the sample to that of a control.

Bystander Effect Assay

This assay assesses the ability of the released payload to kill neighboring antigen-negative cells, a key feature for treating heterogeneous tumors.[15]

Protocol: Co-culture Assay

  • Materials :

    • Antigen-positive (Ag+) cancer cell line.

    • Antigen-negative (Ag-) cancer cell line, distinguishable from the Ag+ line (e.g., by expressing a fluorescent protein like GFP).[13][16]

    • ADC construct.

  • Procedure :

    • Cell Seeding : Co-culture Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 90:10, 75:25, 50:50 Ag-:Ag+).[13]

    • ADC Treatment : Treat the co-culture with the ADC at a concentration that is cytotoxic to Ag+ cells but not Ag- cells alone.[16]

    • Incubation : Incubate the plate for 48-144 hours.[13]

    • Viability Measurement : Measure the viability of the Ag- cell population using a method that specifically detects them (e.g., fluorescence plate reader for GFP-expressing cells).[13]

    • Data Analysis : Compare the viability of Ag- cells in the co-culture to the viability of Ag- cells cultured alone to quantify the bystander killing effect.[16]

Plasma Stability Assay

This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.

Protocol: LC-MS Method

  • Materials :

    • ADC constructs.

    • Human and mouse plasma.[1]

    • LC-MS/MS system.

  • Procedure :

    • Incubation : Incubate the ADC at a specific concentration in human and mouse plasma at 37°C.[1]

    • Sampling : Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[1]

    • Sample Preparation : Process the plasma samples to precipitate proteins and extract the ADC and any released payload.

    • LC-MS/MS Analysis : Analyze the samples to quantify the amount of intact ADC and released payload over time.

    • Data Analysis : Calculate the half-life of the ADC in plasma.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the ADC mechanism of action and key experimental workflows.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage (Cathepsin B) Nucleus Nucleus Payload->Nucleus 5. Cytotoxicity (e.g., DNA Damage)

Figure 1. Mechanism of action of an ADC with a Val-Cit linker.

Cytotoxicity_Assay_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow A Seed Ag+ and Ag- Cells in 96-well Plate B Add Serial Dilutions of ADC A->B C Incubate for 72-96 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Figure 2. Workflow for a typical in vitro cytotoxicity (MTT) assay.

Bystander_Effect_Assay_Workflow cluster_workflow Bystander Effect Co-culture Assay Workflow A Co-culture Ag+ and Ag- (GFP+) Cells B Treat with ADC A->B C Incubate for 48-144 hours B->C D Payload Released from Ag+ Cells C->D E Payload Diffuses to Ag- Cells D->E F Measure Viability of Ag- (GFP+) Cells E->F G Quantify Bystander Killing F->G

Figure 3. Workflow for a bystander effect co-culture assay.

References

A Comparative Guide to Val-Cit and Val-Ala Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Among the most utilized cleavable linkers are the dipeptides valine-citrulline (Val-Cit) and valine-alanine (Val-Ala). Both are designed to be stable in systemic circulation and efficiently cleaved by lysosomal proteases, particularly Cathepsin B, within tumor cells. This guide provides a detailed comparison of Val-Cit and Val-Ala linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for ADC design.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance characteristics of Val-Cit and Val-Ala linkers based on available preclinical data. It is important to note that direct comparisons can be nuanced, as performance is often dependent on the specific antibody, payload, and overall ADC design.

FeatureVal-Cit LinkerVal-Ala LinkerKey Findings & Citations
Hydrophobicity More hydrophobicLess hydrophobicVal-Ala's lower hydrophobicity is advantageous, especially when working with lipophilic payloads like PBD dimers.[1]
Drug-to-Antibody Ratio (DAR) High DAR can lead to aggregation and precipitation.Allows for higher DARs (up to 7.4) with limited aggregation (<10%).The reduced hydrophobicity of Val-Ala enables the development of ADCs with a higher payload capacity.[1]
Aggregation Increased tendency for aggregation at high DARs (e.g., 1.80% for DAR ~7).Less aggregation observed in high DAR structures.This is a significant advantage of Val-Ala for achieving a higher therapeutic index.[2]
Plasma Stability Generally stable in human plasma but susceptible to cleavage by mouse carboxylesterase 1c (Ces1c) and human neutrophil elastase.[3][4][5]Generally stable in plasma.Val-Cit's instability in mouse plasma can complicate preclinical studies, and its susceptibility to neutrophil elastase raises concerns about off-target toxicity, such as neutropenia.[6]
Cathepsin B Cleavage Efficiently cleaved by Cathepsin B. May also be cleaved by other cathepsins (K, L, etc.).[][]Cleaved by Cathepsin B, though potentially at a slower rate than Val-Cit.Both linkers are effective substrates for Cathepsin B, ensuring payload release in the lysosome.[][9]
Bystander Effect Can mediate a bystander effect with membrane-permeable payloads like MMAE.Can also mediate a bystander effect.The ability of the released payload to kill neighboring antigen-negative cells is crucial for treating heterogeneous tumors.
Therapeutic Index Can be limited by off-target toxicities.Potentially higher therapeutic index due to improved stability and lower aggregation. One study reported a higher MTD for a Val-Ala ADC compared to a Val-Cit ADC (10 vs 2.5 mg/kg).[2]A wider therapeutic window is a key goal in ADC development.

Table 1: Comparative Physicochemical and Biological Properties of Val-Cit and Val-Ala Linkers.

ADC ConstructIn Vitro Cytotoxicity (IC50)In Vivo EfficacyReference
anti-HER2-Val-Cit-MMAE14.3 pmol/L-[2]
anti-HER2-Val-Ala-MMAE92 pmol/L-[2]
F16-Val-Cit-MMAE-Showed anti-tumor activity at 3 mg/kg.[10]
F16-Val-Ala-MMAE-Exhibited the best tumor growth inhibition at 3 mg/kg compared to Val-Cit, Val-Lys, and Val-Arg variants.[10]

Table 2: Comparative Efficacy Data for ADCs with Val-Cit and Val-Ala Linkers. (Note: Data is from different studies and direct comparison should be made with caution).

Experimental Protocols

Accurate and reproducible assessment of ADC performance is crucial. Below are detailed methodologies for key comparative experiments.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against target cancer cell lines.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

    • ADC Treatment: Prepare serial dilutions of the ADCs (Val-Cit and Val-Ala variants) and add them to the cells. Include untreated cells as a control.

    • Incubation: Incubate the plates for a period that allows for cell division and the ADC to exert its effect (typically 72-120 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the ADC concentration. Determine the IC50 value using a suitable curve-fitting model.[11][12][13]

2. Plasma Stability Assay

  • Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

  • Methodology:

    • Incubation: Incubate the ADCs (Val-Cit and Val-Ala variants) in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

    • Sample Processing: At each time point, isolate the ADC from the plasma, for example, using affinity chromatography (e.g., Protein A).

    • Analysis: Analyze the isolated ADC to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation. This can be done using techniques like:

      • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity, allowing for the quantification of different DAR species.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the molecular weight of the ADC, from which the average DAR can be calculated.[14][15][16]

    • Quantification of Released Payload: The plasma supernatant can also be analyzed by LC-MS/MS to quantify the amount of prematurely released payload.

3. In Vivo Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor activity of the ADCs in a living organism.

  • Methodology:

    • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD-scid) for the engraftment of human cancer cells.

    • Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line that expresses the target antigen of the ADC.

    • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Val-Cit ADC, Val-Ala ADC).

    • ADC Administration: Administer the ADCs, typically intravenously, at one or more dose levels.

    • Monitoring: Regularly measure tumor volume and body weight. Monitor the general health of the animals.

    • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific period.

    • Analysis: Compare the tumor growth inhibition between the different treatment groups. The percentage of tumor growth inhibition (%TGI) is a common metric. Statistical analysis is used to determine the significance of the observed differences.[17][18][19]

Mandatory Visualization

Linker_Cleavage_Mechanisms Figure 1. Mechanism of Intracellular Payload Release cluster_ValCit Val-Cit Linker cluster_ValAla Val-Ala Linker ADC_VC ADC (Val-Cit) Internalization_VC Internalization ADC_VC->Internalization_VC Lysosome_VC Lysosomal Trafficking Internalization_VC->Lysosome_VC CathepsinB_VC Cathepsin B Cleavage Lysosome_VC->CathepsinB_VC PayloadRelease_VC Payload Release CathepsinB_VC->PayloadRelease_VC ADC_VA ADC (Val-Ala) Internalization_VA Internalization ADC_VA->Internalization_VA Lysosome_VA Lysosomal Trafficking Internalization_VA->Lysosome_VA CathepsinB_VA Cathepsin B Cleavage Lysosome_VA->CathepsinB_VA PayloadRelease_VA Payload Release CathepsinB_VA->PayloadRelease_VA

Caption: Intracellular processing of Val-Cit and Val-Ala ADCs.

Experimental_Workflow Figure 2. In Vitro Cytotoxicity Assay Workflow Start Seed Cells in 96-well plate AddADC Add Serial Dilutions of ADC Start->AddADC Incubate Incubate (72-120h) AddADC->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Add Solubilization Buffer Incubate2->Solubilize Read Measure Absorbance at 570nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for determining ADC potency in vitro.

Stability_Vs_Therapeutic_Window Figure 3. Impact of Linker Stability on Therapeutic Window cluster_HighStability High Linker Stability (e.g., Val-Ala) cluster_LowStability Lower Linker Stability (e.g., Val-Cit) HighStab Reduced Premature Payload Release LowToxicity Lower Off-Target Toxicity HighStab->LowToxicity WiderWindow Wider Therapeutic Window LowToxicity->WiderWindow LowStab Increased Premature Payload Release HighToxicity Higher Off-Target Toxicity LowStab->HighToxicity NarrowerWindow Narrower Therapeutic Window HighToxicity->NarrowerWindow

Caption: Linker stability directly impacts the therapeutic window.

References

A Head-to-Head Comparison: NH2-PEG4-Val-Cit-PAB-OH vs. Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to ADC Linker Technology

The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. The choice between a cleavable and a non-cleavable linker strategy profoundly impacts the ADC's stability, efficacy, and toxicity profile. This guide provides a comprehensive comparison of the enzymatically cleavable NH2-PEG4-Val-Cit-PAB-OH linker system and non-cleavable linkers, supported by experimental data and detailed methodologies to inform rational ADC design.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureThis compound (Cleavable)Non-Cleavable Linkers (e.g., SMCC-based)
Mechanism of Action Enzymatic cleavage of the Val-Cit dipeptide by lysosomal proteases (e.g., Cathepsin B), followed by self-immolation of the PAB spacer to release the unmodified payload.Relies on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload still attached to the linker and an amino acid residue.
Payload Release Releases the native, unmodified cytotoxic drug.Releases a modified payload (payload-linker-amino acid).
Plasma Stability Generally stable in human plasma but can be susceptible to premature cleavage by carboxylesterases in rodent plasma.High plasma stability, leading to a longer ADC half-life and potentially reduced off-target toxicity.
Bystander Effect Capable of inducing a potent bystander effect if the released payload is membrane-permeable, allowing it to kill neighboring antigen-negative tumor cells.Limited to no bystander effect as the released payload is typically charged and less membrane-permeable.
Therapeutic Window Can be narrower due to the potential for off-target toxicity from premature payload release.Generally wider due to high plasma stability and more localized payload release.
Payload Compatibility Broadly compatible with payloads containing an amine or hydroxyl group for conjugation to the PAB spacer.The activity of the payload can be affected by the attached linker and amino acid, making it unsuitable for some drugs like MMAE which are most potent in their native form.

Mechanism of Action: A Tale of Two Release Strategies

The fundamental difference between these two linker technologies lies in how they liberate the cytotoxic payload.

This compound: A Triggered Release

The this compound linker is a sophisticated system designed for controlled, intracellular drug release.[1][2] The process is initiated upon the ADC's internalization into the target cancer cell and its trafficking to the lysosome. Within the acidic and enzyme-rich environment of the lysosome, the Val-Cit dipeptide is specifically recognized and cleaved by proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[][4] This enzymatic cleavage triggers a cascade, leading to the self-immolation of the p-aminobenzyl carbamate (B1207046) (PABC) spacer and the subsequent release of the unmodified, fully active cytotoxic drug.[1][] The polyethylene (B3416737) glycol (PEG4) moiety in the linker enhances its hydrophilicity, which can improve the ADC's solubility and pharmacokinetic properties.[2]

Non-Cleavable Linkers: Release by Degradation

In contrast, non-cleavable linkers, such as those formed using the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker, do not have a specific cleavage site.[4] Instead, the release of the cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody component of the ADC within the lysosome.[4][6] This results in the liberation of the payload still covalently attached to the linker and the amino acid residue (typically lysine (B10760008) or cysteine) to which it was conjugated.[4] This mechanism ensures that the payload is only released after the ADC has been internalized and processed by the target cell.

cluster_cleavable Cleavable Linker (Val-Cit-PAB) Mechanism ADC_cleavable ADC Internalization Lysosome_cleavable Lysosomal Trafficking ADC_cleavable->Lysosome_cleavable Cleavage Cathepsin B Cleavage of Val-Cit Lysosome_cleavable->Cleavage Enzymatic Action Self_immolation PAB Self-Immolation Cleavage->Self_immolation Payload_release_cleavable Release of Unmodified Payload Self_immolation->Payload_release_cleavable Bystander_effect Bystander Killing of Neighboring Cells Payload_release_cleavable->Bystander_effect

Caption: Mechanism of a cleavable Val-Cit-PAB linker.

cluster_non_cleavable Non-Cleavable Linker Mechanism ADC_non_cleavable ADC Internalization Lysosome_non_cleavable Lysosomal Trafficking ADC_non_cleavable->Lysosome_non_cleavable Degradation Antibody Degradation Lysosome_non_cleavable->Degradation Proteolytic Action Payload_release_non_cleavable Release of Payload-Linker-Amino Acid Degradation->Payload_release_non_cleavable

Caption: Mechanism of a non-cleavable linker.

Performance Data: A Quantitative Comparison

The choice of linker significantly influences an ADC's performance in preclinical and clinical settings. The following tables summarize key quantitative data from comparative studies.

In Vitro Cytotoxicity (IC50 Values)

Lower IC50 values indicate higher potency. It is important to note that direct comparisons can be influenced by the specific payload, cell line, and experimental conditions.

Linker TypePayloadCell LineIC50 (pM)Reference
Val-CitMMAEHER2+14.3[7]
Non-cleavableMMAENot Specified>10,000[2]
Val-AlaMMAEHER2+Similar to Val-Cit[1]
β-Galactosidase-cleavableMMAEHER2+8.8[7]
Sulfatase-cleavableMMAEHER2+61[1][7]
Non-cleavableDM1 (Kadcyla)HER2+33[7]
In Vivo Efficacy (Tumor Growth Inhibition)

In vivo studies in xenograft models provide a more comprehensive assessment of an ADC's anti-tumor activity.

ADC ConfigurationXenograft ModelDosingOutcomeReference
Trastuzumab-vc-MMAENCI-N87 (High HER2)Single i.v. doseSignificant tumor growth inhibition[8]
Trastuzumab-MCC-DM1 (T-DM1)NCI-N87 (High HER2)Single i.v. doseTumor growth inhibition[8]
Trastuzumab-vc-MMAEJIMT-1 (Low HER2)Not specifiedSuperior efficacy compared to T-DM1[8]
Trastuzumab-MCC-DM1 (T-DM1)JIMT-1 (Low HER2)Not specifiedLess effective than Trastuzumab-vc-MMAE[8]
β-galactosidase-cleavable ADCXenograft mouse model1 mg/kg single dose57-58% reduction in tumor volume[7]
Kadcyla (non-cleavable)Xenograft mouse model1 mg/kg single doseNot statistically significant reduction[7]
Plasma Stability

The stability of the linker in circulation is a critical factor for minimizing off-target toxicity.

ADC ConfigurationPlasma SourceIncubation Time% Intact ADC / % Payload ReleaseReference
Trastuzumab-vc-MMAEHuman6 days<1% MMAE release[8]
Trastuzumab-vc-MMAEMouse6 days~25% MMAE release[8]
Phe-Lys-PABC-MMAEHuman Plasma-t1/2 = 30 days[9]
Val-Cit-PABC-MMAEHuman Plasma-t1/2 = 230 days[9]
Val-Cit-PABC-MMAEMouse Plasma-t1/2 = 80 hours[9]
Sulfatase-cleavable linkerMouse Plasma7 daysHigh stability[7]
Non-cleavable (CX-DM1)Mouse Plasma-t1/2 = 9.9 days[7]
Non-cleavable (SMCC-DM1)Mouse Plasma-t1/2 = 10.4 days[7]

Note: The instability of the Val-Cit linker in mouse plasma is a well-documented phenomenon attributed to the activity of carboxylesterase 1c (Ces1c), an enzyme not present in human plasma.[10]

The Bystander Effect: A Key Advantage of Cleavable Linkers

A significant advantage of cleavable linkers like Val-Cit-PAB is their ability to induce a "bystander effect". This occurs when the released, membrane-permeable payload (e.g., MMAE) diffuses out of the targeted antigen-positive cancer cell and kills adjacent antigen-negative tumor cells. This is particularly important in treating heterogeneous tumors where not all cells express the target antigen. Non-cleavable linkers, which release a charged and less membrane-permeable payload-linker-amino acid complex, generally do not exhibit a significant bystander effect.[6]

Toxicity Profiles: A Clinical Perspective

A meta-analysis of clinical trial data from commercially available ADCs revealed that cleavable linkers were associated with significantly higher rates of grade ≥3 adverse events (AEs) compared to non-cleavable linkers (47% vs. 34%).[1][] Specifically, ADCs with cleavable linkers showed a higher incidence of grade ≥3 neutropenia and anemia.[1] This increased systemic toxicity is likely due to the premature release of the potent cytotoxic payload into circulation.[]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of different ADC linker technologies.

cluster_workflow Comparative Experimental Workflow for ADC Linkers cluster_in_vitro cluster_in_vivo start Start: ADC Candidates (Cleavable vs. Non-cleavable) in_vitro In Vitro Characterization start->in_vitro in_vivo In Vivo Evaluation in_vitro->in_vivo cytotoxicity Cytotoxicity Assay (IC50) in_vitro->cytotoxicity bystander Bystander Effect Assay in_vitro->bystander stability Plasma Stability Assay in_vitro->stability efficacy Xenograft Efficacy Study (TGI) in_vivo->efficacy pk Pharmacokinetics (PK) Study in_vivo->pk toxicity_in_vivo Toxicity Assessment in_vivo->toxicity_in_vivo data_analysis Data Analysis & Comparison lead_selection Lead Candidate Selection data_analysis->lead_selection cytotoxicity->data_analysis bystander->data_analysis stability->data_analysis efficacy->data_analysis pk->data_analysis toxicity_in_vivo->data_analysis

Caption: A typical workflow for the comparative evaluation of ADC linkers.

In Vitro Cytotoxicity Assay

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.

Methodology (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., HER2-positive SK-BR-3) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADCs (with both cleavable and non-cleavable linkers) and control antibodies in culture medium. Remove the existing medium from the wells and add the diluted ADC solutions. Include untreated cells as a negative control and medium-only wells as a blank.

  • Incubation: Incubate the plate for a duration appropriate for the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.

Methodology:

  • Cell Preparation: Prepare two cell lines: an antigen-positive line (e.g., HER2-positive) and an antigen-negative line that can be distinguished from the positive line (e.g., by expressing a fluorescent protein like GFP).

  • Co-culture Seeding: Seed a mixed population of the antigen-positive and antigen-negative cells in a 96-well plate. Vary the ratio of positive to negative cells in different wells. Include control wells with only antigen-positive or only antigen-negative cells.

  • ADC Treatment: Treat the co-cultures with serial dilutions of the ADCs.

  • Incubation: Incubate the plate for a suitable duration (e.g., 72-96 hours).

  • Data Acquisition: Measure the viability of the antigen-negative cells using a method that specifically quantifies them (e.g., fluorescence microscopy or flow cytometry for GFP-expressing cells).

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture with their viability when cultured alone and treated with the ADC. A significant decrease in viability in the co-culture indicates a bystander effect.

In Vivo Tumor Growth Inhibition Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).

  • ADC Administration: Administer the ADCs and control agents, typically intravenously, at specified doses and schedules.

  • Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) or the treatment-to-control (T/C) ratio to quantify the efficacy of each ADC.

Conclusion

The decision between a cleavable this compound linker and a non-cleavable linker is a critical juncture in ADC development that requires careful consideration of the target, payload, and desired therapeutic outcome.

The Val-Cit-PAB linker offers the significant advantages of a specific, intracellular payload release mechanism and the potential for a potent bystander effect, making it a strong candidate for treating solid tumors with heterogeneous antigen expression. However, its susceptibility to premature cleavage in preclinical rodent models and the potential for higher systemic toxicity in clinical settings are important considerations.

Non-cleavable linkers provide superior plasma stability, which often translates to a wider therapeutic window and reduced off-target toxicity. This makes them an excellent choice for homogenous tumors with high antigen expression, especially when the payload-linker-amino acid metabolite retains high potency.

Ultimately, the optimal linker strategy is not a one-size-fits-all solution. A thorough evaluation of both linker types through a combination of in vitro and in vivo studies is essential for the development of safe and effective antibody-drug conjugates.

References

A Comparative Guide to the Characterization of NH2-PEG4-Val-Cit-PAB-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NH2-PEG4-Val-Cit-PAB-OH linker is a critical component in the development of Antibody-Drug Conjugates (ADCs), facilitating the targeted delivery of cytotoxic payloads to cancer cells. Its precise chemical structure and purity are paramount to the safety and efficacy of the resulting therapeutic. This guide provides a comprehensive comparison of key analytical techniques for the characterization of this unconjugated linker, offering insights into their principles, performance, and practical applications.

Overview of Characterization Techniques

The characterization of the this compound linker relies on a suite of analytical methods to confirm its identity, purity, and stability. The primary techniques employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each method provides distinct and complementary information, ensuring a thorough understanding of the molecule's properties.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance characteristics of Mass Spectrometry, NMR Spectroscopy, and HPLC for the analysis of this compound.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Primary Information Molecular Weight, Elemental Composition, Fragmentation PatternChemical Structure, Purity, QuantitationPurity, Quantitation, Impurity Profiling
Precision High mass accuracy (ppm level with HRMS)High for structural elucidationHigh for quantitative analysis
Sensitivity Very high (femtomole to attomole)Moderate to low (micromole to nanomole)High (picomole to nanomole)
Sample Requirement Low (µg to ng)High (mg)Low (µg)
Analysis Time Rapid (minutes)Moderate (minutes to hours)Moderate (minutes)
Structural Information Provides fragmentation data for substructural analysisDetailed atomic-level structural informationIndirect, based on retention time
Purity Assessment Can identify and quantify impurities based on massCan quantify impurities with known structuresExcellent for separating and quantifying impurities

Experimental Workflows and Logical Relationships

A systematic approach is essential for the comprehensive characterization of the this compound linker. The following diagram illustrates a typical experimental workflow.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Final Product Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity Assessment) Purification->HPLC Purity Check MS Mass Spectrometry (Identity Confirmation) Purification->MS Identity Check NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR Structure Check HPLC->MS Further Analysis of Peaks MS->NMR Confirmation of Structure FinalProduct Characterized This compound NMR->FinalProduct

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Signaling Pathway: ADC Internalization and Payload Release

The Val-Cit moiety within the linker is designed for enzymatic cleavage within the target cancer cell, leading to the release of the cytotoxic payload. The following diagram depicts this process.

G cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Enzymatic Cleavage of Val-Cit Linker Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: Simplified pathway of ADC internalization and payload release mediated by the Val-Cit linker.

Detailed Experimental Protocols

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and identity of the this compound linker.

Methodology:

  • Sample Preparation: Dissolve a small amount of the linker in a suitable solvent such as water, methanol, or acetonitrile, to a final concentration of approximately 1 mg/mL. Further dilute the sample to 1-10 µg/mL with the mobile phase.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • MS Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Mass Range: m/z 100-1000

  • Data Analysis: The expected monoisotopic mass for this compound (C29H50N6O9) is approximately 626.36 Da.[1][] Look for the protonated molecular ion [M+H]+ at m/z 627.37. Fragmentation analysis (MS/MS) can be performed to confirm the structure by observing characteristic losses of the PEG chain, amino acids, and the PAB moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity and purity of the this compound linker.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the linker in a suitable deuterated solvent, such as DMSO-d6 or D2O.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Experiments:

    • ¹H NMR: Provides information on the number and types of protons. Key expected signals include:

      • PEG region: A complex multiplet around 3.5-3.6 ppm.[3][4]

      • Valine and Citrulline protons: In the amino acid region (multiple signals).

      • PAB aromatic protons: Signals in the aromatic region (around 7.0-7.5 ppm).

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC): Used to confirm the connectivity of protons and carbons, aiding in the complete structural assignment.

  • Data Analysis: Compare the observed chemical shifts and coupling constants with expected values for the structure. Integration of the proton signals can be used for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound linker and to identify and quantify any impurities.

Methodology:

  • Sample Preparation: Dissolve the linker in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC system equipped with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC Parameters:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

  • Data Analysis: The purity of the linker is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the molecule under the specific chromatographic conditions.

Comparison with Alternative Linker Technologies

While the Val-Cit linker is widely used, several alternative technologies exist, each with its own advantages and disadvantages.

Linker TypeCleavage MechanismAdvantagesDisadvantages
Val-Cit-PAB Enzymatic (Cathepsin B)Well-established, efficient intracellular release.[5]Potential for premature cleavage by other proteases.[6]
Hydrazone pH-sensitive (acidic)Stable at physiological pH, releases payload in acidic endosomes.[7]Can be less stable in circulation compared to enzymatic linkers.
Disulfide Reductive (Glutathione)High intracellular glutathione (B108866) levels trigger cleavage.[7]Potential for premature cleavage in the bloodstream.
Non-cleavable Proteolytic degradationHigh stability in circulation.Payload is released with a linker fragment attached, which may affect its activity.

Conclusion

The robust characterization of this compound is a critical step in the development of safe and effective Antibody-Drug Conjugates. A combination of Mass Spectrometry, NMR Spectroscopy, and HPLC provides a comprehensive analytical toolkit to ensure the identity, purity, and structural integrity of this vital linker molecule. The choice of analytical technique will depend on the specific information required, with MS being ideal for molecular weight confirmation, NMR for detailed structural elucidation, and HPLC for purity assessment. By employing these techniques in a systematic workflow, researchers can confidently advance their ADC candidates through the development pipeline.

References

Comparative Guide to Analytical Validation of ADC Purity Featuring NH2-PEG4-Val-Cit-PAB-OH Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques for the validation of Antibody-Drug Conjugate (ADC) purity, with a specific focus on ADCs utilizing the NH2-PEG4-Val-Cit-PAB-OH linker-payload system. The complex nature of ADCs, which combine a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, necessitates a multi-faceted analytical approach to ensure product quality, safety, and efficacy. This document outlines and compares the primary analytical methods, offering detailed experimental protocols and presenting comparative data to support the establishment of robust analytical validation strategies.

Introduction to ADC Purity Analysis

The purity of an ADC is a critical quality attribute (CQA) that encompasses several parameters, including the level of aggregation and fragmentation, the drug-to-antibody ratio (DAR), charge heterogeneity, and the amount of free, unconjugated payload. The choice of analytical methods is heavily influenced by the specific characteristics of the ADC, including the antibody isotype, the physicochemical properties of the payload, and the nature of the linker. The this compound linker is a popular choice in ADC development, featuring a hydrophilic PEG4 spacer to improve solubility, a cathepsin B-cleavable Val-Cit dipeptide for targeted payload release, and a PAB (p-aminobenzyl) self-immolative spacer. The analytical strategies discussed below are tailored to address the unique challenges and considerations associated with this linker chemistry.

Comparison of Primary Analytical Techniques

A comprehensive assessment of ADC purity requires the use of orthogonal analytical methods, each providing a unique insight into the molecular characteristics of the conjugate. The most commonly employed techniques include Size Exclusion Chromatography (SEC), Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS), Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS). The following sections provide a detailed comparison of these methods.

Data Presentation: Summary of Analytical Technique Performance
Analytical TechniquePrimary Purity Attribute MeasuredPrincipleKey AdvantagesKey Limitations
Size Exclusion Chromatography (SEC) Aggregation & FragmentationSeparation based on hydrodynamic radius in native conditions.Industry standard for aggregate analysis, high precision, and robustness.Limited resolution for fragments, potential for non-specific interactions leading to peak tailing.
Capillary Electrophoresis-SDS (CE-SDS) Fragmentation & PuritySeparation based on molecular weight under denaturing conditions (reduced or non-reduced).High resolution for fragments and non-covalently bound species, requires minimal sample.Denaturing conditions may not reflect the native state, less suitable for aggregate quantification.
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) & Drug Load DistributionSeparation based on hydrophobicity under non-denaturing conditions.Resolves different DAR species, provides information on drug load heterogeneity, preserves native structure.[1][2][3]High salt concentrations can be incompatible with MS, may not resolve all positional isomers.[2]
Mass Spectrometry (MS) DAR, Drug Load Distribution, Impurity Identification, Sequence VerificationMeasurement of mass-to-charge ratio of intact or fragmented ADC.High specificity and sensitivity, provides detailed structural information, can be coupled with separation techniques.Can be complex to implement, native MS is required for non-covalently linked ADCs.[4]
Imaged Capillary Isoelectric Focusing (iCIEF) Charge HeterogeneitySeparation based on isoelectric point (pI).High resolution for charge variants, provides a "fingerprint" of the ADC's charge distribution.[5][6][7][8][9]Can be influenced by both payload and post-translational modifications, may require MS coupling for peak identification.[7]
Reversed-Phase Liquid Chromatography (RP-LC) Free Payload Analysis, DAR (denatured)Separation based on hydrophobicity under denaturing conditions.High resolution for small molecules, compatible with MS for sensitive free payload quantification.[10]Denaturing conditions can disrupt the ADC structure, not ideal for native state analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific ADC and available instrumentation.

Size Exclusion Chromatography (SEC-HPLC) for Aggregation and Fragmentation Analysis

This method is used to separate and quantify high molecular weight species (aggregates) and low molecular weight species (fragments) from the monomeric ADC.

  • Instrumentation: A biocompatible HPLC or UPLC system with a UV detector.

  • Column: Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm (or equivalent).

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL (sample concentration at 1 mg/mL in formulation buffer).

  • Run Time: 20 minutes.

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase. Filter through a 0.22 µm syringe filter before injection.

  • Data Analysis: Integrate the peak areas for aggregates, monomer, and fragments. Express the purity as the percentage of the main monomer peak area relative to the total peak area.

Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) for Purity and Fragmentation

CE-SDS provides high-resolution separation of ADC components based on their molecular weight under denaturing conditions. Both non-reducing and reducing conditions can be employed.

  • Instrumentation: Capillary electrophoresis system with a UV detector (e.g., Beckman PA 800 plus).

  • Capillary: Bare-fused silica (B1680970) capillary, 50 µm i.d., 30 cm total length.

  • Sample Buffer: SDS-MW sample buffer.

  • Gel Buffer: SDS-MW gel buffer.

  • Separation Conditions:

    • Voltage: -15 kV.

    • Temperature: 25°C.

    • Detection: UV at 220 nm.

  • Sample Preparation:

    • Non-reducing: Mix 10 µL of ADC (1 mg/mL) with 10 µL of sample buffer containing 20 mM iodoacetamide (B48618) (IAM). Heat at 70°C for 10 minutes.

    • Reducing: Mix 10 µL of ADC (1 mg/mL) with 10 µL of sample buffer containing 5% β-mercaptoethanol. Heat at 70°C for 10 minutes.

  • Data Analysis: Analyze the electropherogram to determine the relative percentages of the main peak (intact ADC in non-reduced, heavy and light chains in reduced) and any fragment peaks.[5][11]

Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Analysis

HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug-linker molecules.

  • Instrumentation: A biocompatible HPLC or UPLC system with a UV detector.

  • Column: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent).[12]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient:

    • 0-2 min: 0% B

    • 2-12 min: 0-100% B

    • 12-15 min: 100% B

    • 15-17 min: 100-0% B

    • 17-20 min: 0% B

  • Flow Rate: 0.8 mL/min.[12]

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

Liquid Chromatography-Mass Spectrometry (LC-MS) for DAR and Free Payload Analysis

LC-MS provides detailed information on the DAR distribution and allows for the sensitive quantification of free, unconjugated payload.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.

  • For Intact ADC (Native MS):

    • Column: SEC column (as described in the SEC protocol).

    • Mobile Phase: 100 mM Ammonium Acetate.

    • MS Mode: Positive ion, native ESI.

  • For Free Payload Analysis (RP-LC-MS/MS):

    • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to elute the payload and related impurities.

    • MS Mode: Positive ion, ESI with Multiple Reaction Monitoring (MRM) for quantification.[10]

  • Sample Preparation:

    • Intact ADC: Desalt the sample using a suitable buffer exchange column into the native MS mobile phase.

    • Free Payload: Precipitate the protein from the ADC sample (e.g., with acetonitrile) and analyze the supernatant.

  • Data Analysis:

    • Intact ADC: Deconvolute the mass spectrum to determine the masses of the different DAR species and calculate the average DAR.

    • Free Payload: Quantify the free payload against a standard curve.

Mandatory Visualizations

Experimental_Workflow_for_ADC_Purity_Analysis cluster_sample ADC Sample cluster_analysis Analytical Techniques cluster_results Purity Attributes Assessed ADC_Sample ADC with This compound SEC SEC-HPLC (Aggregation/ Fragmentation) ADC_Sample->SEC CESDS CE-SDS (Fragmentation/ Purity) ADC_Sample->CESDS HIC HIC-HPLC (DAR) ADC_Sample->HIC LCMS LC-MS (DAR & Free Payload) ADC_Sample->LCMS Aggregation Aggregation SEC->Aggregation Fragmentation Fragmentation SEC->Fragmentation CESDS->Fragmentation Purity Purity CESDS->Purity DAR Drug-to-Antibody Ratio HIC->DAR LCMS->DAR Free_Payload Free Payload LCMS->Free_Payload

HIC_Separation_Principle cluster_column HIC Column cluster_mobile_phase Mobile Phase Gradient cluster_adc_species ADC Species column_matrix Hydrophobic Stationary Phase low_salt Low Salt (Elution) column_matrix->low_salt Elution high_salt High Salt (Binding) high_salt->column_matrix ADC Binding DAR0 DAR 0 (Less Hydrophobic) low_salt->DAR0 Early Elution DAR4 DAR 4 (More Hydrophobic) low_salt->DAR4 Late Elution DAR0->column_matrix DAR4->column_matrix

Conclusion

The analytical validation of ADC purity, particularly for complex constructs like those containing the this compound linker, requires a suite of orthogonal methods. No single technique can provide a complete picture of all critical quality attributes. SEC remains the gold standard for aggregation analysis, while CE-SDS offers superior resolution for fragmentation. HIC is the preferred method for DAR determination under native conditions, providing valuable information on drug load distribution. Mass spectrometry, in its various forms, offers unparalleled detail for structural characterization and sensitive impurity detection. By employing a combination of these techniques and following robust, well-defined protocols, researchers and drug developers can ensure the quality, consistency, and safety of their ADC products.

References

The Influence of PEG Spacer Length in Val-Cit Linkers on Antibody-Drug Conjugate Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic design of linkers is a critical aspect of developing effective and safe antibody-drug conjugates (ADCs). The valine-citrulline (Val-Cit) dipeptide linker has become a widely adopted standard due to its selective cleavage by lysosomal enzymes like cathepsin B, which are often overexpressed in tumor cells.[1][2] Incorporating polyethylene (B3416737) glycol (PEG) spacers into these linkers can significantly enhance the physicochemical properties of ADCs, such as solubility and stability.[3] However, the length of the PEG chain is a crucial parameter that can profoundly impact the drug-to-antibody ratio (DAR), pharmacokinetics (PK), and ultimately, the therapeutic efficacy of the ADC.[4][5] This guide provides a comparative analysis of different PEG spacer lengths in Val-Cit linkers, supported by experimental data, to inform the rational design of next-generation ADCs.

Data Presentation: A Quantitative Comparison of ADC Performance Metrics

The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key performance metrics of ADCs.

Parameter PEG2 PEG4 PEG8 PEG12 PEG24 Longer PEGs (e.g., 4-10 kDa) Key Findings & References
Drug-to-Antibody Ratio (DAR) Higher DAR achievable compared to longer PEGs in some cases.Generally allows for efficient drug loading.May result in a lower DAR compared to shorter PEGs in some instances.Can support high DARs with optimized conjugation strategies.Can support high DARs with optimized conjugation strategies.May require adjusted conjugation conditions to achieve high DARs.The length of the PEG spacer can influence the efficiency of the conjugation reaction and the resulting DAR. Shorter PEGs may lead to more efficient conjugation in certain contexts.
In Vitro Cytotoxicity (IC50) Generally high potency.High potency, often comparable to shorter PEGs.May show a slight decrease in potency compared to shorter linkers.May exhibit a moderate reduction in cytotoxicity.Can show a more significant reduction in cytotoxicity.A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction.Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload, leading to reduced in vitro potency.[6]
In Vivo Efficacy (Tumor Growth Inhibition) Moderate efficacy.Improved efficacy compared to no PEG.Significant improvement in tumor growth inhibition.Often shows the most significant tumor growth inhibition.High efficacy, similar to other intermediate-length PEGs.Can lead to very high in vivo efficacy, especially for smaller targeting moieties.Intermediate to long PEG spacers (PEG8-PEG24) often provide the best balance for in vivo efficacy, likely due to improved pharmacokinetics.[4]
Pharmacokinetics (Half-life) Shorter half-life compared to longer PEGs.Increased half-life compared to no PEG.Significantly prolonged half-life.Further extension of half-life, often reaching a plateau.Substantially prolonged half-life.A 4 kDa PEG linker resulted in a 2.5-fold increase in half-life, and a 10 kDa linker led to an 11.2-fold increase.Longer PEG chains create a hydrophilic shield around the ADC, reducing clearance and extending circulation time.[5][6]

Table 1: Impact of PEG Spacer Length on ADC Performance Metrics. This table provides a comparative overview of how different PEG spacer lengths in Val-Cit linkers can influence key performance parameters of ADCs. The data is compiled from multiple sources to illustrate general trends.

Experimental Protocols: Methodologies for ADC Synthesis and Evaluation

Detailed and reproducible experimental protocols are essential for the development and comparison of ADCs with different linker designs.

Synthesis of Maleimide-PEGn-Val-Cit-PABC-MMAE Drug-Linker

This protocol describes the synthesis of the drug-linker component.

  • Solid-Phase Peptide Synthesis (SPPS) of Val-Cit-PABC:

    • Swell Rink amide resin in N,N-dimethylformamide (DMF).

    • Remove the Fmoc protecting group using 20% piperidine (B6355638) in DMF.

    • Couple Fmoc-Cit-OH using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA.

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-Val-OH using the same coupling reagents.

    • Couple p-aminobenzyl alcohol (PABC-OH) to the N-terminus.

    • Cleave the peptide from the resin using trifluoroacetic acid (TFA).

  • PEG Spacer and Maleimide Functionalization:

    • Dissolve the Val-Cit-PABC peptide in a suitable solvent.

    • React the N-terminus with an activated Maleimide-PEGn-NHS ester (where 'n' is the number of PEG units). The reaction is typically carried out in a buffer at a controlled pH.

  • MMAE Conjugation:

    • Activate the C-terminus of the Maleimide-PEGn-Val-Cit-PABC linker.

    • React the activated linker with the free amine of monomethyl auristatin E (MMAE) in an organic solvent like DMF with a coupling agent.

    • Purify the final drug-linker construct using reverse-phase high-performance liquid chromatography (RP-HPLC).

ADC Conjugation

This protocol details the conjugation of the drug-linker to the antibody.

  • Antibody Reduction:

    • Buffer exchange the monoclonal antibody (e.g., Trastuzumab) into a suitable buffer (e.g., phosphate (B84403) buffer with EDTA).

    • Reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). The extent of reduction is controlled by the molar excess of the reducing agent and reaction time to achieve the desired number of free thiols.

  • Conjugation Reaction:

    • Dissolve the Maleimide-PEGn-Val-Cit-PABC-MMAE drug-linker in an organic co-solvent like DMSO.

    • Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker is optimized to achieve the target DAR.

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours).

  • Purification:

    • Remove unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC).

    • Separate the different drug-loaded ADC species (e.g., DAR0, DAR2, DAR4) using hydrophobic interaction chromatography (HIC) for analytical characterization.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

  • Cell Culture: Culture HER2-positive human breast cancer cell lines (e.g., SK-BR-3, BT-474) and HER2-negative cell lines (e.g., MDA-MB-231) in appropriate media.

  • Treatment: Seed the cells in 96-well plates and treat them with serial dilutions of the ADCs.

  • Incubation: Incubate the cells for a defined period (e.g., 72-120 hours).

  • Viability Assessment: Determine cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels, or an MTT assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using appropriate software.

In Vivo Efficacy Study

This study evaluates the anti-tumor activity of the ADC in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID) and implant them with human tumor xenografts (e.g., NCI-N87 gastric cancer cells).

  • Treatment: Once the tumors reach a specified volume, randomize the mice into treatment groups and administer the ADCs intravenously at different dosages.

  • Monitoring: Measure tumor volumes and body weights of the mice regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated for the treatment groups.

Pharmacokinetic Analysis

This analysis determines the in vivo fate of the ADC.

  • Dosing: Administer a single intravenous dose of the ADC to mice.

  • Blood Sampling: Collect blood samples at various time points post-injection.

  • Sample Processing: Process the blood to obtain plasma.

  • Quantification: Measure the concentration of the total antibody and/or the conjugated antibody in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) using appropriate software.

Visualizations: Diagrams of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental structure, synthesis, and mechanism of action of ADCs with PEGylated Val-Cit linkers.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker PEGylated Val-Cit Linker Antibody Antibody (mAb) Targets tumor antigen Linker Linker Antibody->Linker Conjugation Site (e.g., Cysteine) Payload Payload (MMAE) Cytotoxic drug Linker->Payload PEG PEG Spacer (e.g., PEGn) Linker->PEG ValCit Val-Cit Dipeptide PEG->ValCit PABC PABC (Self-immolative) ValCit->PABC

Caption: General structure of an ADC with a PEGylated Val-Cit linker.

ADC_Synthesis_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation ADC Conjugation SPPS Solid-Phase Peptide Synthesis (Val-Cit-PABC) PEGylation PEG Spacer Addition (Maleimide-PEGn) SPPS->PEGylation MMAE_Conj MMAE Conjugation PEGylation->MMAE_Conj Purification1 RP-HPLC Purification MMAE_Conj->Purification1 Drug_Linker Purified Drug-Linker Purification1->Drug_Linker Ab_Reduction Antibody Reduction (TCEP/DTT) Conjugation Thiol-Maleimide Reaction Ab_Reduction->Conjugation Drug_Linker->Conjugation Purification2 Size-Exclusion Chromatography Conjugation->Purification2

Caption: Workflow for the synthesis and conjugation of the ADC.

ADC_Mechanism_of_Action cluster_cell Tumor Cell Receptor Tumor Antigen (e.g., HER2) Internalization Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage MMAE_Release MMAE Release Cleavage->MMAE_Release Microtubule Microtubule Disruption MMAE_Release->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis ADC ADC ADC->Receptor Binding

Caption: Mechanism of action of an MMAE-based ADC.

References

A Head-to-Head Comparison of Cleavable ADC Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release their potent payload under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity.

This guide provides an objective comparison of the main classes of cleavable linkers—protease-sensitive, pH-sensitive, and glutathione-sensitive—along with the increasingly important β-glucuronide linkers. The comparison is supported by experimental data, and detailed methodologies for key evaluation experiments are provided to assist researchers in the rational design and selection of ADC linkers.

Mechanisms of Cleavage: Exploiting the Tumor Microenvironment

Cleavable linkers utilize the physiological differences between the bloodstream and the tumor site. The primary strategies for triggered payload release are enzymatic cleavage, acidic hydrolysis, and reduction.

  • Protease-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells. The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[1][][3]

  • pH-Sensitive Linkers: These linkers, often containing a hydrazone bond, are engineered to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][][5]

  • Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.[1][][]

  • β-Glucuronide Linkers: This class of enzymatically cleavable linkers is recognized by β-glucuronidase, an enzyme abundant in lysosomes and the tumor microenvironment of some cancers. These linkers are noted for their high hydrophilicity and stability.[][9][10]

Mechanisms of Cleavable ADC Linker Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_cell Tumor Cell ADC_stable Intact ADC Internalization Internalization via Receptor-Mediated Endocytosis ADC_stable->Internalization Targeting Endosome Endosome (pH 5.0-6.5) Internalization->Endosome Cytoplasm Cytoplasm (High Glutathione) Internalization->Cytoplasm Lysosome Lysosome (pH 4.5-5.0, High Proteases, High β-glucuronidase) Endosome->Lysosome Payload_Release Payload Release Endosome->Payload_Release Hydrazone Cleavage (Acid-Labile) Lysosome->Payload_Release Peptide/β-glucuronide Cleavage (Enzymatic) Cytoplasm->Payload_Release Disulfide Cleavage (Reduction) Bystander_Effect Bystander Effect Payload_Release->Bystander_Effect Membrane Permeable Payload

Mechanisms of payload release for different cleavable linkers.

Quantitative Data Comparison

The choice of a cleavable linker significantly impacts the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different linker technologies. It is important to note that the data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups (e.g., specific antibody, payload, cell lines).[1][11]

Table 1: Plasma Stability of Cleavable Linkers

A critical attribute of an ADC linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.[1]

Linker TypeLinker ExampleHalf-life in Human Plasma (t½)Key Characteristics
Protease-Sensitive Valine-Citrulline (Val-Cit)> 230 daysHighly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[1][12][13]
Valine-Alanine (Val-Ala)StableExhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[1][14]
Glutamic acid-Valine-Citrulline (EVCit)Stable (>28 days)Designed for enhanced stability in mouse plasma while retaining cathepsin B sensitivity.[13][15]
pH-Sensitive Hydrazone~2 daysDemonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[1][16][17]
Glutathione-Sensitive Disulfide (SPDB)Generally StableStability can be modulated by steric hindrance around the disulfide bond.[15]
Enzyme-Sensitive (Other) β-GlucuronideHighly Stable (>81 days in rat plasma)Shows greater stability and efficacy in vivo compared to some peptide linkers.[9][10]
Sulfatase-CleavableHigh (> 7 days in mouse plasma)Demonstrates high plasma stability and potent in vitro cytotoxicity.[1][14]
Table 2: In Vitro Cytotoxicity of ADCs with Cleavable Linkers

The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines and is typically expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.

Linker TypeLinker ExamplePayloadTarget AntigenIC50 (pM)Key Observations
Protease-Sensitive Valine-Citrulline (Val-Cit)MMAEHER2+14.3Potent cytotoxicity, but efficacy can be influenced by protease expression levels.[1]
Valine-Alanine (Val-Ala)MMAEHER2+Similar to Val-CitComparable in vitro activity to Val-Cit, with the advantage of lower hydrophobicity.[1][18]
pH-Sensitive HydrazoneDoxorubicinVariousVariableGenerally less potent than protease-sensitive linker-ADCs in direct comparisons.[19]
Enzyme-Sensitive (Other) β-Galactosidase-cleavableMMAEHER2+8.8Demonstrated higher in vitro potency compared to both a Val-Cit ADC and Kadcyla® (T-DM1).[1]
Sulfatase-cleavableMMAEHER2+61Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[1][14]

The Bystander Effect

A significant advantage of many cleavable linkers is their ability to induce a "bystander effect." This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells.[1][20] This is particularly beneficial for treating heterogeneous tumors where not all cells express the target antigen.

The Bystander Effect of ADCs cluster_tumor Heterogeneous Tumor Ag_pos Antigen-Positive Cell Payload Released Payload Ag_pos->Payload Payload Release Apoptosis_pos Apoptosis Ag_pos->Apoptosis_pos Ag_neg1 Antigen-Negative Cell Apoptosis_neg1 Apoptosis Ag_neg1->Apoptosis_neg1 Induces Apoptosis Ag_neg2 Antigen-Negative Cell Apoptosis_neg2 Apoptosis Ag_neg2->Apoptosis_neg2 Induces Apoptosis ADC ADC ADC->Ag_pos Binding & Internalization Payload->Ag_pos Induces Apoptosis Payload->Ag_neg1 Diffusion Payload->Ag_neg2 Diffusion

The bystander effect enables killing of neighboring antigen-negative cells.

Experimental Protocols

To aid researchers in the evaluation of ADCs with different linkers, detailed methodologies for key experiments are provided below.

Experimental Workflow for ADC Linker Comparison ADC_Synthesis ADC Synthesis & Characterization Plasma_Stability In Vitro Plasma Stability Assay ADC_Synthesis->Plasma_Stability Cytotoxicity In Vitro Cytotoxicity Assay (IC50) ADC_Synthesis->Cytotoxicity In_Vivo In Vivo Efficacy (Xenograft Model) Plasma_Stability->In_Vivo Bystander Bystander Effect Assay Cytotoxicity->Bystander Bystander->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Toxicity Toxicology Studies In_Vivo->Toxicity Lead_Selection Lead Candidate Selection PK_PD->Lead_Selection Toxicity->Lead_Selection

A typical workflow for the comparative evaluation of ADC linkers.
In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from different species.[21]

Methodology:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) and a control sample in PBS.

  • Incubation: Incubate the samples at 37°C with gentle shaking.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma samples.

  • Sample Processing: Stop the reaction and process the samples to separate the ADC from plasma proteins. This can be done by affinity capture using Protein A/G beads.[22]

  • Analysis:

    • LC-MS: Analyze the captured ADC to determine the average drug-to-antibody ratio (DAR) over time.[23][24]

    • ELISA: Use a capture ELISA to measure the concentration of total antibody and an ELISA with an anti-drug antibody to measure the concentration of conjugated antibody.

  • Data Analysis: Calculate the percentage of payload remaining conjugated to the antibody at each time point to determine the ADC's half-life in plasma.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.[25][26]

Methodology:

  • Cell Seeding: Plate antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Add the treatments to the cells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).

  • Viability Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Viable cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.[25]

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[27]

  • Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

In Vitro Co-Culture Bystander Effect Assay

Objective: To determine if the payload released from an ADC can kill neighboring antigen-negative cells.[28][29]

Methodology:

  • Cell Line Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that has been engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells in 96-well plates at a defined ratio (e.g., 1:1 or 1:3).

  • ADC Treatment: Treat the co-cultures with serial dilutions of the ADC. Include monocultures of Ag+ and Ag- cells treated with the ADC as controls.

  • Incubation: Incubate the plates for 96-144 hours.

  • Analysis:

    • Fluorescence Microscopy/High-Content Imaging: Image the wells to visualize and quantify the number of viable GFP-expressing Ag- cells.

    • Flow Cytometry: Harvest the cells and use flow cytometry to distinguish and quantify the viability of the Ag+ and Ag- populations.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture to the viability of the Ag- cells in the monoculture when treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[28]

Conclusion

The choice of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. Protease-sensitive linkers, particularly the Val-Cit dipeptide, are well-established and demonstrate high stability in human plasma and potent anti-tumor activity.[1] However, their stability in rodent plasma can be a challenge for preclinical studies.[13] pH-sensitive hydrazone linkers offer a different release mechanism but have historically been plagued by instability in circulation.[16] Disulfide linkers provide a reduction-sensitive release mechanism that is effective in the intracellular environment.[]

Newer generations of cleavable linkers, such as β-glucuronide and sulfatase-cleavable linkers, offer potential advantages in terms of stability, hydrophilicity, and payload release mechanisms.[1][9] A thorough head-to-head comparison using standardized in vitro and in vivo assays is essential for selecting the optimal linker for a given antibody, payload, and cancer indication. This data-driven approach will ultimately lead to the development of safer and more effective ADC therapeutics.

References

Assessing the Bystander Effect of Antibody-Drug Conjugates with a Cleavable NH2-PEG4-Val-Cit-PAB-OH Linker System

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in solid tumors is significantly enhanced by the "bystander effect," a phenomenon where the cytotoxic payload released from a targeted cancer cell diffuses and kills adjacent, antigen-negative tumor cells.[1][2] This is particularly crucial in overcoming the challenges posed by tumor heterogeneity.[3] The design of the linker connecting the antibody to the payload is a critical determinant of this effect. This guide provides a comprehensive comparison of the bystander effect mediated by ADCs utilizing the cleavable NH2-PEG4-Val-Cit-PAB-OH linker system against other linker technologies, supported by experimental data and detailed protocols.

The this compound linker incorporates a valine-citrulline (Val-Cit) dipeptide cleavable by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[][5] The p-aminobenzyl carbamate (B1207046) (PAB) acts as a self-immolative spacer, ensuring the release of the unmodified, active payload.[6] The inclusion of a PEG4 spacer can help to improve solubility and pharmacokinetic properties. The bystander potential of an ADC is ultimately governed by the physicochemical properties of the released payload, with membrane permeability being a key factor.[7][]

Comparative Analysis of Linker-Payload Systems

The choice of both the linker and the payload profoundly influences the bystander killing capacity of an ADC. Here, we compare the Val-Cit-PAB system, commonly paired with the potent auristatin derivative Monomethyl Auristatin E (MMAE), with other representative linker-payload combinations. MMAE is a hydrophobic and neutrally charged molecule at physiological pH, allowing it to readily cross cell membranes and exert a potent bystander effect.[9][10]

Linker TypeLinker ExamplePayload ExampleBystander Effect PotentialRationale
Protease-Cleavable This compound MMAE High The Val-Cit linker is cleaved by intracellular Cathepsin B, releasing the membrane-permeable MMAE, which can diffuse to neighboring cells.[11][12]
Protease-CleavableVal-Cit-PABMMAFLow to MinimalMMAF is hydrophilic and negatively charged, limiting its ability to cross cell membranes and induce a bystander effect.[7][9]
pH-SensitiveHydrazoneDoxorubicinVariableThese linkers are designed to release their payload in the acidic environment of endosomes and lysosomes. The bystander effect depends on the permeability of the released payload.
Non-CleavableSMCCDM1Low to MinimalThe payload is released as a lysine-adduct after complete degradation of the antibody in the lysosome. This charged adduct is generally cell-impermeable.[13][14]

Experimental Assessment of the Bystander Effect

Quantifying the bystander effect is crucial for the preclinical evaluation of ADCs. The following are standard in vitro and in vivo methodologies.

In Vitro Co-Culture Bystander Assay

This assay directly measures the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[15][16]

Protocol:

  • Cell Line Selection: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the free payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Cell Seeding: Co-culture a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).

  • ADC Treatment: Treat the co-cultures with a serial dilution of the ADC. Include controls such as untreated cells, isotype control ADC, and the free payload.

  • Incubation: Incubate the plates for a period of 72-96 hours.

  • Analysis: Quantify the viability of the Ag- (fluorescent) cell population using flow cytometry or high-content imaging. A significant reduction in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.[9]

In Vivo Admixed Tumor Model

This model assesses the bystander effect in a more physiologically relevant setting.[7][15]

Protocol:

  • Model Establishment: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors. The Ag- cells can be engineered to express a reporter gene like luciferase for in vivo imaging.

  • ADC Administration: Once tumors reach a predetermined size, administer the ADC, a control ADC, and vehicle control intravenously.

  • Tumor Monitoring: Measure tumor volume regularly. If using luciferase-expressing Ag- cells, perform bioluminescence imaging to specifically monitor their growth.

  • Endpoint Analysis: At the end of the study, tumors can be excised for immunohistochemical analysis to assess the distribution of Ag+ and Ag- cells and markers of apoptosis.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of the bystander effect and the experimental workflow.

Bystander_Effect_Pathway cluster_extracellular Extracellular Space cluster_intracellular_pos Antigen-Positive Cell Interior cluster_intracellular_neg Antigen-Negative Cell Interior ADC ADC Ag_pos_cell Antigen-Positive Tumor Cell ADC->Ag_pos_cell 1. Binding Internalization Internalization & Lysosomal Trafficking Ag_pos_cell->Internalization 2. Endocytosis Ag_neg_cell Antigen-Negative Bystander Cell Payload_diffusion_in Payload Diffusion Cleavage Linker Cleavage (Cathepsin B) Internalization->Cleavage 3. Trafficking Payload_release Payload Release (e.g., MMAE) Cleavage->Payload_release 4. Release Payload_release->Ag_neg_cell 5b. Diffusion Apoptosis_pos Apoptosis Payload_release->Apoptosis_pos 5a. Target Cell Killing Apoptosis_neg Apoptosis Payload_diffusion_in->Apoptosis_neg 6. Bystander Killing

Caption: Mechanism of ADC-mediated bystander effect.

Experimental_Workflow cluster_invitro In Vitro Co-Culture Assay cluster_invivo In Vivo Admixed Tumor Model start_vitro Seed Ag+ and fluorescent Ag- cells treat_vitro Treat with ADC (serial dilution) start_vitro->treat_vitro incubate_vitro Incubate (72-96h) treat_vitro->incubate_vitro analyze_vitro Analyze Ag- cell viability (Flow Cytometry/Imaging) incubate_vitro->analyze_vitro start_vivo Co-implant Ag+ and Ag- cells in immunodeficient mice treat_vivo Administer ADC (IV) start_vivo->treat_vivo monitor_vivo Monitor tumor growth (Calipers/Bioluminescence) treat_vivo->monitor_vivo analyze_vivo Endpoint analysis (IHC, etc.) monitor_vivo->analyze_vivo

Caption: Workflow for assessing the bystander effect.

Conclusion

The this compound linker, when combined with a membrane-permeable payload like MMAE, is designed to elicit a potent bystander effect. This characteristic is a significant advantage for treating solid tumors with heterogeneous antigen expression. The experimental protocols outlined provide a robust framework for quantifying and comparing the bystander killing capacity of different ADC constructs, enabling researchers to make informed decisions in the development of next-generation cancer therapeutics. The careful selection of both the linker and the payload is paramount to harnessing the full therapeutic potential of the bystander effect while managing potential off-target toxicities.

References

The Critical Choice: A Comparative Guide to ADC Linker Technologies in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of the in vivo performance of different ADC linker technologies, supported by experimental data, to inform the development of next-generation cancer therapeutics.

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a key determinant of an ADC's therapeutic index, influencing its stability in circulation, mechanism of payload release, and ultimately, its anti-tumor efficacy and safety profile.[][2] Linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct advantages and disadvantages that become evident in preclinical in vivo models.[][3]

Comparative In Vivo Efficacy of ADC Linker Technologies

The choice between a cleavable and a non-cleavable linker involves a trade-off between the mechanism of payload release and the desired therapeutic outcome, such as the induction of a bystander effect.[4][] Cleavable linkers are designed to release their payload upon encountering specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the payload after the degradation of the antibody backbone in the lysosome.[3][4]

Recent innovations have led to the development of novel linker strategies aimed at improving plasma stability and therapeutic index. For instance, a tandem-cleavage linker strategy, where a β-glucuronide moiety protects a dipeptide linker from premature degradation in circulation, has demonstrated dramatically improved tolerability in rat studies compared to standard vedotin linkers, while maintaining efficacy.[6] Similarly, modifications to peptide linkers, such as the addition of a glutamic acid residue to the commonly used valine-citrulline (Val-Cit) linker, have been shown to enhance stability in mouse plasma, leading to greater treatment efficacy in tumor models.[7][8]

The following table summarizes quantitative data from comparative in vivo studies of different ADC linker technologies.

Linker TypeADC Target & PayloadXenograft ModelKey Efficacy FindingsMaximum Tolerated Dose (MTD)Reference
Tandem-Cleavage (Glucuronide-P1' modified dipeptide) CD79b-MMAEJeko-1 (non-Hodgkin lymphoma)Superior efficacy compared to P3 modified tandem-cleavage linker.[6]Not explicitly stated for direct comparison[6]
Vedotin (Val-Cit) CD79b-MMAEGranta 519At equal payload doses, tandem-cleavage linker ADC provided equal or better efficacy.[6]Not explicitly stated for direct comparison[6]
Val-Cit (vc) cAC10-MMAEAdmixed Karpas 299 (CD30+) & Raji (CD30-)Complete remission of admixed tumors, demonstrating a potent bystander effect.[9]Not explicitly stated for direct comparison[9]
β-Glucuronide cAC10-MMAEAdmixed Karpas 299 (CD30+) & Raji (CD30-)Complete remission of admixed tumors, similar bystander killing to vc-MMAE.[9]Not explicitly stated for direct comparison[9]
Disulfide (Cys-linked) Anti-CD22-DM1Human lymphomaInduced tumor regression at a single 3 mg/kg dose.[10]Higher MTD (10 mg/kg) compared to Val-Cit-PBD ADC (2.5 mg/kg).[10][10][11]
Val-Cit Anti-CD22-PBDHuman non-Hodgkin lymphomaSimilar activity to a novel disulfide-linked ADC at several doses.[10]2.5 mg/kg[10][11]
Triglycyl peptide (CX) Anti-EGFR/EpCAM-DM1EGFR and EpCAM xenograftsMore active at 3 mg/kg than SMCC-DM1 ADC at 15 mg/kg; 50-fold higher therapeutic index.[10]Not explicitly stated for direct comparison[10]
SMCC (non-cleavable) Anti-EGFR/EpCAM-DM1EGFR and EpCAM xenograftsLess active in vivo compared to CX-DM1 ADC.[10]Not explicitly stated for direct comparison[10]
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) B7-H3-MMAFNot specifiedStable in in vivo mouse pharmacokinetic studies.[12]Not explicitly stated for direct comparison[12]
Valine-Citrulline-PABC (VC-PABC) B7-H3-MMAFNot specifiedRelatively unstable in in vivo mouse studies due to sensitivity to mouse carboxylesterase 1c.[12]Not explicitly stated for direct comparison[12]
Glutamic acid–valine–citrulline (EVCit) Not specifiedXenograft mouse modelDramatically improved ADC half-life in mouse models (12 days vs 2 days for VCit).[8]Not explicitly stated for direct comparison[7][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols for key experiments cited in the comparison of ADC linker technologies.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of ADCs with different linkers in a preclinical animal model.[2]

Methodology:

  • Cell Line and Animal Model: Select a relevant human cancer cell line and an appropriate immunocompromised mouse model (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.[2]

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups.[6]

  • ADC Administration: Administer the ADCs and vehicle control intravenously (i.v.) or intraperitoneally (i.p.) at specified doses and schedules (e.g., a single dose or multiple doses).[6][9]

  • Efficacy Endpoints: Measure tumor volume and body weight two to three times per week.[2][6] The primary efficacy endpoints are typically tumor growth inhibition (TGI) and the number of complete or partial tumor regressions.[6]

  • Study Termination: Conclude the study when tumors in the control group reach a specified size or at a predetermined time point.[2]

Pharmacokinetic (PK) Analysis

Objective: To determine the in vivo stability and pharmacokinetic profiles of ADCs with different linkers.[13]

Methodology:

  • Animal Model: Use relevant animal models, such as mice or rats.

  • ADC Administration: Administer a single intravenous dose of the ADC.

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Sample Processing: Process blood samples to obtain plasma or serum.

  • Bioanalysis: Quantify the concentrations of the total antibody, the conjugated ADC (antibody-conjugated drug), and the free payload in the plasma samples using methods like ELISA and LC-MS/MS.[12][13]

  • Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC).[10]

Visualizing ADC Mechanisms and Workflows

ADC Internalization and Payload Release

The following diagram illustrates the general mechanism of action for an ADC, from target binding to payload-induced cell death. This process is critically influenced by the linker, which determines the site and trigger for payload release.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage/ Degradation) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity Efficacy_Workflow start Start: Select ADC Linker Variants cell_culture Tumor Cell Culture start->cell_culture implantation Xenograft Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment ADC Administration (i.v. or i.p.) randomization->treatment monitoring Measure Tumor Volume & Body Weight treatment->monitoring monitoring->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition, Regressions monitoring->endpoint At defined intervals end End of Study endpoint->end Bystander_Effect_Logic Linker_Type ADC Linker Type Cleavable Cleavable Linker (e.g., Val-Cit, Disulfide) Linker_Type->Cleavable Is NonCleavable Non-Cleavable Linker (e.g., SMCC) Linker_Type->NonCleavable Is Not Permeable_Payload Release of Membrane- Permeable Payload Cleavable->Permeable_Payload Impermeable_Complex Release of Charged, Membrane-Impermeable Payload-Linker-AA Complex NonCleavable->Impermeable_Complex Payload_Release Payload Release Mechanism Bystander_Effect Bystander Killing Effect Permeable_Payload->Bystander_Effect Enables Potent Impermeable_Complex->Bystander_Effect Limits

References

A Comparative Guide to Next-Generation Cleavable Linkers and Val-Cit-PAB in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted cancer therapies. For years, the gold standard for cleavable linkers has been the dipeptide Valine-Citrulline (Val-Cit) coupled with a p-aminobenzylcarbamate (PABC) self-immolative spacer. However, the emergence of next-generation cleavable linkers is addressing the limitations of this traditional technology, offering enhanced stability, alternative release mechanisms, and improved therapeutic performance. This guide provides an objective comparison of next-generation cleavable linkers versus the Val-Cit-PAB system, supported by experimental data and detailed methodologies for evaluation.

The Established Standard: The Val-Cit-PAB Linker

The Val-Cit linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. Upon cleavage of the peptide bond, the PABC spacer undergoes a 1,6-elimination reaction to release the unmodified cytotoxic payload.[1] This mechanism has been successfully utilized in several approved ADCs.[]

Despite its successes, the Val-Cit-PAB linker has several drawbacks:

  • Species-Specific Instability: It exhibits poor stability in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c), which can complicate preclinical evaluation.[3][4]

  • Off-Target Cleavage: The Val-Cit sequence can be cleaved by other proteases, such as human neutrophil elastase, potentially leading to off-target toxicity.[5][6]

  • Hydrophobicity: The hydrophobic nature of the Val-Cit-PAB moiety can lead to ADC aggregation, particularly at high drug-to-antibody ratios (DARs), posing challenges for manufacturing and formulation.[4][5]

Next-Generation Cleavable Linkers: Addressing the Gaps

To overcome the challenges associated with the Val-Cit-PAB system, researchers have developed a variety of next-generation cleavable linkers with diverse cleavage mechanisms and improved properties. These include β-glucuronide, sulfatase-cleavable, and novel peptide-based linkers.

β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment and lysosomes.[3] They demonstrate high stability in plasma across different species, including mice and humans, and their hydrophilic nature can help mitigate the aggregation issues seen with more hydrophobic linkers.[7]

Sulfatase-Cleavable Linkers: This class of linkers is designed to be cleaved by sulfatases, enzymes that are overexpressed in certain tumors. They have shown high plasma stability and potent in vitro cytotoxicity.[8]

Novel Peptide Linkers: Advances in peptide chemistry have led to the development of new peptide sequences with enhanced stability and selectivity. For instance, linkers like Val-Ala have demonstrated improved hydrophilicity and stability compared to Val-Cit.[9] Furthermore, innovative designs like "exo-cleavable linkers" reposition the cleavable peptide to prevent premature payload release by enzymes such as carboxylesterases and human neutrophil elastase, while also allowing for higher DARs due to improved hydrophilicity.[5][6]

Comparative Performance Data

The following tables summarize the quantitative data from various studies to facilitate a comparison between Val-Cit-PAB and next-generation cleavable linkers.

Table 1: Plasma Stability of Different Cleavable Linkers

Linker TypeSpeciesHalf-life (t1/2)Key Findings
Val-Cit-PAB Human> 230 days[3]Generally high stability in human plasma.
MouseUnstableSusceptible to cleavage by carboxylesterase 1c (Ces1c).[3]
β-Glucuronide Human & MouseHighDemonstrates high stability across different species.[3]
Sulfatase-Cleavable Mouse> 7 days[8]Exhibits high plasma stability.
Triglycyl Peptide (CX) Mouse9.9 days (for CX-DM1)Stability comparable to non-cleavable SMCC-DM1 linkers.[9]
Exo-cleavable Linker RatSuperior to DXdMaintained drug-to-antibody ratios (DAR) with reduced aggregation.[10]

Note: The presented data are compiled from various sources and may not be directly comparable due to differences in experimental setups.

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers

Linker TypePayloadTarget AntigenCell LineIC50 (ng/mL)Key Findings
β-Glucuronide MMAECD70786-O10Potent in vitro cytotoxicity.
Sulfatase-cleavable MMAEHER2+61Higher cytotoxicity compared to a non-cleavable ADC.[8]

Note: Lower IC50 values indicate higher potency. The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker performance. Below are generalized protocols for key experiments.

Protocol 1: Plasma Stability Assay

Objective: To determine the stability of an ADC and its linker in plasma from different species (e.g., human, mouse, rat).

Methodology:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots of the plasma-ADC mixture.

  • Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).

  • Analyze the intact or reduced ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR.

  • Quantify the amount of released payload in the plasma supernatant using LC-MS/MS.

  • Calculate the half-life (t1/2) of the ADC based on the decrease in DAR or the increase in free payload over time.

Protocol 2: Enzymatic Cleavage Assay

Objective: To evaluate the susceptibility of the linker to cleavage by its target enzyme (e.g., Cathepsin B for Val-Cit).

Methodology:

  • Prepare a reaction mixture containing the ADC in an assay buffer optimized for the specific enzyme's activity (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0 for Cathepsin B).[3]

  • Initiate the reaction by adding the recombinant human enzyme (e.g., Cathepsin B).

  • Incubate the mixture at 37°C.

  • At various time points, stop the reaction (e.g., by adding a protease inhibitor).

  • Analyze the reaction mixture by LC-MS or a fluorescence-based assay (if a fluorogenic substrate is used) to quantify the extent of cleavage.

  • Determine kinetic parameters such as kcat and KM to assess the efficiency of enzymatic cleavage.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To measure the potency of an ADC against cancer cell lines.

Methodology:

  • Plate cancer cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC in cell culture medium.

  • Remove the existing medium from the cells and add the ADC dilutions.

  • Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

  • Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the ADC mechanism of action, a comparison of linker cleavage, and a typical experimental workflow.

ADC_Mechanism cluster_blood Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Internalization Internalization (Endocytosis) Binding->Internalization Receptor Tumor Cell Receptor Lysosome Lysosome (Acidic pH, High Protease) Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Free Cytotoxic Payload Payload_Release->Payload Cell_Death Apoptosis/ Cell Death Payload->Cell_Death Bystander_Effect Bystander Killing Payload->Bystander_Effect membrane permeable Neighboring_Cell Neighboring Tumor Cell Bystander_Effect->Neighboring_Cell

Caption: General mechanism of action for an antibody-drug conjugate with a cleavable linker.

Linker_Cleavage cluster_ValCit Val-Cit-PAB Linker cluster_NextGen Next-Gen Linker (e.g., β-Glucuronide) ValCit_ADC ADC-Val-Cit-PAB-Payload CathepsinB Cathepsin B (in Lysosome) ValCit_ADC->CathepsinB ValCit_Cleavage Peptide Bond Cleavage CathepsinB->ValCit_Cleavage Self_Immolation PABC Self-Immolation (1,6-elimination) ValCit_Cleavage->Self_Immolation ValCit_Payload Free Payload Self_Immolation->ValCit_Payload Gluc_ADC ADC-Glucuronide-Payload Glucuronidase β-Glucuronidase (in TME/Lysosome) Gluc_ADC->Glucuronidase Gluc_Cleavage Glycosidic Bond Cleavage Glucuronidase->Gluc_Cleavage Gluc_Payload Free Payload Gluc_Cleavage->Gluc_Payload

Caption: Comparison of cleavage mechanisms: Val-Cit-PAB vs. a β-glucuronide linker.

ADC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Selection Linker Selection (Val-Cit vs. Next-Gen) ADC_Synthesis ADC Synthesis & Characterization (DAR) Linker_Selection->ADC_Synthesis Plasma_Stability Plasma Stability Assay (Human, Mouse, Rat) ADC_Synthesis->Plasma_Stability Enzyme_Cleavage Enzymatic Cleavage Assay (e.g., Cathepsin B) ADC_Synthesis->Enzyme_Cleavage Cytotoxicity Cytotoxicity Assay (IC50 on Cell Lines) ADC_Synthesis->Cytotoxicity PK_Study Pharmacokinetics (PK) Study in Rodents Plasma_Stability->PK_Study Efficacy_Study Efficacy Study in Xenograft Models Cytotoxicity->Efficacy_Study PK_Study->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study

Caption: A typical workflow for the comparative evaluation of ADC linkers.[8]

Conclusion

The choice of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index.[8] While the Val-Cit-PAB linker is a well-established and effective technology, it possesses inherent limitations that can be addressed by next-generation linkers. Newer platforms, such as β-glucuronide, sulfatase-cleavable, and advanced peptide linkers, offer potential advantages in terms of cross-species plasma stability, reduced off-target cleavage, and improved physicochemical properties like hydrophilicity. The selection of the optimal linker will ultimately depend on the specific antibody, payload, and target indication. A thorough evaluation using the experimental approaches outlined in this guide is essential for making an informed decision and advancing the development of safer and more effective ADCs.

References

Navigating the Plasma Proteome: A Comparative Guide to the Pharmacokinetics of NH2-PEG4-Val-Cit-PAB-OH Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). The pharmacokinetic (PK) profile, largely dictated by the linker's properties, determines the ADC's stability in circulation, exposure to the target tumor, and potential for off-target toxicities. This guide provides an objective comparison of ADCs utilizing the hydrophilic NH2-PEG4-Val-Cit-PAB-OH linker against alternatives, supported by experimental data to inform rational ADC design.

The Val-Cit-PAB (valine-citrulline-p-aminobenzyl alcohol) linker system has been a cornerstone in ADC development, valued for its susceptibility to cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism is designed to minimize systemic exposure to the potent cytotoxic payload. However, preclinical studies have revealed a significant challenge: the instability of the Val-Cit dipeptide in mouse plasma due to enzymatic cleavage by carboxylesterase 1c (Ces1c), an enzyme not present in human plasma.[1] This premature payload release in murine models leads to rapid clearance, reduced tumor exposure, and a skewed perception of the ADC's therapeutic index.

To address these limitations, several strategies have been developed, including the incorporation of hydrophilic spacers like polyethylene (B3416737) glycol (PEG), as seen in the this compound linker, and modifications to the peptide sequence itself. This guide will delve into the pharmacokinetic profiles of these different linker technologies, presenting a clear comparison of their in vivo performance.

Comparative Pharmacokinetic Profiles of Val-Cit-Based ADC Linkers

The following tables summarize key pharmacokinetic parameters of ADCs with different linker technologies, providing a quantitative basis for comparison.

Table 1: Pharmacokinetic Parameters of Val-Cit and Modified Val-Cit Linker ADCs in Mice

Linker TypeKey ModificationHalf-life (t½)Clearance (CL)Area Under the Curve (AUC)Key Observations
Val-Cit-PAB Standard dipeptide~2 daysHighLowProne to premature cleavage by mouse carboxylesterase Ces1c, leading to poor exposure.[2]
Glu-Val-Cit-PAB (EVCit) Addition of N-terminal Glutamic Acid~12 daysLowHighSignificantly increased stability in mouse plasma by resisting Ces1c cleavage, leading to prolonged circulation and higher exposure.[2]

Table 2: Impact of PEGylation on ADC Pharmacokinetics in Rats

Linker FeaturePEG SizeClearance RateKey Observations
PEGylated Linker < PEG8Rapidly IncreasedSmaller PEG chains were less effective at shielding the ADC from clearance mechanisms.
PEGylated Linker ≥ PEG8DecreasedLarger PEG chains significantly reduced clearance rates, improving the ADC's pharmacokinetic profile.[3]

Table 3: Qualitative Comparison of Alternative Linker Strategies

Linker TypePrimary AdvantageConsiderations
Val-Ala-PAB Lower hydrophobicityMay have a slower cleavage rate by Cathepsin B compared to Val-Cit.[1]
Sulfatase-cleavable High plasma stability (>7 days)Different enzymatic release mechanism.[4]
Non-cleavable High plasma stabilityPayload is released upon lysosomal degradation of the antibody, which may limit the bystander effect.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic data. Below are representative protocols for key experiments in the preclinical evaluation of ADCs.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of an ADC in mice.

Animal Model: Female athymic nude mice (6-8 weeks old).

Procedure:

  • Dosing: A single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) is administered via the tail vein.

  • Blood Sampling: Blood samples (approximately 50 µL) are collected at predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, and 168 hours post-dose) from the saphenous vein.[5]

  • Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Plasma samples are stored at -80°C until bioanalysis.

Bioanalytical Methods for ADC Quantification

Objective: To quantify the concentrations of total antibody, conjugated ADC, and free payload in plasma samples.

1. Enzyme-Linked Immunosorbent Assay (ELISA) for Total Antibody and Conjugated ADC:

  • Principle: ELISA is a common ligand-binding assay used to quantify the antibody component of the ADC.

  • Procedure:

    • Microtiter plates are coated with an anti-human IgG antibody.

    • Plasma samples and standards are added to the wells.

    • A detection antibody (e.g., anti-human IgG conjugated to horseradish peroxidase) is added.

    • A substrate is added to produce a colorimetric signal that is proportional to the amount of ADC present.

    • The absorbance is read using a plate reader, and concentrations are calculated based on a standard curve.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Free Payload:

  • Principle: LC-MS/MS is a highly sensitive and specific method for quantifying small molecules like the released cytotoxic payload.

  • Procedure:

    • Plasma samples are subjected to protein precipitation to remove larger molecules.

    • The supernatant containing the free payload is injected into a liquid chromatography system for separation.

    • The separated payload is then ionized and detected by a mass spectrometer.

    • Quantification is achieved by comparing the signal of the analyte to that of a known internal standard.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in evaluating ADC pharmacokinetics, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationship in linker performance.

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_in_vivo In Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis animal_model Select Animal Model (e.g., Athymic Nude Mice) adc_prep Prepare ADC Formulation dosing Administer Single IV Dose adc_prep->dosing blood_collection Serial Blood Collection dosing->blood_collection centrifugation Centrifuge for Plasma blood_collection->centrifugation storage Store Plasma at -80°C centrifugation->storage elisa ELISA for Total Ab & Conjugated ADC storage->elisa lcms LC-MS/MS for Free Payload storage->lcms pk_parameters Calculate PK Parameters (t½, CL, AUC) elisa->pk_parameters lcms->pk_parameters

Figure 1. Experimental workflow for ADC pharmacokinetic studies.

linker_comparison cluster_linker_types Linker Technologies cluster_pk_outcomes Pharmacokinetic Outcomes vc Val-Cit-PAB poor_pk Poor PK in Mice (Rapid Clearance) vc->poor_pk Susceptible to mouse Ces1c peg_vc This compound improved_pk Improved PK Profile (Slower Clearance, Higher Exposure) peg_vc->improved_pk Increased Hydrophilicity evc Glu-Val-Cit-PAB evc->improved_pk Resistant to mouse Ces1c va Val-Ala-PAB va->improved_pk Reduced Hydrophobicity

Figure 2. Logical comparison of different ADC linker technologies.

References

Val-Cit Linker Stability: A Comparative Analysis in Human vs. Mouse Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of effective and safe antibody-drug conjugates (ADCs). The valine-citrulline (Val-Cit) linker has been a cornerstone in ADC development, valued for its susceptibility to cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[] This targeted release mechanism is designed to ensure that the cytotoxic payload is unleashed preferentially within cancer cells, maximizing efficacy while minimizing systemic toxicity.[]

However, preclinical evaluation of ADCs often relies on murine models, and a critical discrepancy in the stability of the Val-Cit linker between human and mouse plasma has been well-documented.[2][3] This guide provides an objective comparison of Val-Cit linker stability in these two biological matrices, supported by experimental data, detailed protocols, and visualizations to aid in the design and interpretation of ADC studies.

Quantitative Comparison of Val-Cit Linker Stability

The stability of Val-Cit linkers is markedly different in human and mouse plasma, a crucial consideration for the translation of preclinical data. While generally stable in human plasma, the Val-Cit linker is susceptible to premature cleavage in mouse plasma.[2][4] This instability is primarily attributed to the activity of a specific mouse carboxylesterase, Ces1c, which is not present in human plasma.[2][5][6] This enzymatic action leads to the premature release of the cytotoxic payload into circulation, which can result in off-target toxicity and diminished therapeutic efficacy in mouse models.[3]

To address this challenge, modifications to the Val-Cit linker have been explored. One notable example is the development of the glutamic acid-valine-citrulline (EVCit) linker. The addition of a glutamic acid residue at the N-terminus of the valine has been shown to significantly enhance stability in mouse plasma without compromising the desired cleavage by Cathepsin B within tumor cells.[3][4]

The following table summarizes the comparative stability of various Val-Cit and modified linkers in human and mouse plasma based on published data.

Linker TypePlasma SourceIncubation TimeRemaining Conjugated Drug (%)Reference
Val-Cit (VCit) Human28 days~100%[4][7]
Val-Cit (VCit) Mouse (BALB/c)14 days< 5%[4][7]
Ser-Val-Cit (SVCit) Human28 days~100%[4][7]
Ser-Val-Cit (SVCit) Mouse (BALB/c)14 days~30%[4][7]
Glu-Val-Cit (EVCit) Human28 days~100%[4][7]
Glu-Val-Cit (EVCit) Mouse (BALB/c)14 days~100%[4][7]

Visualizing the Cleavage Pathways

To better understand the differential stability of the Val-Cit linker, it is helpful to visualize the intended and unintended cleavage pathways.

Intended Intracellular Cleavage of Val-Cit Linker cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cancer Cell cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (ADC) with Val-Cit Linker InternalizedADC Internalized ADC ADC->InternalizedADC Internalization CathepsinB Cathepsin B Payload Released Cytotoxic Payload CathepsinB->Payload Cleavage of Val-Cit Linker InternalizedADC->CathepsinB Trafficking to Lysosome

Caption: Intended cleavage of the Val-Cit linker by Cathepsin B in the lysosome of a target cancer cell.

Premature Cleavage of Val-Cit Linker in Mouse Plasma cluster_mouse_plasma Mouse Plasma ADC Antibody-Drug Conjugate (ADC) with Val-Cit Linker Ces1c Carboxylesterase 1c (Ces1c) ReleasedPayload Prematurely Released Payload Ces1c->ReleasedPayload Cleavage of Val-Cit Linker

Caption: Premature cleavage of the Val-Cit linker by Ces1c in mouse plasma, leading to off-target payload release.

Experimental Protocols

The following provides a generalized methodology for assessing the in vitro plasma stability of an ADC with a Val-Cit linker.

Objective: To determine the stability of an ADC in human and mouse plasma by quantifying the amount of intact ADC and/or released payload over time.

Materials:

  • Antibody-Drug Conjugate (ADC) with Val-Cit linker

  • Human plasma (pooled, citrated)

  • Mouse plasma (e.g., BALB/c, citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical system for quantification (e.g., LC-MS, ELISA)

Procedure:

  • Preparation of ADC Samples: Dilute the ADC stock solution to a final concentration (e.g., 1 mg/mL) in pre-warmed human and mouse plasma. A control sample in PBS may also be prepared.

  • Incubation: Incubate the plasma samples at 37°C.

  • Time-Point Collection: At designated time points (e.g., 0, 6, 24, 48, 96 hours, and up to 28 days), an aliquot of each sample is collected.

  • Sample Processing: The collected aliquots are immediately processed to stop any further enzymatic reactions. This may involve freezing at -80°C or protein precipitation.

  • Quantification of Intact ADC: The amount of intact ADC can be measured using techniques like hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).[8] A decrease in DAR over time indicates linker cleavage.[8]

  • Quantification of Released Payload: The concentration of the released cytotoxic payload in the plasma can be quantified using LC-MS/MS.

  • Data Analysis: The percentage of intact ADC or the concentration of released payload is plotted against time to determine the stability profile of the ADC in each plasma type.

Conclusion

The stability of the Val-Cit linker is highly dependent on the species of plasma, with marked instability observed in mice due to the activity of carboxylesterase Ces1c.[2][6] This phenomenon is a critical consideration for the preclinical assessment of ADCs and has driven the development of modified linkers, such as the EVCit linker, which exhibit enhanced stability in mouse plasma.[4] For researchers and drug developers, a thorough understanding of these stability differences is essential for the accurate interpretation of preclinical data and the successful design of next-generation ADCs with improved therapeutic indices.

References

Val-Cit Linker Specificity: A Comparative Guide to Cathepsin B Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise cleavage of linkers in antibody-drug conjugates (ADCs) is paramount for therapeutic success. This guide provides a comprehensive analysis of the specificity of cathepsin B-mediated cleavage of the widely used Val-Cit linker, comparing its performance against alternative linkers and detailing its susceptibility to off-target proteolysis. Experimental data and detailed protocols are provided to support the validation of linker specificity in your research.

The Val-Cit (valine-citrulline) dipeptide has been a cornerstone in the design of ADCs, intended for selective cleavage by the lysosomal protease cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2] This targeted release of the cytotoxic payload is designed to maximize efficacy against cancer cells while minimizing systemic toxicity.[3] However, emerging evidence highlights significant liabilities associated with the Val-Cit linker, primarily due to its susceptibility to premature cleavage by other proteases, which can lead to off-target toxicities and a narrowed therapeutic window.[4][5]

The Mechanism of Cathepsin B Cleavage

The intended mechanism of action for Val-Cit-containing ADCs begins with the binding of the ADC to its target antigen on the surface of a cancer cell, followed by internalization and trafficking to the lysosome.[6] The acidic environment of the lysosome (pH 4.5-5.5) and the high concentration of proteases, including cathepsin B, facilitate the cleavage of the linker.[7] Cathepsin B, a cysteine protease, recognizes the Val-Cit dipeptide as a substrate.[2] The enzyme's S2 subsite accommodates the hydrophobic valine residue, while the S1 subsite binds to citrulline, leading to the hydrolysis of the amide bond between citrulline and the self-immolative spacer, often a p-aminobenzylcarbamate (PABC).[6][7] This cleavage initiates a cascade that results in the release of the active cytotoxic drug.[8]

dot

Caption: Workflow of ADC internalization and payload release.

The Challenge of Off-Target Cleavage

A significant drawback of the Val-Cit linker is its lack of absolute specificity for cathepsin B. Research has demonstrated that other proteases can also cleave this dipeptide, leading to premature drug release in the systemic circulation and subsequent off-target toxicity.

Human Neutrophil Elastase: This serine protease, found in the bloodstream, has been shown to cleave the Val-Cit linker, contributing to hematological toxicities such as neutropenia.[4][5][9]

Mouse Carboxylesterase Ces1c: In preclinical mouse models, the Val-Cit linker exhibits instability due to cleavage by the plasma carboxylesterase Ces1c.[10] This can lead to misleading results in efficacy and toxicity studies, complicating the translation of preclinical data to human trials.[10]

Comparative Performance of Alternative Linkers

To address the specificity and stability issues of the Val-Cit linker, several alternative designs have been developed. These alternatives aim to enhance resistance to off-target cleavage while maintaining or improving susceptibility to cathepsin B.

Linker TypeKey FeatureAdvantage over Val-CitDisadvantage
Val-Cit Standard cathepsin B-cleavable linkerWell-characterized and widely used.Susceptible to off-target cleavage by neutrophil elastase and mouse Ces1c.[4][5][10]
Glu-Val-Cit (EVCit) Addition of a glutamic acid residueIncreased stability in mouse plasma by resisting Ces1c cleavage.[11]May still be susceptible to neutrophil elastase.
cBu-Cit Cyclobutane-1,1-dicarboxamide replacing ValineExhibits greater specificity for cathepsin B over other cathepsins and proteases.[12]Newer technology with less long-term clinical data.
Val-Ala Alanine replaces CitrullineShows less aggregation at high drug-to-antibody ratios (DAR).[4]May have a slower cleavage rate by cathepsin B compared to Val-Cit.
Non-cleavable Stable linker, drug released upon antibody degradationHigh plasma stability and reduced off-target toxicity from premature cleavage.[3]Can have a reduced bystander effect and lower efficacy with certain payloads.[4]

Experimental Protocols for Validating Linker Specificity

To aid researchers in validating the specificity of cathepsin B cleavage, detailed protocols for key experiments are provided below.

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of linker cleavage by purified cathepsin B.

Materials:

  • Antibody-Drug Conjugate (ADC) with the linker of interest

  • Recombinant human cathepsin B

  • Assay Buffer: 25 mM MES, pH 5.0, containing 5 mM DTT[13]

  • 96-well black microplate

  • Fluorescence microplate reader (if using a fluorogenic substrate) or LC-MS system

Protocol:

  • Activate Cathepsin B: Incubate the recombinant cathepsin B stock solution in Activation Buffer (Assay Buffer with DTT) at room temperature for 15 minutes.[13]

  • Prepare Reaction: In a 96-well plate, add the activated cathepsin B solution.

  • Initiate Reaction: Add the ADC solution to each well to initiate the cleavage reaction.

  • Incubation: Incubate the plate at 37°C.

  • Analysis: At various time points, stop the reaction (e.g., by adding a protease inhibitor or by heat inactivation). Quantify the released payload using LC-MS or monitor the increase in fluorescence if a fluorogenic substrate is used.[13]

dot

Caption: Workflow for an in vitro cathepsin B cleavage assay.

Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma, mimicking systemic circulation.

Materials:

  • ADC

  • Human and mouse plasma

  • Incubator at 37°C

  • Protein A magnetic beads (for immunoaffinity capture)

  • LC-MS system

Protocol:

  • Incubation: Incubate the ADC in human and mouse plasma at 37°C.[14]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 24, 48, 72 hours).

  • Immunoaffinity Capture: Isolate the ADC from the plasma samples using Protein A magnetic beads.[14]

  • Analysis: Analyze the captured ADC by LC-MS to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage.[14]

Intracellular Cleavage Assay

This assay evaluates linker cleavage within the cellular lysosomal environment.

Materials:

  • Cancer cell line of interest

  • ADC

  • Cell culture reagents

  • Lysosomal isolation kit (optional)

  • LC-MS system

Protocol:

  • Cell Treatment: Treat the cancer cells with the ADC and incubate to allow for internalization.

  • Cell Lysis: At various time points, harvest and lyse the cells.

  • Lysosomal Fractionation (Optional): Isolate the lysosomal fraction from the cell lysate.

  • Analysis: Analyze the cell lysate or the lysosomal fraction by LC-MS to quantify the amount of released payload.

Signaling Pathways for Cathepsin B Upregulation in Cancer

The rationale for targeting cathepsin B in cancer therapy stems from its overexpression in various tumor types.[15] This upregulation is often a consequence of altered signaling pathways that promote tumor progression, invasion, and metastasis. Several key signaling pathways have been implicated in the increased expression and activity of cathepsin B in cancer cells. Understanding these pathways provides a deeper context for the development of cathepsin B-cleavable ADCs.

dot

Cathepsin_B_Upregulation Extracellular_Signals Extracellular Signals (e.g., Growth Factors, TGF-β) Integrins_uPAR Integrins / uPAR Extracellular_Signals->Integrins_uPAR PI3K_Akt PI3K/Akt Pathway Extracellular_Signals->PI3K_Akt Cathepsin_B_Gene Cathepsin B Gene (CTSB) Integrins_uPAR->Cathepsin_B_Gene Activation PI3K_Akt->Cathepsin_B_Gene Upregulation STAT3 STAT3 STAT3->Cathepsin_B_Gene Transcriptional Enhancement Hedgehog_GLI Hedgehog/GLI Pathway Hedgehog_GLI->Cathepsin_B_Gene Upregulation Cathepsin_B_Protein Cathepsin B Protein Cathepsin_B_Gene->Cathepsin_B_Protein Transcription & Translation Tumor_Progression Tumor Progression (Invasion, Metastasis) Cathepsin_B_Protein->Tumor_Progression Promotes

References

Safety Operating Guide

Essential Guide to the Proper Disposal of NH2-PEG4-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of NH2-PEG4-Val-Cit-PAB-OH, a cleavable ADC linker. Adherence to these procedures is critical for laboratory safety and environmental compliance.

Disclaimer: This document provides general guidance. The Safety Data Sheet (SDS) provided by the manufacturer is the primary source of information for the safe handling and disposal of this compound. Always obtain and thoroughly review the SDS before working with or disposing of this compound.

Step-by-Step Disposal Protocol

The overriding principle for managing laboratory waste is that no procedure should be initiated without a clear plan for the disposal of all resulting waste streams, both hazardous and non-hazardous.[1]

1. Obtain and Review the Safety Data Sheet (SDS): The first and most critical step is to obtain the specific SDS for this compound from your supplier. This document contains detailed information regarding the compound's physical and chemical properties, hazards, and specific disposal instructions.

2. Waste Characterization: Based on the SDS and your institutional guidelines, determine if the waste is hazardous or non-hazardous. Waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2] The EPA also maintains lists of specific hazardous wastes (F, K, P, and U lists).[2][3]

  • Hazardous Waste: If the compound is determined to be hazardous, it must be managed according to your institution's hazardous waste program and local, state, and federal regulations.[4]

  • Non-Hazardous Waste: Some chemicals, such as certain salts and natural products like amino acids and sugars, may be classified as non-hazardous.[5] However, even non-hazardous chemical waste requires proper disposal and should not be placed in the regular trash without verification.[6]

3. Segregation of Waste: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7]

  • Store different categories of chemical waste separately (e.g., flammables, corrosives, oxidizers, and reactives).

  • Keep aqueous waste separate from organic solvent waste.[1]

  • If non-hazardous and hazardous wastes are mixed, the entire mixture must be treated as hazardous waste.[5]

4. Use of Appropriate Waste Containers: All chemical waste must be collected in appropriate and clearly labeled containers.

  • Containers must be in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[7][8]

  • Whenever possible, use the original manufacturer's container for the waste.[9] If using a different container, ensure it is properly labeled.

  • Do not fill containers completely; leave some headspace to allow for expansion.[7]

  • Keep waste containers closed except when adding waste.[7][10]

5. Labeling of Waste Containers: Proper labeling is essential for safety and compliance.

  • As soon as waste is added, label the container with the words "Hazardous Waste" (if applicable) and the full chemical name(s) of the contents.[7] Do not use abbreviations or chemical formulas.

  • The label should also include information about the hazards (e.g., flammable, corrosive, toxic) and the date when the container was first used for waste accumulation.[4][7]

  • For mixtures, list all components and their approximate percentages.[7]

6. Storage of Chemical Waste: Designate a specific "Satellite Accumulation Area" within the laboratory for the storage of hazardous waste.[7]

  • This area should be under the control of the laboratory personnel.

  • Ensure that incompatible wastes are segregated within this area, potentially using secondary containment.[10]

  • Store hazardous chemicals below eye level and away from sinks.[9]

7. Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[11]

  • Do not dispose of chemical waste down the sink or in the regular trash unless explicitly permitted by your institution's EHS office for specific non-hazardous materials.[4][12][13]

  • Evaporation of hazardous waste in a fume hood is not a permissible disposal method.[4]

Experimental Protocols

This document does not cite specific experiments. The disposal procedures provided are based on general laboratory safety protocols for chemical waste management.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Have this compound Waste B Obtain and Review Supplier's SDS A->B C Characterize Waste: Hazardous or Non-Hazardous? B->C D Manage as Hazardous Waste C->D Hazardous E Follow Institutional Policy for Non-Hazardous Waste C->E Non-Hazardous F Segregate Incompatible Chemicals D->F K Permitted Drain Disposal or Trash? E->K G Use Labeled, Compatible, and Sealed Container F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Waste Pickup H->I J Disposal Complete I->J K->G No L Follow EHS Guidelines for Drain/Trash Disposal K->L Yes L->J

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling NH2-PEG4-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

San Diego, CA – In the intricate landscape of drug development, particularly in the realm of Antibody-Drug Conjugates (ADCs), the meticulous handling of every component is paramount to ensuring laboratory safety and research integrity. For researchers and scientists working with the cleavable ADC linker, NH2-PEG4-Val-Cit-PAB-OH, a comprehensive understanding of safety protocols is not just best practice, but a necessity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

This compound is a sophisticated chemical entity, featuring a primary amine, a hydrophilic PEG spacer, a Val-Cit dipeptide, and a PAB group, designed for the targeted delivery of cytotoxic payloads.[1] While the linker itself may not possess the high toxicity of the payloads it carries, its role in ADC construction necessitates that it be handled with the utmost care, following protocols established for potent pharmaceutical compounds.[2][3]

Personal Protective Equipment (PPE): The First Line of Defense

A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. When handling this compound, researchers should adhere to the following PPE guidelines:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant disposable gloves (e.g., nitrile)To prevent skin contact and absorption. Gloves should be changed immediately if contaminated.[4]
Eye Protection Safety glasses with side shields or gogglesTo protect against accidental splashes of solutions or airborne particles of the lyophilized powder.[4]
Body Protection A fully buttoned lab coat or a protective gownTo shield skin and personal clothing from potential spills.[4]
Respiratory Protection Use of a fume hood or biosafety cabinetEspecially critical when handling the lyophilized powder to prevent inhalation of aerosolized particles.[4]

Operational Plan: A Step-by-Step Procedural Guide

A structured operational plan is crucial for minimizing exposure and ensuring the integrity of the experiment. The following step-by-step guide outlines the safe handling of this compound from receipt to experimental use.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1]

  • Clearly label the storage location with the compound's identity and any hazard warnings.

2. Preparation and Reconstitution:

  • All handling of the lyophilized powder and preparation of solutions should be conducted in a designated and properly ventilated area, such as a chemical fume hood or a biosafety cabinet.[4]

  • Before handling, ensure all necessary PPE is correctly worn.

  • Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • When weighing the lyophilized powder, use a dedicated, clean spatula and weighing vessel.

  • For reconstitution, use a sterile, appropriate solvent as recommended by the supplier. This compound is soluble in Water, DMSO, and DMF.[1]

  • Add the solvent slowly and gently agitate to dissolve the peptide. Avoid vigorous shaking.[5]

3. Experimental Use:

  • When transferring solutions, use calibrated pipettes with disposable tips to ensure accuracy and prevent cross-contamination.

  • Keep all containers sealed when not in use to minimize exposure and prevent contamination.

  • Work on a clean, uncluttered surface. Disinfect the work area before and after each use.[5]

4. Post-Experiment:

  • Decontaminate all non-disposable equipment that has come into contact with the compound.

  • Properly segregate and dispose of all waste as outlined in the disposal plan below.

  • Wash hands thoroughly with soap and water after removing gloves.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Ventilated Workspace A->B C Equilibrate Compound B->C D Weigh Lyophilized Powder C->D E Reconstitute with Solvent D->E F Perform Experiment E->F G Decontaminate Equipment F->G H Segregate Waste G->H I Dispose of Waste Properly H->I J Remove PPE & Wash Hands I->J

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.

Disposal Plan: Ensuring Environmental and Personnel Safety

The disposal of this compound and any contaminated materials must be handled with the same level of caution as its use. All waste should be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated gloves, pipette tips, vials)
Liquid Waste (e.g., unused solutions, reaction mixtures)

All waste disposal must adhere to institutional, local, state, and federal regulations. Researchers should consult with their institution's Environmental Health and Safety (EHS) department for specific guidelines and to schedule waste pickup.[4]

By adhering to these stringent safety and handling protocols, researchers can mitigate risks, protect themselves and their colleagues, and ensure the integrity of their groundbreaking work in the development of next-generation cancer therapies.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.